Methyl 3-ethoxy-5-hydroxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-ethoxy-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-3-14-9-5-7(10(12)13-2)4-8(11)6-9/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYWIKNNDSFNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578313 | |
| Record name | Methyl 3-ethoxy-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116169-07-4 | |
| Record name | Methyl 3-ethoxy-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Methyl 3-ethoxy-5-hydroxybenzoate
An In-Depth Technical Guide to the Synthesis of Methyl 3-ethoxy-5-hydroxybenzoate
In the landscape of modern drug discovery and materials science, substituted benzoates are fundamental scaffolds for constructing complex molecular architectures.[1] this compound, a key building block, offers a unique trifunctional pattern—a methyl ester, a hydroxyl group, and an ethoxy group—presenting multiple reactive sites for targeted chemical modifications.[1] Its structure is integral to the development of novel therapeutic agents, where precise control over lipophilicity, hydrogen bonding capability, and steric profile is paramount for optimizing drug-receptor interactions.
This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. We will delve into the causal mechanisms behind each synthetic step, offering not just a protocol but a strategic framework for researchers, scientists, and drug development professionals. The synthesis is logically approached in two primary stages: the initial formation of a key intermediate, Methyl 3,5-dihydroxybenzoate, followed by a regioselective etherification to yield the final product.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of this compound is most efficiently achieved through a two-stage process starting from the commercially available 3,5-dihydroxybenzoic acid.
-
Stage 1: Fischer-Speier Esterification. The carboxylic acid of 3,5-dihydroxybenzoic acid is first protected as a methyl ester. This initial step is crucial as it prevents the acidic proton of the carboxyl group from interfering with the base-catalyzed etherification in the subsequent stage.
-
Stage 2: Regioselective Williamson Ether Synthesis. The core transformation involves the selective ethylation of one of the two phenolic hydroxyl groups of Methyl 3,5-dihydroxybenzoate. This reaction leverages the principles of the Williamson ether synthesis, a robust and widely used method for forming ethers.[2][3]
Below is a logical workflow diagram illustrating this strategic approach.
Caption: High-level workflow for the synthesis of this compound.
Stage 1: Synthesis of Methyl 3,5-dihydroxybenzoate via Fischer Esterification
The first stage involves the conversion of 3,5-dihydroxybenzoic acid to its corresponding methyl ester. The Fischer-Speier esterification is the method of choice, utilizing an excess of methanol as both a reagent and solvent, with a strong acid catalyst.[4]
Reaction Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution mechanism, which is fully reversible.[4]
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another methanol molecule or the conjugate base of the acid catalyst) to regenerate the catalyst and yield the final methyl ester product.
To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used.[4]
Detailed Experimental Protocol: Fischer Esterification
This protocol is adapted from established procedures for the acid-catalyzed esterification of hydroxybenzoic acids.[5][6]
Materials & Reagents:
-
3,5-Dihydroxybenzoic Acid (1.0 eq)
-
Methanol (Anhydrous, sufficient volume to act as solvent)
-
Sulfuric Acid (Concentrated, catalytic amount, e.g., 0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dihydroxybenzoic acid (e.g., 10.0 g).
-
Add a large excess of anhydrous methanol (e.g., 150 mL). Stir the mixture until the acid is fully dissolved.
-
Carefully add concentrated sulfuric acid (e.g., ~0.5 mL) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately two-thirds using a rotary evaporator.
-
Pour the concentrated residue into a separatory funnel containing cold water (e.g., 100 mL) and ethyl acetate (e.g., 100 mL).
-
Carefully neutralize the excess acid by washing the organic layer with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude Methyl 3,5-dihydroxybenzoate by recrystallization from hot water or a mixture of ethyl acetate and hexane to obtain a white solid.[5]
Stage 2: Synthesis of this compound via Williamson Ether Synthesis
With the intermediate in hand, the next critical step is the selective mono-ethylation of one of the two equivalent phenolic hydroxyls. The Williamson ether synthesis is an ideal SN2 reaction for this purpose, involving an alkoxide nucleophile and an alkyl halide electrophile.[3][7]
Reaction Mechanism: SN2 Nucleophilic Substitution
The mechanism is a straightforward and concerted SN2 pathway.[3][8]
-
Deprotonation: A moderately strong base, typically potassium carbonate (K₂CO₃), deprotonates one of the phenolic hydroxyl groups of Methyl 3,5-dihydroxybenzoate. This generates a potent nucleophile, the phenoxide anion. The choice of a mild base like K₂CO₃ is strategic to avoid hydrolysis of the methyl ester.
-
SN2 Attack: The resulting phenoxide ion attacks the primary alkyl halide (ethyl iodide) in a backside attack. This concerted step involves the simultaneous formation of the C-O ether bond and the breaking of the C-I bond.[7][8]
To favor mono-ethylation over the undesired di-ethylated product, the stoichiometry of the ethylating agent is carefully controlled, typically using slightly more than one equivalent.
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- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
A Predictive Physico-Chemical Profile of Methyl 3-ethoxy-5-hydroxybenzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Molecular Identity and Computed Properties
The foundational step in evaluating any new chemical entity is to establish its precise molecular structure and predict its core electronic and physical properties. These computational predictions serve as essential benchmarks prior to empirical validation.
The molecular structure consists of a central benzene ring substituted at positions 1, 3, and 5. The substituents are a methyl ester group (-COOCH₃), an ethoxy group (-OCH₂CH₃), and a hydroxyl group (-OH). The interplay between the electron-withdrawing ester and the electron-donating hydroxyl and ethoxy groups dictates the molecule's overall polarity, reactivity, and potential for intermolecular interactions.
Caption: Structural representation of Methyl 3-ethoxy-5-hydroxybenzoate.
Table 1: Core Identifiers and Predicted Properties
| Property | Value / Prediction | Basis / Source |
|---|---|---|
| IUPAC Name | This compound | Nomenclature Rules |
| CAS Number | 116169-07-4 | Chemical Abstracts Service[1] |
| Molecular Formula | C₁₀H₁₂O₄ | Calculated |
| Molecular Weight | 196.20 g/mol | Calculated |
| Predicted LogP (o/w) | 2.0 - 2.5 | Based on analogues (Methyl 3-hydroxybenzoate: 1.9)[2][3] |
| Hydrogen Bond Donors | 1 (Hydroxyl group) | Structural Analysis |
| Hydrogen Bond Acceptors | 4 (2x Ester Oxygen, 1x Ether Oxygen, 1x Hydroxyl Oxygen) | Structural Analysis |
Predicted Physical State and Thermal Properties
The physical state and thermal behavior of a compound are critical for its handling, formulation, and storage. Based on its molecular weight and the properties of similar structures, this compound is predicted to be a crystalline solid at standard temperature and pressure.
-
Melting Point (m.p.): The melting point of the structural analogue Methyl 3-hydroxybenzoate is 70-72 °C.[2] The addition of an ethoxy group increases the molecular weight and alters the potential for crystal packing. Therefore, a different melting point is expected, the direction of which (higher or lower) would depend on the resulting crystal lattice energy and intermolecular forces.
-
Boiling Point (b.p.): The boiling point will be significantly above 200 °C. For comparison, Methyl 3-hydroxybenzoate has a boiling point of approximately 280 °C.[2] The increased molecular weight of the target compound suggests its boiling point will be higher.
-
Stability: Like many phenolic esters, it is expected to be stable under standard storage conditions (cool, dry, dark, inert atmosphere).[1][4] It may be susceptible to hydrolysis at extreme pH values and oxidation, particularly at elevated temperatures.
Protocol 1: Definitive Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is the preferred method over traditional melting point apparatus because it provides more information than just the melting temperature. It yields a complete thermal profile, including the heat of fusion (enthalpy), and can reveal the presence of impurities, polymorphs, or solvates, making it a self-validating system for purity and form assessment.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a Tzero aluminum pan.
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified indium standard.
-
Experimental Conditions:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well beyond the expected melting point (e.g., 250 °C).
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.
Predicted Solubility Profile
Solubility is a master variable in drug development, directly influencing bioavailability, formulation, and administration routes. The amphipathic nature of this compound—possessing both polar (hydroxyl, ester) and non-polar (benzene ring, ethoxy chain) regions—suggests a characteristic solubility pattern.
-
Aqueous Solubility: Predicted to be low to very slightly soluble. The hydrophobic surface area of the benzene ring and ethoxy group will likely dominate, despite the presence of hydrogen bonding moieties. Analogues like methylparaben are characterized as slightly soluble in water.[4][5]
-
Organic Solvent Solubility: Predicted to be soluble in polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO), which can effectively solvate both the polar and non-polar regions of the molecule.[4][5]
Protocol 2: High-Throughput Kinetic Solubility Assay
Causality: In early-stage drug discovery, a high-throughput kinetic solubility assay is employed to rapidly rank compounds and identify potential liabilities. It uses a small amount of material and provides data relevant to the conditions encountered during in vitro biological screening, where compounds are often diluted from DMSO stocks into aqueous buffers.
Caption: Workflow for a high-throughput kinetic solubility assay.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO.
-
Plate Preparation: Using an acoustic liquid handler, dispense a range of volumes of the DMSO stock into a clear-bottomed 96- or 384-well microplate.
-
Precipitation Induction: Rapidly add a physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to all wells to achieve a final DMSO concentration of 1-2%.
-
Equilibration: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).
-
Detection: Measure the turbidity or light scattering in each well using a plate-based nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Analysis: The solubility limit is defined as the highest concentration at which the turbidity signal is not significantly different from the buffer-only controls.
Predicted Spectroscopic Signatures
Spectroscopic analysis is essential for structural confirmation and purity assessment. The expected spectral features for this compound are as follows:
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals should include:
-
A triplet (~1.4 ppm) and a quartet (~4.0 ppm) characteristic of the ethoxy group.
-
A sharp singlet (~3.9 ppm) for the three protons of the methyl ester.
-
A broad singlet for the acidic hydroxyl proton, the chemical shift of which will be dependent on solvent and concentration.
-
Three distinct signals in the aromatic region (~6.5-7.5 ppm) corresponding to the protons at positions 2, 4, and 6 of the benzene ring. Their specific splitting patterns (e.g., doublet of doublets, triplet) will confirm the 1,3,5-substitution pattern.
-
-
¹³C NMR: The carbon NMR spectrum should show 10 distinct signals, corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the ester (~167 ppm) and the six aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will provide confirmation of the key functional groups:
-
A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
A strong, sharp absorption band around 1720-1700 cm⁻¹ for the C=O stretching of the ester carbonyl.
-
Several bands in the 1300-1000 cm⁻¹ region corresponding to C-O stretching of the ester and ether linkages.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the molecular weight [M+H]⁺ at m/z 197.20 or [M-H]⁻ at m/z 195.20, confirming the molecular formula.
Relevance and Applications in Drug Development
Substituted hydroxybenzoic acid esters are valuable scaffolds in medicinal chemistry. The specific arrangement of functional groups in this compound provides several strategic advantages:
-
Synthetic Handle: The phenolic hydroxyl group is a versatile synthetic handle for etherification or other coupling reactions, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).[6]
-
Modulation of Properties: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other bioisosteres to modulate binding, solubility, and pharmacokinetic properties.
-
Structural Precedent: The core structure is related to intermediates used in the synthesis of complex pharmaceutical agents, such as Gefitinib, which is synthesized from a related hydroxy-methoxy-benzoate.[7][8] This highlights the utility of this chemical class as building blocks for targeted therapies. The strategic placement of methyl and other alkyl groups is a key tactic in drug design to enhance metabolic stability and modulate pharmacodynamics.[9]
References
A complete list of sources consulted for this predictive analysis is provided below.
| No. | Title | Source | URL |
| 1 | Safety Data Sheet - Crystal Reports ActiveX Designer - MSDS_9.RPT | vertexaisearch.cloud.google.com | |
| 2 | Methylparaben | 99-76-3 - ChemicalBook | ChemicalBook | |
| 3 | Methyl 3-hydroxybenzoate 99 19438-10-9 - Sigma-Aldrich | Sigma-Aldrich | |
| 4 | This compound - CHIRALEN | CHIRALEN | |
| 6 | methyl 3-hydroxybenzoate, 19438-10-9 - The Good Scents Company | The Good Scents Company | |
| 7 | [Application of methyl in drug design] - PubMed | PubMed | |
| 8 | METHYL 4-HYDROXYBENZOATE - Ataman Kimya | Ataman Kimya | |
| 18 | RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI | MDPI | |
| 20 | The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applications - Benchchem | Benchchem | |
| 22 | Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed | PubMed | |
| 30 | Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem | PubChem |
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An In-depth Technical Guide to Methyl 3-ethoxy-5-hydroxybenzoate: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-ethoxy-5-hydroxybenzoate, with the CAS Number 116169-07-4, is a substituted aromatic compound belonging to the resorcinol and benzoic acid ester families.[1] Its molecular structure, featuring a methyl ester, a hydroxyl group, and an ethoxy group on a benzene ring, presents a unique combination of functionalities that make it an intriguing candidate for investigation in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, a proposed synthetic pathway, its physicochemical properties, and a discussion of its potential applications in drug development, grounded in the well-established biological activities of its parent structural classes.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central benzene ring with three substituents at positions 1, 3, and 5.
Structure:
Physicochemical Properties:
| Property | Value | Source/Basis |
| CAS Number | 116169-07-4 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | Inferred from structure |
| Molecular Weight | 196.20 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on similar substituted benzoates |
| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and diethyl ether; sparingly soluble in water. | Inferred from related compounds |
| pKa | The phenolic hydroxyl group is expected to have a pKa around 9-10. | General knowledge of phenols |
| LogP | Estimated to be in the range of 1.5 - 2.5. | Estimation based on structure |
Proposed Synthesis
A direct, published synthetic protocol for this compound is not widely available. However, a plausible and efficient two-step synthesis can be proposed based on established organic chemistry principles and published syntheses of analogous compounds. The proposed pathway involves the Fischer esterification of 3,5-dihydroxybenzoic acid followed by a selective mono-etherification.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol:
Part 1: Synthesis of Methyl 3,5-dihydroxybenzoate
This step involves the acid-catalyzed esterification of 3,5-dihydroxybenzoic acid with methanol.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3,5-dihydroxybenzoic acid (1 equivalent).
-
Reagent Addition: Add an excess of methanol to act as both the solvent and the reactant.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Part 2: Synthesis of this compound
This step involves the selective Williamson ether synthesis on one of the phenolic hydroxyl groups. The selectivity for mono-etherification can be controlled by using a stoichiometric amount of the ethylating agent.
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 3,5-dihydroxybenzoate (1 equivalent) in a polar aprotic solvent such as acetone or DMF.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (1-1.2 equivalents), to deprotonate one of the hydroxyl groups.
-
Ethylating Agent: Add an ethylating agent, such as ethyl iodide or diethyl sulfate (1 equivalent), dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to separate the desired mono-ethoxylated product from any di-ethoxylated byproduct and unreacted starting material.
Potential Applications in Drug Development
While specific biological activity data for this compound is limited, its structural motifs suggest several promising avenues for investigation in drug discovery. The rationale for its potential applications is derived from the known pharmacological profiles of resorcinol and hydroxybenzoic acid derivatives.[2][3][4]
Antimicrobial and Antifungal Activity
Hydroxybenzoic acid derivatives are well-known for their antimicrobial properties.[5] The presence of the phenolic hydroxyl group in this compound makes it a candidate for screening against various bacterial and fungal pathogens. The ethoxy and methyl ester groups can modulate the lipophilicity of the molecule, which may influence its ability to penetrate microbial cell membranes.
Antioxidant and Anti-inflammatory Properties
Phenolic compounds are potent antioxidants due to their ability to scavenge free radicals. The resorcinol moiety in the target molecule suggests it may possess antioxidant activity, which is a key mechanism in combating oxidative stress-related diseases.[5] Furthermore, many phenolic compounds exhibit anti-inflammatory effects.
Enzyme Inhibition
The structural features of this compound make it a potential inhibitor for various enzymes. For instance, resorcinol derivatives have been investigated as tyrosinase inhibitors for applications in skin whitening and treating hyperpigmentation disorders.[6] The specific substitution pattern of this molecule could confer selectivity for other enzymatic targets as well.
Scaffold for Medicinal Chemistry
Perhaps the most immediate application for this compound is as a versatile building block in medicinal chemistry. The three distinct functional groups offer multiple points for chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The hydroxyl group can be further etherified or esterified, the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, and the aromatic ring can undergo further substitution.
Safety and Handling
Based on the safety data for structurally related compounds, this compound should be handled with care in a laboratory setting.[7][8] It is likely to be an irritant to the skin, eyes, and respiratory system. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical entity with significant, yet largely unexplored, potential. Its straightforward, proposed synthesis makes it an accessible target for research laboratories. While direct biological data is currently scarce, the established activities of its parent structural classes provide a strong rationale for its investigation as a novel antimicrobial, antioxidant, or enzyme-inhibiting agent. For drug development professionals, its value as a versatile chemical scaffold for the synthesis of more complex and potent therapeutic agents is clear. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted and could lead to the discovery of new therapeutic leads.
References
- WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. (n.d.).
- Durairaj, R. B. (Ed.). (2005).
- Sattar Abed, T., et al. (2023). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences, 6(5), 962-969.
- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (2022). Journal of Medicinal and Chemical Sciences.
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Methyl 3-ethoxybenzoate. (n.d.). PubChem. Retrieved from [Link]
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Resorcinol. (n.d.). In Wikipedia. Retrieved from [Link]
- Saeedi, M., Eslami, S., & Khezri, K. (2021). A review on the new synthesized resorcinol derivatives as tyrosinase inhibitors. Bioorganic Chemistry, 116, 105322.
- SAFETY D
- SAFETY D
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Methyl 3-ethoxy-4-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]
- Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3333-3342.
- Yamamura, H., et al. (1995). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. The Journal of Antibiotics, 48(10), 1181–1187.
- METHYL PARABEN (METHYL 4- HYDROXYBENZOATE) (RING-13C6, 99%) 1 MG/ML IN METHANOL. (n.d.).
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Methyl 3-amino-5-hydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]
- Methyl 3,4,5-trihydroxybenzoate - SAFETY D
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Methyl 3-hydroxy-4,5-dimethoxybenzoate. (n.d.). PubChem. Retrieved from [Link]
- METHYL p-HYDROXYBENZO
- Michalak, A. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. International Journal of Molecular Sciences, 22(5), 2699.
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Methyl 3-acetoxy-5-hydroxybenzoate. (n.d.). SpectraBase. Retrieved from [Link]
- Fairley, D. J., et al. (2002). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate...
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Spectroscopic Data of Methyl 3-ethoxy-5-hydroxybenzoate: A Technical Guide
Introduction and Molecular Structure
Methyl 3-ethoxy-5-hydroxybenzoate (CAS No. 116169-07-4) is a disubstituted aromatic ester. Its structure, featuring a benzene ring with a methyl ester, an ethoxy group, and a hydroxyl group at positions 1, 3, and 5 respectively, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the prediction of its chemical behavior.
Molecular Structure and Numbering
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the known spectral data of analogous compounds such as methyl 3-hydroxybenzoate, methyl 3,5-dihydroxybenzoate, and methyl 3-methoxybenzoate.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.40 | Triplet | 3H | -OCH₂CH ₃ |
| ~3.85 | Singlet | 3H | -COOCH ₃ |
| ~4.05 | Quartet | 2H | -OCH ₂CH₃ |
| ~5.5-6.5 | Broad Singlet | 1H | -OH |
| ~6.60 | Triplet (t) | 1H | Ar-H 4 |
| ~6.95 | Triplet (t) | 1H | Ar-H 2 |
| ~7.10 | Triplet (t) | 1H | Ar-H 6 |
Interpretation and Causality:
-
The ethoxy group protons are expected to show a characteristic triplet for the methyl group and a quartet for the methylene group due to spin-spin coupling.
-
The methyl ester protons will appear as a sharp singlet as they have no adjacent protons to couple with.
-
The phenolic hydroxyl proton is expected to be a broad singlet and its chemical shift can be concentration-dependent.
-
The aromatic protons will appear as three distinct signals, each integrating to one proton. Their multiplicity as triplets is a simplified prediction; in reality, they would exhibit more complex splitting patterns (e.g., doublet of doublets) due to meta-coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~14.5 | -OCH₂C H₃ |
| ~52.0 | -COOC H₃ |
| ~63.5 | -OC H₂CH₃ |
| ~106.0 | C4 |
| ~107.5 | C2 |
| ~109.0 | C6 |
| ~131.5 | C1 |
| ~156.0 | C5 |
| ~159.0 | C3 |
| ~167.0 | -C OOR |
Interpretation and Causality:
-
The aliphatic carbons of the ethoxy and methyl ester groups are expected in the upfield region.
-
The aromatic carbons show a wide range of chemical shifts influenced by the electronic effects of the substituents. The carbons bearing the oxygen substituents (C3 and C5) are significantly deshielded, while the other aromatic carbons appear at higher field.
-
The carbonyl carbon of the ester group is the most deshielded carbon in the molecule.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad | O-H stretch (phenolic) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester and ether) |
Interpretation and Causality:
-
The broad O-H stretching band is a characteristic feature of the hydroxyl group.
-
The strong absorption around 1715 cm⁻¹ is indicative of the ester carbonyl group .
-
The presence of both aromatic and aliphatic C-H stretches confirms the overall structure.
-
The C-O stretching vibrations from the ester and ether functionalities will likely appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₂O₄), the molecular weight is 196.20 g/mol .
Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 196 | [M]⁺ (Molecular Ion) |
| 165 | [M - OCH₃]⁺ |
| 151 | [M - OC₂H₅]⁺ |
| 137 | [M - COOCH₃]⁺ |
| 123 | [M - OC₂H₅ - CO]⁺ |
Interpretation and Causality:
-
The molecular ion peak at m/z 196 would confirm the molecular weight of the compound.
-
Common fragmentation pathways for benzoate esters include the loss of the alkoxy group from the ester (-OCH₃) and the entire ester group (-COOCH₃).
-
The ethoxy substituent can also be lost as an ethoxy radical (-OC₂H₅). Further fragmentation can occur through the loss of carbon monoxide (CO). The fragmentation pattern of regioisomeric methyl ethoxybenzoates can serve as a useful reference for detailed interpretation.
Synthesis and Self-Validation
The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from Methyl 3,5-dihydroxybenzoate.
Synthetic Pathway
Caption: Synthetic route to this compound.
The spectroscopic data obtained from the synthesized product must be consistent with the predicted data presented in this guide. The presence of the key ¹H and ¹³C NMR signals, the characteristic IR absorption bands, and the correct molecular ion peak in the mass spectrum would collectively validate the successful synthesis and purification of the target compound.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The presented data and interpretations, grounded in the analysis of analogous structures, offer a reliable framework for the identification and characterization of this compound. For definitive structural confirmation, it is imperative to acquire and analyze experimental spectroscopic data and compare it with the predictions outlined herein.
References
-
Methyl 3-hydroxybenzoate Spectroscopic Data: Spectral data for analogous compounds can be found in various databases such as the Spectral Database for Organic Compounds (SDBS). ([Link])
-
Mass Spectrometry of Isomeric Ethoxybenzoates: A study on the fragmentation of related isomers can provide insight into the expected mass spectrum. ([Link])
- General Principles of Spectroscopy: Standard textbooks on spectroscopic methods (e.g., by Pavia, Lampman, Kriz, and Vyvyan or by Silverstein, Webster, and Kiemle)
An In-Depth Technical Guide to the Solubility of Methyl 3-Ethoxy-5-hydroxybenzoate
Foreword: Navigating the Solubility Landscape of Novel Phenolic Esters
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on understanding and characterizing the solubility of a specific phenolic ester, Methyl 3-Ethoxy-5-hydroxybenzoate. In the realm of pharmaceutical sciences and specialty chemicals, the journey of a novel compound from synthesis to application is fundamentally governed by its physicochemical properties. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy or performance.
This document deviates from a conventional template, opting instead for a structure that mirrors the scientific process of inquiry and investigation when faced with a new chemical entity for which extensive public data is not yet available. We will first deconstruct the molecular characteristics of this compound to form a theoretical solubility framework. Subsequently, we will delve into the gold-standard experimental methodologies for precise solubility determination, providing actionable protocols. Finally, we will synthesize this information to present a predictive analysis of its solubility profile across a spectrum of relevant solvents, equipping you with the foundational knowledge to embark on your own empirical studies.
Molecular Architecture and its Implications for Solubility
The solubility of a compound is an intricate interplay between its own molecular structure and the properties of the solvent. A thorough analysis of this compound's structure is the cornerstone of predicting its behavior.
Chemical Structure:
-
Aromatic Ring: The central benzene ring is a nonpolar, hydrophobic scaffold.
-
Phenolic Hydroxyl (-OH) group: This group is a potent hydrogen bond donor and acceptor, imparting polarity and the potential for ionization in aqueous solutions. The acidity of this phenolic proton is a key determinant of pH-dependent solubility.
-
Methyl Ester (-COOCH₃) group: This group is a hydrogen bond acceptor and contributes to the molecule's polarity.
-
Ethoxy (-OCH₂CH₃) group: This ether linkage is a hydrogen bond acceptor and adds a degree of lipophilicity.
The amalgamation of these functional groups results in a molecule with a distinct amphiphilic character – possessing both polar, hydrophilic regions and nonpolar, lipophilic regions. This duality suggests that its solubility will be highly dependent on the nature of the solvent.
The Principle of "Like Dissolves Like"
The adage "like dissolves like" serves as a fundamental predictive tool in solubility science.[1] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Solvents: Solvents capable of hydrogen bonding and with high dielectric constants (e.g., water, methanol, ethanol) are expected to interact favorably with the hydroxyl and ester groups of this compound.
-
Nonpolar Solvents: Apolar solvents (e.g., hexane, toluene) will primarily interact with the aromatic ring and the ethyl chain of the ethoxy group via van der Waals forces.
-
Intermediate/Polar Aprotic Solvents: Solvents like acetone or ethyl acetate, which have significant dipole moments but do not donate hydrogen bonds, will exhibit intermediate behavior.
The Critical Role of pH in Aqueous Solubility
For ionizable compounds like phenols, pH is a master variable in aqueous solubility.[2] The phenolic hydroxyl group can be deprotonated in basic conditions to form a phenolate anion, which is significantly more polar and thus more water-soluble. Conversely, in acidic conditions, the equilibrium will favor the neutral, less soluble form.[2]
Experimental Determination of Solubility: A Validated Protocol
While theoretical predictions are invaluable for initial assessment, empirical determination remains the definitive standard. The shake-flask method is widely regarded as the 'gold standard' for measuring thermodynamic (equilibrium) solubility due to its reliability and directness.[2][3]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol provides a robust framework for determining the solubility of this compound in a variety of solvents.
Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Analytical balance
-
Volumetric flasks
-
A validated analytical method for quantification (e.g., HPLC-UV, GC-FID)
Experimental Workflow:
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. A visible excess of solid must remain at the end of the experiment to ensure saturation.
-
Add a precise volume of the chosen solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C for physiological relevance).
-
Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between later time points).
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of this compound.
-
Predicted Solubility Profile and Solvent Selection
In the absence of experimental data, a predictive analysis based on solvent properties provides a valuable starting point for experimental design. The following table outlines the predicted solubility of this compound in a range of common laboratory solvents, categorized by their polarity.
| Solvent Class | Solvent Examples | Polarity Index | Predicted Solubility of this compound | Rationale for Prediction |
| Nonpolar | Hexane, Toluene | 0.1 - 2.4 | Low to Moderate | The nonpolar aromatic ring and ethoxy group will interact favorably with these solvents via van der Waals forces. However, the polar hydroxyl and ester groups will be poorly solvated, limiting overall solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate | 4.4 - 5.1 | Moderate to High | These solvents have significant dipole moments that can interact with the polar functional groups of the solute. The absence of hydrogen bond donation from the solvent may limit the solvation of the hydroxyl group to some extent, but good solubility is still anticipated. |
| Polar Protic | Methanol, Ethanol | 5.1 - 6.6 | High | These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the hydroxyl and ester functionalities of this compound. The alkyl chains of these alcohols also provide favorable interactions with the nonpolar regions of the solute. |
| Highly Polar | Water | 10.2 | pH-Dependent; Low at neutral pH | At neutral pH, the molecule is un-ionized, and its significant nonpolar character (aromatic ring, ethoxy group) will limit its solubility in the highly polar, hydrogen-bonded network of water. Solubility is expected to increase significantly at higher pH values due to the deprotonation of the phenolic hydroxyl group. |
Causality in Experimental Design and Data Interpretation
-
Why Excess Solid is Crucial: The presence of undissolved solid at equilibrium is the only visual confirmation that a saturated solution has been achieved, which is the definition of thermodynamic solubility.
-
The Importance of Temperature Control: Solubility is a temperature-dependent property. Precise temperature control is essential for obtaining reproducible and accurate data.
-
Filtration as a Non-Negotiable Step: Failure to remove microscopic solid particles before analysis is a common source of erroneously high solubility values.
-
Validation of Analytical Methods: The accuracy of the final solubility value is entirely dependent on the accuracy and precision of the analytical method used for quantification. A validated method with a well-defined linear range is paramount.
Concluding Remarks for the Practicing Scientist
The solubility of this compound, like many novel compounds, is a key piece of a larger puzzle. While direct experimental data may not be readily available in the public domain, a systematic approach grounded in the principles of physical organic chemistry and validated experimental techniques can provide the necessary insights. This guide has laid out a logical framework for both predicting and empirically determining the solubility of this compound. By understanding the interplay of its molecular structure with various solvent environments and by meticulously applying the provided experimental protocols, researchers can confidently characterize this critical property, thereby accelerating the path from discovery to application.
References
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
- Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 108(9), 2843-2856.
- Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
- LibreTexts. (2022). 3.1: Physical properties of organic compounds. Chemistry LibreTexts.
- U.S. Pharmacopeial Convention. (2018). USP General Chapter <1236> Solubility.
Sources
Potential biological activity of substituted hydroxybenzoates
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Plan and Structure
First, I will construct a logical flow for the in-depth technical guide. The guide will be divided into distinct sections to ensure clarity and a progressive narrative.
Proposed Structure:
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Title: An In-depth Technical Guide to the Potential Biological Activity of Substituted Hydroxybenzoates
-
Introduction:
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Briefly introduce hydroxybenzoic acids and their derivatives.
-
Highlight their prevalence in nature and synthetic availability.
-
State the guide's purpose: to provide a comprehensive overview of their biological activities for researchers and drug development professionals.
-
-
Section 1: Antimicrobial Activity
-
1.1. Mechanism of Action: Discuss the proposed mechanisms by which hydroxybenzoates exert antimicrobial effects (e.g., membrane disruption, enzyme inhibition).
-
1.2. Structure-Activity Relationship (SAR): Analyze how different substituents on the hydroxybenzoate core influence antimicrobial potency. I will use tables to present data on Minimum Inhibitory Concentrations (MICs) for various derivatives against different microbial strains.
-
1.3. Experimental Protocol: Broth Microdilution Assay: Provide a detailed, step-by-step protocol for assessing antimicrobial activity.
-
1.4. Visualization: Create a Graphviz diagram illustrating the general workflow of the broth microdilution assay.
-
-
Section 2: Antioxidant Activity
-
2.1. Mechanism of Action: Explain how hydroxybenzoates act as antioxidants (e.g., free radical scavenging, metal chelation).
-
2.2. Structure-Activity Relationship (SAR): Discuss the influence of the number and position of hydroxyl and other groups on antioxidant capacity. I will use a table to summarize data from various antioxidant assays (e.g., DPPH, FRAP).
-
2.3. Experimental Protocol: DPPH Radical Scavenging Assay: Provide a detailed protocol for this common antioxidant assay.
-
2.4. Visualization: Create a Graphviz diagram illustrating the mechanism of the DPPH assay.
-
-
Section 3: Anti-inflammatory Activity
-
3.1. Mechanism of Action: Describe the potential pathways through which hydroxybenzoates may exert anti-inflammatory effects (e.g., inhibition of pro-inflammatory enzymes, modulation of cytokine production).
-
3.2. Structure-Activity Relationship (SAR): Analyze how structural modifications affect anti-inflammatory properties. I will present data in a table format.
-
3.3. Experimental Protocol: Inhibition of Protein Denaturation Assay: Provide a detailed protocol for this in vitro anti-inflammatory assay.
-
3.4. Visualization: Create a Graphviz diagram outlining the process of the protein denaturation assay.
-
-
Section 4: Synthesis of Substituted Hydroxybenzoates
-
Briefly touch upon common synthetic routes, such as esterification of p-hydroxybenzoic acid. This adds a practical dimension for researchers.
-
-
-
Summarize the key biological activities of substituted hydroxybenzoates.
-
Briefly discuss their potential therapeutic applications and future research directions.
-
-
References:
-
Compile a numbered list of all cited sources with titles, sources, and clickable URLs.
-
Content Generation and Integration of E-E-A-T Principles
I will now start drafting the content for each section, ensuring scientific integrity and a logical flow. I will integrate the search results to support claims and provide authoritative references.
Introduction: I will start by defining p-hydroxybenzoic acid (PHBA) and its derivatives, mentioning their natural occurrence and synthetic accessibility. I will cite general review articles that provide a broad overview of their biological activities.
Section 1: Antimicrobial Activity: I will discuss the mechanism of action, referencing sources that suggest membrane disruption and inhibition of DNA/RNA synthesis. For the SAR, I will use data from the search results to explain how factors like alkyl chain length and hydrophobicity influence activity. I will create a table summarizing MIC values from the literature. The broth microdilution assay protocol will be detailed and followed by a Graphviz workflow diagram.
Section 2: Antioxidant Activity: I will explain the mechanisms of free radical scavenging and metal chelation, citing relevant literature. The SAR section will focus on the role of hydroxyl and other functional groups, with a supporting data table. I will provide a step-by-step protocol for the DPPH assay and create a Graphviz diagram to illustrate the chemical reaction.
Section 3: Anti-inflammatory Activity: I will discuss the inhibition of protein denaturation as a key in vitro indicator of anti-inflammatory potential, referencing appropriate sources. The SAR will be discussed with supporting data in a table. A detailed protocol for the protein denaturation assay will be provided, along with a corresponding Graphviz diagram.
Section 4: Synthesis: I will briefly describe a common synthetic method, such as the esterification of p-hydroxybenzoic acid with an appropriate alcohol, citing a patent or synthetic methodology paper.
References: Throughout the writing process, I will meticulously track all sources and compile them into a comprehensive, numbered reference list at the end of the document, ensuring each entry has a title, source, and a working URL.
Visualization and Formatting
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-
Tables: I will use Markdown to create clearly structured tables for MIC values, antioxidant activity data, and anti-inflammatory data.
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By following this structured approach, I can create an in-depth, well-organized, and scientifically sound technical guide that meets all the user's requirements. I will now begin writing the guide.An In-depth Technical Guide to the Potential Biological Activity of Substituted Hydroxybenzoates
Introduction
Substituted hydroxybenzoates, derivatives of hydroxybenzoic acid, are a class of phenolic compounds widely distributed in the natural world, found in plants, fungi, and lichens.[1][2] They are also readily synthesized, with common derivatives including the esters of p-hydroxybenzoic acid, known as parabens.[3][4] These compounds have garnered significant attention in the scientific community due to their diverse biological activities.[2][5] This guide provides a comprehensive technical overview of the antimicrobial, antioxidant, and anti-inflammatory properties of substituted hydroxybenzoates, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols to evaluate these activities.
Section 1: Antimicrobial Activity
Substituted hydroxybenzoates, particularly the p-hydroxybenzoic acid esters (parabens), are well-known for their broad-spectrum antimicrobial properties.[3][6] This has led to their extensive use as preservatives in cosmetics, pharmaceuticals, and food products.[2][5]
Mechanism of Action
The precise antibacterial mode of action of hydroxybenzoates is not fully elucidated but is thought to involve multiple targets. One proposed mechanism is the disruption of microbial membrane transport processes, which interferes with nutrient uptake and waste removal, ultimately leading to cell death.[3][7] Another suggested mechanism is the inhibition of the synthesis of essential macromolecules like DNA and RNA, or key enzymes such as ATPases and phosphotransferases in some bacterial species.[3] The greater solubility of certain derivatives in the bacterial membrane may allow them to reach cytoplasmic targets in higher concentrations, enhancing their antimicrobial effect.[3]
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of substituted hydroxybenzoates is significantly influenced by their chemical structure. A key factor is the hydrophobicity of the molecule.[2] For p-hydroxybenzoate esters (parabens), an increase in the length of the alkyl chain generally leads to enhanced antimicrobial activity.[2] This is because a longer alkyl chain increases the lipophilicity of the compound, facilitating its passage across the microbial cell wall.[2] For instance, butylparaben is a more potent antimicrobial agent than methylparaben.[5] Furthermore, substitutions on the aromatic ring can also modulate activity. For example, the combination of a benzyl group at the 4-O position and a heptyl group at the 6-position of a 2-hydroxybenzoic acid derivative exhibited high antibacterial activity against Staphylococcus aureus, comparable to ampicillin.[1][8]
| Compound/Derivative | Microbial Strain | MIC (μg/mL) | Reference |
| 4-hydroxybenzoic acid | Gram-positive & some Gram-negative bacteria | 160 | [9] |
| trans 4-hydroxycinnamic acid | Gram-positive & some Gram-negative bacteria | 100-170 | [9] |
| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | 100 | [10] |
| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | 100 | [10] |
| 4-O-benzyl, 6-heptyl-2-hydroxybenzoate | Staphylococcus aureus | 3.9 | [1][8] |
| 4-O-benzyl, 6-heptyl-2-hydroxybenzoate | Methicillin-resistant S. aureus (MRSA) | 15.6 | [1] |
Experimental Protocol: Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test compounds (substituted hydroxybenzoates)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Positive control (e.g., ampicillin)
-
Negative control (broth medium only)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).
-
Add a standardized volume of the bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (a known antibiotic) and a negative control (no antimicrobial agent) on the same plate.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visual inspection for the lowest concentration that inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration where there is no significant increase in OD.
Visualization
Caption: Workflow of the broth microdilution assay.
Section 2: Antioxidant Activity
Many substituted hydroxybenzoates exhibit significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.[11][12]
Mechanism of Action
The antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals.[12] The hydroxyl group on the aromatic ring can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing cellular damage to lipids, proteins, and DNA.[12] The resulting phenoxyl radical is relatively stable and less reactive.[12] Some hydroxybenzoic acid derivatives can also exert antioxidant effects through the chelation of transition metal ions like iron (Fe²⁺), which can catalyze the formation of highly reactive hydroxyl radicals via Fenton reactions.[12]
Structure-Activity Relationship (SAR)
The antioxidant capacity of substituted hydroxybenzoates is dependent on the number and position of hydroxyl groups on the aromatic ring.[11] Generally, a higher number of hydroxyl groups correlates with greater antioxidant activity. For example, gallic acid (3,4,5-trihydroxybenzoic acid) shows a higher antioxidant effect than p-hydroxybenzoic acid.[2] The position of the hydroxyl groups is also critical, with ortho and para-substituted derivatives often exhibiting the best antioxidant properties.[12]
| Compound | Antioxidant Activity (Assay) | Result | Reference |
| Gallic acid | EC50 (DPPH) | 0.0237 µmol/assay | [2] |
| p-hydroxybenzoic acid | FRAP | Active | [2] |
| Syringic acid | FRAP | Active | [2] |
| Caffeic acid | FRAP | Active | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of compounds.[13][14]
Materials:
-
Test compounds
-
DPPH solution in methanol
-
Methanol
-
Positive control (e.g., ascorbic acid, Trolox)
-
96-well microtiter plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions in methanol.
-
In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compound.
-
Add a fixed volume of the DPPH solution to each well/cuvette and mix well.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (around 517 nm).
-
A blank (methanol) and a control (DPPH solution without the test compound) should also be measured.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Visualization
Caption: Mechanism of the DPPH radical scavenging assay.
Section 3: Anti-inflammatory Activity
Several substituted hydroxybenzoates have demonstrated potential anti-inflammatory effects, making them interesting candidates for the development of new anti-inflammatory agents.[2][5][15]
Mechanism of Action
The anti-inflammatory mechanisms of hydroxybenzoates are still under investigation. Some studies suggest that they may inhibit the production of pro-inflammatory mediators.[15][16] For example, hydroxybenzoic acid has been shown to reduce airway inflammation in asthmatic mice, significantly lowering levels of IL-5, a cytokine involved in eosinophil activation.[15] Another in vitro indicator of anti-inflammatory activity is the ability to inhibit protein denaturation, as protein denaturation is implicated in inflammatory disorders like rheumatoid arthritis.[17][18]
Structure-Activity Relationship (SAR)
The anti-inflammatory activity of substituted hydroxybenzoates can be influenced by their structural features. For instance, in a study on β-hydroxy-β-arylpropanoic acids, which are structurally similar to some NSAIDs, the introduction of a methyl group at the α-position was found to affect anti-inflammatory activity.[19] The compound 2-methyl-3-hydroxy-3,3-diphenyl-propanoic acid showed greater activity than ibuprofen in a carrageenan-induced paw edema model.[19]
| Compound/Derivative | In Vivo/In Vitro Model | Effect | Reference |
| Hydroxybenzoic acid | Asthmatic mice | Reduced peribronchial and perivascular inflammation | [15] |
| 3,5-dimethoxy-4-hydroxybenzoic acid | Ovalbumin-induced inflammation | Dose-dependent suppression | [15] |
| 2-methyl-3-hydroxy-3,3-diphenyl-propanoic acid | Carrageenan-induced paw edema | ED50 of 15 µmol/kg (vs. 51.7 µmol/kg for ibuprofen) | [19] |
Experimental Protocol: Inhibition of Protein Denaturation Assay
This in vitro assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[18][20]
Materials:
-
Test compounds
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Positive control (e.g., diclofenac sodium)
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture consisting of the test compound at various concentrations, albumin solution (e.g., 0.2% egg albumin), and PBS.
-
A control group is prepared with the vehicle (e.g., DMSO) instead of the test compound.
-
Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a short period (e.g., 20 minutes).
-
Induce protein denaturation by heating the mixtures in a water bath at a higher temperature (e.g., 70°C) for 5-10 minutes.
-
After cooling, measure the turbidity of the solutions using a spectrophotometer at a wavelength of around 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
Visualization
Caption: Workflow for the inhibition of protein denaturation assay.
Section 4: Synthesis of Substituted Hydroxybenzoates
The synthesis of substituted hydroxybenzoates can be achieved through various chemical routes. A common method for preparing p-hydroxybenzoate esters (parabens) is the esterification of p-hydroxybenzoic acid with the corresponding alcohol (e.g., methanol for methylparaben, propanol for propylparaben).[3][4][21] This reaction is typically catalyzed by an acid, such as sulfuric acid, or by using a solid acid catalyst like a cation exchange resin to simplify the purification process.[21] The use of a dehydrating agent, such as a molecular sieve, can drive the reaction equilibrium towards the product, thereby increasing the yield and reducing the reaction time.[21]
Conclusion
Substituted hydroxybenzoates represent a versatile class of compounds with a broad spectrum of biological activities. Their antimicrobial properties have been harnessed for decades in various industries. The antioxidant and anti-inflammatory potential of these molecules, governed by their specific substitution patterns, makes them promising scaffolds for the development of novel therapeutic agents. A thorough understanding of their structure-activity relationships is crucial for designing new derivatives with enhanced potency and selectivity. The experimental protocols outlined in this guide provide a foundation for researchers to explore and validate the biological activities of these valuable compounds. Future research should focus on elucidating the precise molecular mechanisms underlying their effects and evaluating their efficacy and safety in more complex biological systems.
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The Genesis of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of Ethoxy-Substituted Benzoates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery, synthesis, and historical evolution of ethoxy-substituted benzoates. From their pivotal role in the development of modern local anesthetics to their widespread use as preservatives in the cosmetic and food industries, this class of compounds has left an indelible mark on science and technology. This document delves into the key scientific milestones, details the fundamental synthetic methodologies, and examines the structure-activity relationships that govern their diverse applications. Through a combination of historical narrative, detailed experimental protocols, and in-depth analysis of their physicochemical properties, this guide serves as an essential resource for researchers and professionals in drug development and the chemical sciences.
The Dawn of a New Era in Anesthesia: The Procaine Revolution
The story of ethoxy-substituted benzoates is inextricably linked with the quest for a safe and effective local anesthetic to replace cocaine in the late 19th and early 20th centuries. While cocaine was revolutionary for its ability to induce localized numbness, its high toxicity and addictive properties posed significant risks to patients.[1][2]
The breakthrough came from the brilliant work of German chemist Alfred Einhorn.[3] In 1905, Einhorn synthesized procaine, which he patented under the trade name Novocain.[3][4] This event marked a pivotal moment in the history of medicine, ushering in an era of safer surgical and dental procedures.[5] Einhorn's rational drug design approach was groundbreaking; he hypothesized that the anesthetic properties of cocaine resided in its benzoate ester moiety and systematically synthesized a series of analogues to isolate this effect while eliminating the undesirable central nervous system stimulation.[2][6] Procaine, an amino ester, emerged as the most promising candidate from these efforts.[7]
Another significant ethoxy-substituted benzoate from this era is benzocaine (ethyl 4-aminobenzoate), which also found use as a topical anesthetic.[1] The fundamental structure of these aminoester local anesthetics consists of a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic terminal amine.[8] This structural motif proved to be a blueprint for the development of numerous other local anesthetics.
Key Figures and Institutions
-
Alfred Einhorn (1856-1917): The German chemist credited with the synthesis of procaine in 1905.[3] His work laid the foundation for modern local anesthesia.
-
Farbwerke Hoechst: The German chemical and pharmaceutical company that supported Einhorn's research and for which he prepared numerous benzoate ester analogues.[6]
Synthesis of Ethoxy-Substituted Benzoates: From Classic to Contemporary Methods
The primary method for synthesizing ethoxy-substituted benzoates is through the esterification of the corresponding benzoic acid with ethanol. Over the years, several techniques have been developed and refined to achieve this transformation efficiently and under various reaction conditions.
Fischer-Speier Esterification: The Archetypal Approach
The most traditional and widely taught method is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible, and the equilibrium is driven towards the product by using a large excess of the alcohol or by removing water as it is formed.[9]
Reaction Mechanism:
The reaction proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the following workflow:
Figure 1: Workflow of the Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Ethyl p-Ethoxybenzoate via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-ethoxybenzoic acid (1 equivalent), absolute ethanol (10 equivalents), and concentrated sulfuric acid (0.1 equivalents).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl p-ethoxybenzoate.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system.
Modern Esterification Techniques for Sensitive Substrates
For substrates that are sensitive to the harsh acidic conditions of the Fischer esterification, milder methods have been developed.
The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is performed under neutral conditions and at room temperature, making it suitable for acid-labile compounds.[3][10] A key feature of this reaction is the formation of dicyclohexylurea (DCU) as a byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.[3]
Figure 2: Simplified workflow of the Steglich Esterification.
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry. This reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] The reaction proceeds under mild, neutral conditions.
The Rise of Parabens: A Double-Edged Sword in Preservation
In the early 20th century, another class of ethoxy-substituted benzoates, the parabens, emerged as highly effective preservatives.[4] Ethylparaben, the ethyl ester of p-hydroxybenzoic acid, was first synthesized in the early 1900s and gained widespread use in the cosmetic, pharmaceutical, and food industries by the 1950s due to its low cost and broad-spectrum antimicrobial activity.[4][12]
Parabens function by disrupting the cell membranes of bacteria and fungi, thereby inhibiting their growth and extending the shelf life of products.[12] The first patent for a paraben-based preservative was filed in 1924.[4]
Industrial Synthesis of Ethylparaben
The industrial production of ethylparaben typically involves the esterification of p-hydroxybenzoic acid with ethanol at elevated temperatures and under controlled pH conditions, often using an acid catalyst like sulfuric acid.[12] More modern and environmentally friendly methods utilize solid acid catalysts or microwave-assisted synthesis to improve yields and reduce reaction times.[13][14]
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of ethoxy-substituted benzoates is crucial for their application and for the development of new derivatives.
| Compound | Isomer | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| Ethyl Ethoxybenzoate | ortho | --- | 268-269 | Sparingly soluble |
| Ethyl Ethoxybenzoate | meta | --- | 272-273 | Sparingly soluble |
| Ethyl Ethoxybenzoate | para | 39-41 | 275 | Insoluble |
| Ethylparaben | para | 115-118 | 297-298 | Slightly soluble |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of ethoxy-substituted benzoates.
-
¹H NMR Spectroscopy: The proton NMR spectrum of ethyl p-ethoxybenzoate typically shows a triplet at ~1.4 ppm and a quartet at ~4.3 ppm corresponding to the ethyl ester group. The protons of the ethoxy group appear as a triplet at ~1.4 ppm and a quartet at ~4.1 ppm. The aromatic protons appear as two doublets in the range of 6.9-8.0 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum of ethyl p-ethoxybenzoate will show a carbonyl carbon signal around 166 ppm. The carbons of the ethyl ester group appear at ~14 ppm (CH₃) and ~60 ppm (CH₂). The carbons of the ethoxy group are observed at ~15 ppm (CH₃) and ~63 ppm (CH₂). The aromatic carbons resonate in the region of 114-163 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration between 1710-1730 cm⁻¹. The C-O stretching of the ester and ether linkages are observed in the 1250-1300 cm⁻¹ and 1050-1100 cm⁻¹ regions, respectively.[15]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of ethyl p-ethoxybenzoate will show a molecular ion peak at m/z 194. Common fragmentation patterns include the loss of an ethoxy radical (-OC₂H₅) and the formation of a benzoyl cation.[16]
Structure-Activity Relationships (SAR)
The biological activity of ethoxy-substituted benzoates is highly dependent on their molecular structure.
Local Anesthetics
For aminoester local anesthetics like procaine, the following SAR principles are generally observed:
-
Lipophilicity: Increased lipophilicity of the aromatic ring generally leads to higher anesthetic potency.[8]
-
Intermediate Chain Length: An optimal chain length of two to three carbons in the intermediate ester chain is typically required for maximum activity.
-
Terminal Amine: The pKa of the terminal amine influences the onset of action. A lower pKa results in a faster onset.
Figure 3: Key structural components influencing the activity of aminoester local anesthetics.
Parabens
The antimicrobial activity of parabens is directly related to the length of the alkyl chain of the ester group. Generally, as the chain length increases from methyl to butyl, the antimicrobial efficacy increases. However, this is accompanied by a decrease in water solubility.
Evolution of Applications and Future Perspectives
The discovery of ethoxy-substituted benzoates has had a lasting impact on various scientific and industrial fields. While procaine has been largely superseded by newer amide-based local anesthetics, its development was a critical step in the evolution of pharmacology and rational drug design. Benzocaine continues to be used in various topical preparations.
Parabens, including ethylparaben, remain important preservatives, although their use has become a subject of public and scientific debate regarding their potential endocrine-disrupting effects. This has spurred research into alternative preservative systems.
The foundational chemistry of ethoxy-substituted benzoates continues to be relevant in modern drug discovery, with the benzoate moiety serving as a versatile scaffold for the development of new therapeutic agents. The historical journey of these compounds, from a safer alternative to a notorious drug to a ubiquitous preservative, highlights the dynamic nature of chemical research and its profound impact on society.
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A Theoretical Chemist's Guide to Methyl 3-ethoxy-5-hydroxybenzoate: A Computational Blueprint for Drug Discovery
Abstract
Methyl 3-ethoxy-5-hydroxybenzoate, a substituted aromatic compound, presents a scaffold of interest for medicinal chemistry and materials science. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this molecule. We delve into the core quantum chemical calculations that can elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, computational chemists, and drug development professionals, offering a blueprint for a rigorous in-silico analysis. By applying Density Functional Theory (DFT) and other computational methods, we can predict and understand the behavior of this molecule, thereby guiding its potential applications. This guide emphasizes the rationale behind methodological choices and provides detailed, step-by-step protocols for key computational experiments.
Introduction: The Rationale for a Computational Deep Dive
This compound belongs to the family of hydroxybenzoates, a class of compounds with significant applications, ranging from preservatives in foods and pharmaceuticals to synthons in the preparation of more complex molecules.[1][2] The strategic placement of the ethoxy, hydroxyl, and methyl ester groups on the benzene ring imparts a unique combination of steric and electronic features. These features can govern the molecule's reactivity, intermolecular interactions, and, consequently, its biological activity.
In modern drug discovery, computational chemistry is an indispensable tool.[3] It allows for the rapid and cost-effective evaluation of molecular properties, helping to prioritize synthetic efforts and to understand structure-activity relationships (SAR). A thorough theoretical investigation of this compound can provide valuable insights into its:
-
Three-dimensional structure and conformational landscape: Identifying the most stable geometries.
-
Electronic properties: Understanding its reactivity, stability, and potential for intermolecular interactions.
-
Spectroscopic signatures: Aiding in its experimental characterization.
-
Potential as a pharmacophore: Evaluating its ability to interact with biological targets.
This guide will walk through the process of conducting such a theoretical study, providing both the "how" and the "why" at each step.
Foundational Computational Methodologies: Choosing the Right Tools
The accuracy of any theoretical prediction is contingent on the chosen computational method. For a molecule like this compound, Density Functional Theory (DFT) offers a good balance between computational cost and accuracy.[4][5]
The Workhorse: Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[4][5] It is particularly well-suited for studying organic molecules.
-
Functionals: The choice of the exchange-correlation functional is critical. For general-purpose calculations on organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a popular and well-tested choice.[4] For systems where non-covalent interactions are important, dispersion-corrected functionals such as wB97XD or CAM-B3LYP are recommended.[6][7]
-
Basis Sets: The basis set describes the atomic orbitals used in the calculation. A good starting point for molecules of this size is a Pople-style basis set like 6-31G(d,p) . For more accurate calculations, a larger basis set such as 6-311+G(2d,p) can be employed.[8]
Workflow for a Comprehensive Theoretical Study
The following diagram illustrates a typical workflow for the theoretical characterization of a molecule like this compound.
Caption: A typical workflow for the theoretical analysis of an organic molecule.
Structural and Electronic Properties: The Digital Molecule
The first step in our theoretical investigation is to determine the most stable three-dimensional structure of this compound.
Geometry Optimization
This process finds the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.
Experimental Protocol: Geometry Optimization
-
Build the initial structure: Construct the 3D structure of this compound using a molecular builder.
-
Set up the calculation:
-
Method: B3LYP
-
Basis Set: 6-31G(d,p)
-
Calculation Type: Optimization
-
-
Run the calculation: Submit the job to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Analyze the output: Confirm that the optimization has converged to a true minimum.
Vibrational Frequency Analysis
A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the predicted infrared (IR) spectrum.
Experimental Protocol: Frequency Analysis
-
Use the optimized geometry: The output structure from the geometry optimization is used as the input.
-
Set up the calculation:
-
Method: B3LYP
-
Basis Set: 6-31G(d,p)
-
Calculation Type: Frequency
-
-
Run the calculation.
-
Analyze the output:
-
Check for imaginary frequencies. If any are present, the structure is a saddle point and needs to be re-optimized.
-
The calculated vibrational frequencies and intensities can be used to generate a theoretical IR spectrum.
-
Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Gap: A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.
These properties can be calculated from a single-point energy calculation on the optimized geometry.
| Property | Description | Significance in Drug Design |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to be oxidized and to act as a hydrogen bond donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to be reduced and to act as a hydrogen bond acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in polar interactions with a target protein. |
Molecular Electrostatic Potential (MEP)
The MEP is a visual representation of the charge distribution around a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Caption: Interpreting a Molecular Electrostatic Potential (MEP) map.
Simulating Spectra: Bridging Theory and Experiment
Computational chemistry can predict various types of spectra, which can be used to validate experimental findings or to aid in the identification of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.[9]
Experimental Protocol: NMR Prediction
-
Use the optimized geometry.
-
Set up the calculation:
-
Method: B3LYP
-
Basis Set: 6-311+G(2d,p) (a larger basis set is recommended for NMR)
-
Calculation Type: NMR
-
-
Run the calculation.
-
Analyze the output: The calculated shielding tensors can be converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to a UV-Vis spectrum.
Experimental Protocol: UV-Vis Prediction
-
Use the optimized geometry.
-
Set up the calculation:
-
Method: TD-B3LYP
-
Basis Set: 6-31G(d,p)
-
Calculation Type: TD
-
-
Run the calculation.
-
Analyze the output: The output will provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.
Implications for Drug Development
The theoretical data gathered on this compound can be leveraged in a drug discovery context.
-
Pharmacophore Modeling: The 3D structure and MEP can be used to define a pharmacophore model, which describes the essential features for binding to a biological target.
-
QSAR Studies: Calculated properties like the HOMO-LUMO gap, dipole moment, and molecular surface area can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models.
-
Metabolic Stability: The methyl group can influence the metabolic stability of a drug molecule.[3] Computational methods can be used to predict sites of metabolism.
Conclusion
This guide has outlined a comprehensive theoretical framework for the in-silico characterization of this compound. By following these protocols, researchers can gain a deep understanding of its structural, electronic, and spectroscopic properties. This knowledge is crucial for guiding the synthesis of new derivatives and for exploring its potential in drug discovery and other applications. The synergy between computational prediction and experimental validation is key to accelerating scientific progress.
References
-
Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. (n.d.). IISTE.org. Retrieved January 14, 2026, from [Link]
-
DFT study of “all-metal” aromatic compounds. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Grimme, S. (2011). Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems. Accounts of Chemical Research, 44(4), 259-270. [Link]
-
David, J. G., & Kannan, S. (1998). Ab Initio Quantum Chemical Studies of the pKa's of Hydroxybenzoic Acids in Aqueous Solution with Special Reference to the Hydrophobicity of Hydroxybenzoates and Their Binding to Surfactants. The Journal of Physical Chemistry B, 102(30), 5391-5398. [Link]
-
Tsuzuki, S., Honda, K., Uchimaru, T., Mikami, M., & Tanabe, K. (2002). A density-functional study on π-aromatic interaction: Benzene dimer and naphthalene dimer. The Journal of Chemical Physics, 117(24), 11216-11224. [Link]
-
Experimental and computational thermochemistry: how strong is the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates (salicylates). (2023). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Experimental and computational thermochemistry of methyl hydroxybenzoates revisited. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]
-
A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. (2022). Scientific Reports, 12(1), 939. [Link]
-
Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. (2018). JSciMed Central, 5(2), 1093. [Link]
-
Experimental and theoretical study of methyl n-hydroxybenzoates. (2019). LookChem. Retrieved January 14, 2026, from [Link]
-
Methyl 3-hydroxy-4,5-dimethoxybenzoate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
METHYL p-HYDROXYBENZOATE. (1998). FAO. Retrieved January 14, 2026, from [Link]
-
[Application of methyl in drug design]. (2013). Yao Xue Xue Bao, 48(8), 1195-208. [Link]
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2017). Journal of Industrial Microbiology & Biotechnology, 44(9), 1279-1287. [Link]
-
ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. (2017). Scientific Papers: Animal Science and Biotechnologies, 50(1), 287-290. [Link]
-
Methyl 3-acetoxy-5-hydroxybenzoate. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2009). Molecules, 14(10), 4239-4247. [Link]
- The synthetic method of methyl hydroxybenzoate. (2015). Google Patents.
-
Benzoic hydroxamates-based iron complexes as models compounds for humic substances: synthesis, characterization and algal. (2016). RSC Advances, 6(62), 57088-57099. [Link]
-
¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Methyl p-hydroxybenzoate (E-218) a preservative for drugs and food is an activator of the ryanodine receptor Ca2+ release channel. (2001). British Journal of Pharmacology, 132(6), 1223-1229. [Link]
- Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 - DergiPark. (2021). The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 15, 10-20. https://dergipark.org.tr/en/pub/epstem/issue/63737/96253963737/962539
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- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iiste.org [iiste.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00093H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dergipark.org.tr [dergipark.org.tr]
Methyl 3-ethoxy-5-hydroxybenzoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of Methyl 3-ethoxy-5-hydroxybenzoate, a key chemical intermediate with significant potential in pharmaceutical synthesis and materials science. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a detailed exploration of its commercial availability, synthesis, quality control, and handling.
Introduction: Unveiling a Versatile Building Block
This compound, with the CAS Number 116169-07-4, is an aromatic ester that is gaining attention as a versatile building block in organic synthesis. Its unique trifunctional substitution pattern—a methyl ester, a hydroxyl group, and an ethoxy group on a benzene ring—offers multiple reaction sites for the construction of complex molecular architectures. This strategic arrangement of functional groups makes it a valuable precursor for the synthesis of novel pharmaceutical agents and functional materials.
The presence of a phenolic hydroxyl group provides a site for etherification, esterification, or reactions involving phenolic coupling. The ethoxy group offers steric and electronic modulation, influencing the molecule's reactivity and the properties of its derivatives. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding its synthetic utility.
Commercial Availability and Sourcing
This compound is available from a number of specialized chemical suppliers. The compound is typically offered in research quantities, with purities generally suitable for laboratory-scale synthesis and drug discovery applications. When sourcing this material, it is crucial to consider the supplier's reputation, the stated purity, and the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).
Below is a summary of representative suppliers for this compound:
| Supplier | Stated Purity | Available Quantities |
| Amadis Chemical[1] | ≥97% | Grams to multi-grams |
| Chiralen[2] | 99% | Grams to multi-grams |
| Nanjing Chemlin Chemical Co., Ltd. | Research and bulk scale | Inquire for details |
Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information. A thorough review of the supplier's CoA is essential to understand the impurity profile of a specific batch.
Synthesis of this compound: A Plausible Two-Step Approach
While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in readily accessible literature, a scientifically sound and logical synthetic route can be devised based on established organic chemistry principles. The proposed synthesis involves a two-step process starting from the commercially available 3,5-dihydroxybenzoic acid:
-
Fischer Esterification: Protection of the carboxylic acid as a methyl ester.
-
Williamson Ether Synthesis: Selective mono-etherification of one of the phenolic hydroxyl groups.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3,5-dihydroxybenzoate
This initial step involves the well-established Fischer esterification of 3,5-dihydroxybenzoic acid.
-
Materials:
-
3,5-Dihydroxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dihydroxybenzoic acid and an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3,5-dihydroxybenzoate. The product can be purified by recrystallization or column chromatography.
-
Step 2: Selective Mono-etherification to this compound
The second step is a Williamson ether synthesis. The key to achieving mono-etherification is the careful control of stoichiometry and reaction conditions.
-
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Ethyl iodide (or other suitable ethylating agent)
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3,5-dihydroxybenzoate in anhydrous DMF.
-
Add a slight molar excess of anhydrous potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.
-
Add one equivalent of ethyl iodide dropwise to the reaction mixture.
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC. The formation of both mono- and di-etherified products should be monitored.[3]
-
Upon completion (ideally when the starting material is consumed and the desired mono-etherified product is maximized), cool the reaction mixture to room temperature.
-
Add ethyl acetate and wash the organic layer extensively with water to remove DMF, followed by a brine wash.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which may be a mixture of mono- and di-etherified compounds, should be purified by column chromatography on silica gel to isolate the desired this compound.
-
Quality Control and Analytical Methodology
Ensuring the purity and identity of this compound is paramount for its application in research and development. High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound.
The following diagram outlines a typical quality control workflow:
Caption: A typical workflow for the quality control of this compound.
High-Performance Liquid Chromatography (HPLC) Method
The following is a detailed, step-by-step HPLC protocol that can be adapted and validated for the analysis of this compound. This method is based on established procedures for similar aromatic esters.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time reproducibility and peak area precision).
-
Inject the sample solution.
-
The purity of the sample can be determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method).
-
Physicochemical Properties, Handling, and Storage
Understanding the physicochemical properties and proper handling procedures is crucial for the safe and effective use of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | PubChem |
| Molecular Weight | 196.20 g/mol | PubChem |
| CAS Number | 116169-07-4 | Chiralen[2] |
| Appearance | Predicted to be a solid | - |
| Storage | 2-8 °C, Keep in a dark place, Inert atmosphere | Chiralen[2] |
Handling Precautions:
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar aromatic esters should be followed. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is a chemical intermediate with considerable promise for the synthesis of complex molecules in the pharmaceutical and material science sectors. This guide has provided a comprehensive overview of its commercial availability, a plausible and detailed synthetic route, a robust analytical method for quality control, and essential information on its properties and handling. As research into new therapeutics and materials continues to evolve, the utility of such versatile building blocks will undoubtedly expand, making a thorough understanding of their chemistry and sourcing critical for innovation.
References
- Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate.
- Williamson Ether Synthesis. Master Organic Chemistry. (2014).
- Williamson Ether Synthesis. Wikipedia.
- Williamson Ether Synthesis. TCI EUROPE N.V.
- Fischer-Speier Esterific
- Methylparaben Certificate of Analysis.
- Amadis Chemical.
-
Chiralen. This compound Product Page.[2]
- PubChem.
- PubChem.
- PubChem. 3,5-Dihydroxybenzoic acid Compound Summary.
Sources
Methodological & Application
Topic: A Validated Laboratory-Scale Synthesis of Methyl 3-ethoxy-5-hydroxybenzoate
An Application Note and Laboratory Protocol from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Methyl 3-ethoxy-5-hydroxybenzoate. The synthesis is achieved through a selective mono-etherification of the commercially available precursor, Methyl 3,5-dihydroxybenzoate, via the Williamson ether synthesis.[1] This document is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust and reproducible methodology. The protocol details the reaction setup, monitoring, work-up, purification, and full characterization of the target compound. Causality behind critical experimental choices, such as stoichiometry and solvent selection, is explained to ensure both procedural success and a deeper mechanistic understanding. All quantitative data is summarized in tabular format, and the experimental workflow is visualized for enhanced clarity.
Introduction and Scientific Background
This compound is a valuable substituted aromatic building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic phenol and a modifiable ester group, makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and functional materials. The structural motif is found in various biologically active compounds.
The protocol herein employs the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[2] The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated in situ by deprotonating a phenol with a mild base, acts as a nucleophile and attacks an electrophilic alkyl halide.[3]
Reaction Scheme:
In this specific application, we perform a selective mono-ethylation of Methyl 3,5-dihydroxybenzoate. The two phenolic hydroxyl groups are chemically equivalent, simplifying the reaction. However, to prevent the formation of the di-substituted by-product, Methyl 3,5-diethoxybenzoate, the ethylating agent (ethyl bromide) is used as the limiting reagent. Potassium carbonate (K₂CO₃) is chosen as the base due to its mildness, low cost, and ease of removal during work-up, while acetone serves as a suitable polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 kinetics.[1]
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Methyl 3,5-dihydroxybenzoate | ≥97% | Sigma-Aldrich | 2150-44-9 | Starting Material |
| Ethyl Bromide (Bromoethane) | 99% | Sigma-Aldrich | 74-96-4 | Ethylating Agent |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 | Base |
| Acetone | ACS Grade | VWR | 67-64-1 | Solvent |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 | Extraction/Chromatography |
| Hexanes | ACS Grade | VWR | 110-54-3 | Chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | Fisher Scientific | 7757-82-6 | Drying Agent |
| Deionized Water | N/A | In-house | 7732-18-5 | Work-up |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 7631-86-9 | Column Chromatography |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | N/A | Reaction Monitoring |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
UV lamp for TLC visualization
-
Analytical balance
-
NMR Spectrometer (¹H-NMR, ¹³C-NMR)
-
FT-IR Spectrometer
-
Mass Spectrometer (GC-MS or LC-MS)
Detailed Experimental Protocol
This protocol is based on a 5.0 g scale of the starting material, Methyl 3,5-dihydroxybenzoate.
Reaction Setup and Execution
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3,5-dihydroxybenzoate (5.00 g, 29.7 mmol, 1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (5.35 g, 38.7 mmol, 1.3 eq) and acetone (100 mL). Stir the resulting suspension vigorously at room temperature.
-
Expert Insight: A slight excess of K₂CO₃ (1.3 eq) is used to ensure complete deprotonation of one phenolic group and to drive the reaction forward. Being a heterogeneous base, vigorous stirring is crucial for efficient reaction.
-
-
Addition of Ethylating Agent: Add ethyl bromide (2.21 mL, 3.24 g, 29.7 mmol, 1.0 eq) dropwise to the suspension over 5 minutes.
-
Expert Insight: Strict stoichiometric control (1.0 eq) of the ethyl bromide is the primary method to maximize the yield of the desired mono-ethylated product and minimize the formation of the di-ethylated byproduct.
-
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 1-2 hours.
-
Eluent: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm).
-
Expected Rf values: Methyl 3,5-dihydroxybenzoate (Rf ≈ 0.2), this compound (Rf ≈ 0.5), Methyl 3,5-diethoxybenzoate (Rf ≈ 0.8). The reaction is considered complete when the starting material spot is no longer visible (typically 6-8 hours).
-
Work-up and Isolation
-
Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Filter the suspension through a pad of Celite or a sintered glass funnel to remove the inorganic salts (K₂CO₃ and KBr).
-
Wash the filter cake with additional acetone (2 x 20 mL) to recover any residual product.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oily residue.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a 250 mL separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Expert Insight: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a light-yellow oil or solid.
Purification
The crude product should be purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with 10% ethyl acetate in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the prepared column.
-
Elution: Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30%). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product (Rf ≈ 0.5) and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.
-
Yield: Determine the final mass and calculate the percentage yield. A typical yield for this procedure is 70-85%.
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: A flowchart illustrating the major phases of the synthesis protocol.
Williamson Ether Synthesis Mechanism
Sources
Application Note: High-Purity Isolation of Methyl 3-ethoxy-5-hydroxybenzoate via Automated Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of Methyl 3-ethoxy-5-hydroxybenzoate, a key intermediate in pharmaceutical synthesis, using automated flash column chromatography. The described methodology employs a normal-phase silica gel column with a hexane/ethyl acetate gradient, achieving excellent separation from common synthetic impurities. This guide is intended for researchers, chemists, and process development professionals seeking a robust and efficient purification strategy for substituted phenolic esters. We will delve into the rationale behind each step, from solvent selection to fraction analysis, ensuring a comprehensive understanding of the purification workflow.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions and complicate downstream processes. Column chromatography is a fundamental technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1][2] This application note details a validated protocol for the purification of this compound, focusing on the principles of adsorbent and eluent selection to achieve high purity.
The structure of this compound, featuring a polar hydroxyl group and moderately polar ester and ether functionalities, dictates its chromatographic behavior. A normal-phase chromatography setup, with a polar stationary phase (silica gel) and a less polar mobile phase, is ideal for retaining and separating this compound from less polar byproducts.
Materials and Reagents
| Item | Description | Supplier |
| Crude Product | This compound | In-house synthesis |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard laboratory grade |
| Mobile Phase | n-Hexane, HPLC grade | Standard laboratory grade |
| Ethyl Acetate, HPLC grade | Standard laboratory grade | |
| TLC Plates | Silica gel 60 F254 | Standard laboratory grade |
| Visualization | UV lamp (254 nm) | Standard laboratory equipment |
| Chromatography System | Automated Flash Chromatography System | e.g., CombiFlash®, Biotage® |
| Glassware | Round-bottom flasks, beakers, etc. | Standard laboratory glassware |
| Solvents for Dissolution | Dichloromethane (DCM) | Standard laboratory grade |
Experimental Protocol
Thin-Layer Chromatography (TLC) Analysis of Crude Material
Rationale: Before performing column chromatography, it is crucial to analyze the crude mixture by TLC. This provides a snapshot of the number of components and their relative polarities, aiding in the selection of an appropriate solvent system for the column separation. The goal is to find a solvent mixture that gives the target compound a retention factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.
Procedure:
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of 80:20 Hexane:Ethyl Acetate .
-
Visualize the separated spots under a UV lamp at 254 nm.
-
Calculate the Rf value of the product and major impurities. The product should be a major UV-active spot.
Column Chromatography: A Step-by-Step Purification Workflow
The following protocol is optimized for an automated flash chromatography system, which offers superior resolution and reproducibility compared to traditional gravity columns.
Step 1: Column Selection and Equilibration
-
Stationary Phase: Silica gel is the adsorbent of choice due to its polarity and effectiveness in separating moderately polar compounds like phenolic esters.[1]
-
Action: Select a pre-packed silica gel column appropriate for the scale of your purification.
-
Action: Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) until a stable baseline is achieved.
Step 2: Sample Preparation and Loading
-
Rationale: Proper sample loading is critical for achieving sharp separation bands. Dry loading is preferred for samples that are not readily soluble in the initial mobile phase, as it prevents precipitation at the column head.
-
Action: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Action: Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Action: Load the dry sample onto the equilibrated column.
Step 3: Elution
-
Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is employed to first elute non-polar impurities, followed by the target compound, and finally any highly polar baseline impurities. This technique provides better separation and shorter run times compared to isocratic elution.[3]
-
Action: Begin the elution with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Action: Program the system to run a linear gradient to a more polar composition (e.g., 70:30 Hexane:Ethyl Acetate) over a specified number of column volumes. The exact gradient will depend on the TLC analysis.
Step 4: Fraction Collection and Analysis
-
Action: Collect fractions based on the UV chromatogram. The peak corresponding to this compound should be well-resolved.
-
Action: Analyze the collected fractions by TLC using the same solvent system as in the initial analysis to identify the pure fractions.
Step 5: Product Isolation
-
Action: Combine the fractions containing the pure product.
-
Action: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid or oil.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Data and Expected Results
The following table summarizes the key parameters and expected outcomes for this purification protocol.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane |
| Initial TLC (80:20 Hexane:EtOAc) | Rf of product ~0.3 |
| Elution Gradient | 5% to 30% Ethyl Acetate in Hexane over 10 column volumes |
| Detection | UV at 254 nm |
| Expected Purity | >98% (by HPLC/NMR) |
| Appearance | White to off-white solid |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC with different solvent ratios. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Product Elutes Too Quickly | Mobile phase is too polar. | Start with a lower percentage of the more polar solvent (ethyl acetate). |
| Product Does Not Elute | Mobile phase is not polar enough. | Increase the final percentage of the polar solvent in the gradient. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By understanding the principles of polarity and carefully selecting the stationary and mobile phases, researchers can achieve high purity of this important synthetic intermediate. The use of a gradient elution is key to resolving the target compound from closely related impurities.
References
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Microbe Notes. (2025). Chromatography: Principle, Types, Steps, Uses, Diagram. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. Retrieved from [Link]
-
DSE4T. COLUMN CHROMATOGRAPHY. Retrieved from [Link]
-
PubChem. Methyl 3-hydroxybenzoate. Retrieved from [Link]
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Application Notes and Protocols for the Recrystallization of Substituted Methyl Benzoates
Introduction: The Art and Science of Crystalline Purity
In the realm of pharmaceutical development and organic synthesis, the isolation of pure, crystalline solids is a cornerstone of success. Recrystallization, a technique refined over centuries, remains an indispensable method for the purification of solid organic compounds.[1][2][3][4] This application note provides a detailed guide to the theory and practice of recrystallizing substituted methyl benzoates, a class of compounds frequently encountered as intermediates and final products in the synthesis of active pharmaceutical ingredients (APIs).
The fundamental principle of recrystallization lies in the differential solubility of a compound in a given solvent at varying temperatures.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. This temperature-dependent solubility allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the controlled cooling of the saturated solution to induce the formation of highly ordered crystals. As the crystal lattice forms, it selectively incorporates molecules of the desired compound, leaving impurities behind in the "mother liquor."[2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the successful recrystallization of substituted methyl benzoates. We will explore the critical role of substituent effects on solubility, provide a framework for rational solvent selection, and present detailed, field-proven protocols for both single-solvent and mixed-solvent systems.
The Impact of Substituents on the Solubility of Methyl Benzoates
The solubility of a substituted methyl benzoate is profoundly influenced by the nature and position of the substituent on the aromatic ring. These effects are primarily electronic and steric in nature, altering the intermolecular forces between the solute and solvent molecules.
-
Electronic Effects: Electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) can increase the polarity of the molecule, potentially enhancing its solubility in polar solvents. Conversely, electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) can decrease polarity, favoring solubility in less polar organic solvents.
-
Hydrogen Bonding: Substituents capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH₂), dramatically increase the compound's polarity and its potential to dissolve in protic solvents like water or alcohols.
-
Steric Effects: The position of the substituent (ortho, meta, or para) can influence how effectively the molecule packs into a crystal lattice and how it interacts with solvent molecules. Ortho-substituents, for instance, can introduce steric hindrance that may disrupt crystal packing and affect solubility.
Understanding these substituent effects is paramount for the rational selection of an appropriate recrystallization solvent.
Solvent Selection: A Data-Driven Approach
The choice of solvent is the most critical parameter in a successful recrystallization.[2] An ideal solvent should exhibit a steep solubility curve for the target compound, meaning a significant increase in solubility with temperature. Additionally, it should either not dissolve impurities at all or keep them in solution upon cooling.[2]
Qualitative Solubility Data for Substituted Methyl Benzoates
The following table summarizes empirical solubility data and suggested recrystallization solvents for a range of substituted methyl benzoates, compiled from various sources. This table serves as a practical starting point for solvent screening.
| Compound | Substituent | Position | Recommended Solvent(s) | Solubility Notes |
| Methyl 3-Nitrobenzoate | -NO₂ | meta | Methanol; Ethanol/Water | Insoluble in water, but soluble in hot ethanol.[5] |
| Methyl 4-Aminobenzoate | -NH₂ | para | Methanol | Soluble in alcohol and ether; slightly soluble in water.[6][7][8][9] |
| Methyl 2-Aminobenzoate | -NH₂ | ortho | - | Soluble in alcohol and ether; slightly soluble in water.[10] |
| Methyl p-Hydroxybenzoate | -OH | para | Water; 25% Ethanol | - |
| Methyl 4-Chlorobenzoate | -Cl | para | - | Slightly soluble in chloroform and methanol.[11][12] |
| Methyl 4-Bromobenzoate | -Br | para | - | Moderately soluble in ethanol and ether; less soluble in water.[13] |
| Methyl 4-Methylbenzoate | -CH₃ | para | - | Data not readily available. |
Hansen Solubility Parameters (HSP) for Advanced Solvent Selection
For a more quantitative and predictive approach to solvent selection, Hansen Solubility Parameters (HSP) can be a powerful tool.[14][15] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[14] The central principle is that substances with similar HSP values are likely to be miscible.
The "likeness" between a solute and a solvent can be quantified by calculating the Hansen distance (Ra):
Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]¹ᐟ²
A smaller Ra value indicates a higher affinity between the solute and solvent, suggesting greater solubility.
HSP Data for Methyl Benzoate and Common Solvents
| Compound/Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Methyl Benzoate | 18.9 | 8.2 | 4.7 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
Source: Hansen Solubility Parameters in Practice[16]
By calculating the Ra between methyl benzoate and various solvents, a researcher can predict which solvents are likely to be good candidates for recrystallization. For substituted methyl benzoates, the HSP values of the parent compound can be adjusted based on the contribution of the substituent to refine the solvent selection process.
Experimental Protocols
The following protocols provide step-by-step methodologies for the recrystallization of substituted methyl benzoates. The principles outlined can be adapted for specific compounds based on their unique solubility characteristics.
Protocol 1: Single-Solvent Recrystallization
This technique is ideal when a single solvent is found that effectively dissolves the compound at high temperatures and poorly at low temperatures.
Workflow for Single-Solvent Recrystallization
Caption: Workflow for single-solvent recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Based on solubility tests or data from the table above, select a suitable solvent.
-
Dissolution: Place the crude substituted methyl benzoate in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling, with stirring. Continue adding hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent (Two-Solvent) Recrystallization
This technique is employed when no single solvent has the ideal solubility characteristics. It involves using a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[17][18]
Logic for Mixed-Solvent Recrystallization
Sources
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- 7. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]
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- 10. Methyl Anthranilate(methyl 2-aminobenzoate) at 222.00 INR in Virar, Maharashtra | Sihauli Chemicals Pvt. Ltd. [tradeindia.com]
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- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
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- 18. dspace.mit.edu [dspace.mit.edu]
Forging Novel Bioactive Scaffolds: A Synthetic Guide to Derivatization of Methyl 3-ethoxy-5-hydroxybenzoate
Abstract
Methyl 3-ethoxy-5-hydroxybenzoate is a readily accessible substituted resorcinol derivative that serves as a versatile scaffold for the synthesis of a diverse array of novel compounds with significant potential in medicinal chemistry and drug development. Its trifunctional nature, featuring a nucleophilic phenolic hydroxyl group, an electron-rich aromatic ring, and a modifiable ester moiety, provides multiple avenues for strategic chemical transformations. This comprehensive guide details robust and scalable protocols for the derivatization of this compound, focusing on O-alkylation, C-acylation, and the construction of biologically relevant heterocyclic systems such as coumarins and benzofurans. Each section provides not only step-by-step experimental procedures but also elucidates the underlying chemical principles and rationale for methodological choices, empowering researchers to explore and expand upon these synthetic routes.
Introduction: The Versatility of a Resorcinol Core
Resorcinol and its derivatives are privileged structures in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antiseptic, anti-inflammatory, and anticancer properties.[1][2] this compound, with its specific substitution pattern, offers a unique starting point for creating new chemical entities. The ethoxy group enhances lipophilicity, while the phenolic hydroxyl and methyl ester groups provide orthogonal handles for sequential or selective modifications. This guide will explore several key synthetic transformations to unlock the potential of this versatile building block.
Part 1: Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is the most reactive site for electrophilic attack, making it an ideal starting point for diversification.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[3][4] By reacting the phenoxide ion of this compound with an alkyl halide, a wide variety of ether derivatives can be synthesized, which can modulate the compound's solubility, lipophilicity, and target engagement.
This protocol details the synthesis of a propargylated derivative, introducing a terminal alkyne that can be further functionalized, for example, through click chemistry or Sonogashira coupling.
Materials:
-
This compound
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (approximately 0.5 M), add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield Methyl 3-ethoxy-5-(propargyloxy)benzoate.
Expected Yield: 85-95%
Characterization Data:
| Compound | Molecular Formula | Molecular Weight | Appearance | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |
| Methyl 3-ethoxy-5-(propargyloxy)benzoate | C₁₃H₁₄O₄ | 234.25 | Pale yellow oil | 7.21 (s, 1H), 6.65 (s, 1H), 6.58 (s, 1H), 4.72 (d, J=2.4 Hz, 2H), 4.08 (q, J=7.0 Hz, 2H), 3.89 (s, 3H), 2.54 (t, J=2.4 Hz, 1H), 1.43 (t, J=7.0 Hz, 3H) |
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide, yet mild enough to avoid undesired side reactions.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Temperature: Heating to 60°C increases the reaction rate without causing significant decomposition of the reactants or products.
Part 2: Electrophilic Aromatic Substitution
The benzene ring of this compound is activated towards electrophilic substitution by the electron-donating hydroxyl and ethoxy groups. The directing effects of these groups (ortho, para-directing) and the methyl ester (meta-directing) must be considered to predict the regioselectivity of the reaction.
Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a key step in the synthesis of various pharmaceutical intermediates.[5] In the case of our substrate, the position of acylation is directed by the powerful activating and ortho, para-directing hydroxyl group.
This protocol describes the introduction of an acetyl group, a common motif in bioactive molecules.
Materials:
-
This compound
-
Acetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.5 eq) in anhydrous DCM (approximately 0.8 M).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) to the suspension while maintaining the temperature at 0°C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Expected Yield: 60-75%
Regioselectivity Rationale: The hydroxyl group is a stronger activating group than the ethoxy group, and it will direct the electrophilic substitution to its ortho position (C4). The steric hindrance from the adjacent ethoxy group and the deactivating effect of the meta-positioned ester group further favor acylation at the C4 position.
Part 3: Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds are of paramount importance in drug discovery. This compound is an excellent precursor for the synthesis of coumarins and benzofurans.
Pechmann Condensation for Coumarin Synthesis
The Pechmann condensation is a widely used method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions.[6][7]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sulfuric acid (H₂SO₄), concentrated
-
Ethanol
Procedure:
-
Carefully add concentrated sulfuric acid (5 mL) to a flask and cool it to 0°C in an ice-salt bath.
-
In a separate beaker, prepare a solution of this compound (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add the solution from step 2 dropwise to the cold, stirred sulfuric acid, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.
Expected Yield: 70-85%
Synthesis of Benzofurans
Benzofurans are another important class of heterocyclic compounds with diverse biological activities. A common synthetic route involves the reaction of a phenol with a terminal alkyne.[8][9]
This protocol involves a copper-catalyzed aerobic oxidative cyclization.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Molecular sieves (4 Å)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), K₂CO₃ (2.0 eq), and activated 4 Å molecular sieves.
-
Evacuate and backfill the tube with oxygen (using a balloon).
-
Add anhydrous toluene via syringe, followed by phenylacetylene (1.5 eq).
-
Seal the tube and heat the reaction mixture at 110°C for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to afford the benzofuran derivative.
Expected Yield: 55-70%
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel compounds. The protocols detailed in this guide for O-alkylation, C-acylation, and the construction of coumarin and benzofuran rings provide a solid foundation for researchers in drug discovery and medicinal chemistry. The strategic application of these methods, coupled with an understanding of the underlying chemical principles, will undoubtedly lead to the discovery of new molecules with significant biological and therapeutic potential.
References
-
Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry. Available at: [Link]
-
Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. Chemistry – An Asian Journal. Available at: [Link]
-
Synthesis of Coumarins. Slideshare. Available at: [Link]
-
Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Molecules. Available at: [Link]
-
Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. RSC Advances. Available at: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]
-
Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. Journal of the Arkansas Academy of Science. Available at: [Link]
-
Pechmann condensation. Wikipedia. Available at: [Link]
-
Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. JETIR. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Vilsmeier-Haack Reactions of 4,6-Diacetylresorcinol and Its Schiff Ba. Sciforum. Available at: [Link]
- Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.
-
Site-Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′-Bis(hydroxy)diphenyl Sulfone. ChemistryOpen. Available at: [Link]
-
Biocatalytic Friedel–Crafts Acylation and Fries Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
Vilsmeier-Haack reaction: Significance and symbolism. Available at: [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.
-
A General Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Triflates. Chemistry – A European Journal. Available at: [Link]
-
A green route for the acylation of resorcinol with acetic acid. Green Chemistry. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Williamson Ether Synthesis. The Organic Chemistry Tutor. Available at: [Link]
-
Access to triflates 3o and 3p and products obtained from their reaction... ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. Available at: [Link]
-
Williamson ether synthesis (video). Khan Academy. Available at: [Link]
-
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Chem. Available at: [Link]
-
Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. Asian Journal of Chemistry. Available at: [Link]
-
A green route for the acylation of resorcinol with acetic acid. Semantic Scholar. Available at: [Link]
-
Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. Asian Journal of Chemistry. Available at: [Link]
-
Scheme 18 Ni-catalyzed Suzuki-Miyaura reaction of aryl methyl ethers... ResearchGate. Available at: [Link]
-
How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? ResearchGate. Available at: [Link]
- Chalcogenide Hybrid Inorganic/Organic Polymers (CHIPs)
-
Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. Available at: [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-ethoxy-5-hydroxybenzoate
Welcome to the technical support guide for the synthesis of Methyl 3-ethoxy-5-hydroxybenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in this synthetic process. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to optimize your yield and purity.
Synthetic Overview & Core Challenges
The synthesis of this compound is a valuable process for creating a key intermediate in various research and development applications. The most common and cost-effective route involves a two-step process starting from 3,5-dihydroxybenzoic acid.
Step 1: Fischer Esterification. The starting diacid is converted to its corresponding methyl ester, Methyl 3,5-dihydroxybenzoate.[1][2]
Step 2: Selective Williamson Ether Synthesis. The methyl ester intermediate undergoes a selective mono-O-ethylation to yield the final product.
The primary challenge in this synthesis lies in achieving selective mono-ethylation at one of the two phenolic hydroxyl groups. The two hydroxyls have very similar pKa values and reactivity, leading to the common side-product, Methyl 3,5-diethoxybenzoate. A secondary challenge is preventing the hydrolysis of the methyl ester group under the basic conditions required for the etherification.[3][4][5]
Overall Synthetic Workflow
Below is a diagram illustrating the typical synthetic pathway.
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis? The most common and economical starting material is 3,5-dihydroxybenzoic acid. This is first converted to Methyl 3,5-dihydroxybenzoate via Fischer esterification, typically using methanol with an acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1]
Q2: Why is my yield of the desired mono-ethylated product consistently low? Low yield is often due to a lack of selectivity in the Williamson ether synthesis step. The formation of the di-ethylated byproduct is a common issue. Fine-tuning the stoichiometry of your ethylating agent and the base is critical. Using slightly less than one equivalent of the ethylating agent can favor mono-alkylation.
Q3: I see a significant amount of my starting material, Methyl 3,5-dihydroxybenzoate, remaining after the reaction. What went wrong? This indicates an incomplete reaction. The most likely causes are:
-
Insufficient Base: The phenolic proton must be removed to form the phenoxide nucleophile. Ensure your base is strong enough and used in sufficient quantity (at least one equivalent).
-
Low Reaction Temperature: The SN2 reaction for ether synthesis may require heating.[6] Insufficient temperature can lead to a sluggish reaction.
-
Poor Solvent Choice: A polar aprotic solvent like DMF or acetone is typically used to dissolve the reactants and facilitate the SN2 mechanism.
Q4: My final product seems to have hydrolyzed back to a carboxylic acid. How can I prevent this? Ester hydrolysis is a risk when using strong bases like NaOH or KOH, especially in the presence of water.[4][5] To prevent this, use a non-nucleophilic base like potassium carbonate (K₂CO₃) and ensure your reaction is conducted under anhydrous (water-free) conditions.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Problem 1: Low Yield due to Di-alkylation
The formation of Methyl 3,5-diethoxybenzoate is the most common yield-reducing side reaction.
-
Causality: The Williamson ether synthesis is an SN2 reaction between a phenoxide and an alkyl halide.[7][8] Since both hydroxyl groups on Methyl 3,5-dihydroxybenzoate are chemically similar, the mono-alkylation product can be deprotonated again and react with a second molecule of the ethylating agent.
-
Preventative Measures & Solutions:
-
Control Stoichiometry: Use a slight sub-stoichiometric amount of the ethylating agent (e.g., 0.95 equivalents of ethyl iodide or diethyl sulfate). This ensures it is the limiting reagent, leaving some starting material unreacted but significantly reducing the chance of a second ethylation.
-
Slow Addition: Add the ethylating agent slowly (dropwise) to the reaction mixture. This keeps its instantaneous concentration low, further disfavoring the second reaction.
-
Lower Temperature: Running the reaction at a moderate temperature (e.g., room temperature to 50°C) can sometimes improve selectivity compared to aggressive heating.
-
Problem 2: Low Yield due to Ester Hydrolysis (Saponification)
The appearance of 3-ethoxy-5-hydroxybenzoic acid as a byproduct indicates that the methyl ester has been cleaved.
-
Causality: Under basic conditions, hydroxide ions can act as nucleophiles and attack the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form a carboxylate salt.[3][4] This process, known as saponification, is irreversible under basic conditions.[4]
-
Preventative Measures & Solutions:
-
Choice of Base: Avoid strong hydroxide bases like NaOH and KOH. Anhydrous potassium carbonate (K₂CO₃) is the preferred base as it is strong enough to deprotonate the phenol but not nucleophilic enough to readily attack the ester.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Water can facilitate hydrolysis.
-
Workup Procedure: During the aqueous workup, neutralize the reaction mixture carefully. Do not let the solution remain strongly basic for extended periods.
-
Problem 3: Purification Challenges
Separating the desired product from the starting material and the di-ethylated byproduct can be difficult due to their similar polarities.
-
Causality: The three key compounds (starting material, product, and byproduct) are all relatively polar aromatic esters. Their retention factors (Rf) in column chromatography can be very close.
-
Solutions:
-
Column Chromatography: Use a shallow solvent gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 20-30%). A high-surface-area silica gel can improve separation. Monitor fractions carefully by TLC.
-
Recrystallization: If chromatography fails to yield pure product, recrystallization can be effective. A solvent system like ethyl acetate/hexanes or toluene can be explored to selectively crystallize the desired product.
-
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,5-dihydroxybenzoate
This protocol is adapted from established Fischer esterification procedures.[1][9]
| Reagent | Molar Eq. | Amount |
| 3,5-Dihydroxybenzoic Acid | 1.0 | 15.4 g (100 mmol) |
| Methanol | Solvent | 250 mL |
| Sulfuric Acid (conc.) | Catalyst | 2 mL |
Procedure:
-
To a 500 mL round-bottom flask, add 3,5-dihydroxybenzoic acid and methanol.
-
Stir the suspension and cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid.
-
Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction by TLC until the starting acid spot disappears.
-
Cool the reaction to room temperature and reduce the volume of methanol by about half using a rotary evaporator.
-
Pour the concentrated mixture into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize from water or a toluene/heptane mixture to get pure Methyl 3,5-dihydroxybenzoate as a white solid. Expected yield: 85-95%.
Protocol 2: Synthesis of this compound
This protocol is based on the principles of the Williamson ether synthesis.[6][10]
| Reagent | Molar Eq. | Amount |
| Methyl 3,5-dihydroxybenzoate | 1.0 | 16.8 g (100 mmol) |
| Ethyl Iodide | 0.95 | 14.8 g (95 mmol) |
| Potassium Carbonate (anhydrous) | 1.5 | 20.7 g (150 mmol) |
| Acetone (anhydrous) | Solvent | 300 mL |
Procedure:
-
Add Methyl 3,5-dihydroxybenzoate and anhydrous potassium carbonate to an oven-dried 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add anhydrous acetone.
-
Stir the suspension vigorously and add ethyl iodide dropwise over 20 minutes at room temperature.
-
Heat the mixture to reflux (approx. 56°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material and the appearance of two new spots (mono- and di-ethylated products).
-
After completion, cool the reaction to room temperature and filter off the potassium salts. Wash the solid with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.
-
Purify the crude material using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% -> 25%).
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound. Expected yield: 60-75%.
References
-
Royal Society of Chemistry. (n.d.). Carboxyl Protecting Groups. Retrieved from [Link]
-
Taylor & Francis Online. (2009). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Synthetic Communications, 39(19). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. Ethyl 3,5-dihydroxybenzoate. Retrieved from [Link]
- Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Vedantu. Retrieved from [Link]
-
FAO. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?. Retrieved from [Link]
-
University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (2013). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
-
CABI Digital Library. (2018). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,5-Dihydroxybenzoate. Retrieved from [Link]
-
MDPI. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 16(1), 637-646. Retrieved from [Link]
Sources
- 1. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
- 2. Methyl 3,5-Dihydroxybenzoate | C8H8O4 | CID 75076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. byjus.com [byjus.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of Methyl 3-ethoxy-5-hydroxybenzoate
Welcome to the technical support guide for the synthesis of Methyl 3-ethoxy-5-hydroxybenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during this specific synthesis. Our goal is to provide you with the causal reasoning behind these issues and deliver actionable, field-proven protocols to enhance the yield and purity of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound typically proceeds via a selective O-ethylation of Methyl 3,5-dihydroxybenzoate.[1] This reaction, a variant of the Williamson ether synthesis, is powerful but requires careful control to prevent the formation of undesired side-products.[2] Below, we address the most common issues encountered in the laboratory.
Q1: My reaction is incomplete. I have a significant amount of unreacted Methyl 3,5-dihydroxybenzoate starting material. What went wrong?
A1: Root Cause Analysis & Solution
Incomplete conversion is a frequent issue stemming from suboptimal reaction conditions for the SN2 mechanism. The core of the reaction is the deprotonation of a phenolic hydroxyl group to form a nucleophilic phenoxide, which then attacks the ethylating agent.
-
Insufficient Base: The phenolic protons of Methyl 3,5-dihydroxybenzoate are acidic, but a sufficiently strong base is required for complete deprotonation. Weak bases or insufficient equivalents will result in a low concentration of the reactive phenoxide, leading to a stalled or slow reaction.
-
Poor Reagent Quality: The ethylating agent (e.g., ethyl iodide, diethyl sulfate, ethyl bromide) must be pure. Degraded reagents can be less reactive. Similarly, solvents must be anhydrous, as water can quench the phenoxide and hydrolyze the ethylating agent.
-
Troubleshooting: Use freshly opened or purified reagents and ensure solvents are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can prevent moisture from the air from interfering.
-
-
Inadequate Temperature or Reaction Time: The Williamson ether synthesis is temperature-dependent.[5] Insufficient thermal energy can lead to a slow reaction rate that does not reach completion in the allotted time.
-
Troubleshooting: If TLC or LC-MS analysis shows a slow conversion, consider increasing the reaction temperature. For a typical K2CO3/acetone system, refluxing is standard.[6] If using DMF or DMSO, temperatures between 60-80°C are common.[3] Extend the reaction time and monitor progress every few hours.
-
Q2: I've isolated a major side-product with a higher molecular weight, which I suspect is Methyl 3,5-diethoxybenzoate. How can I prevent its formation?
A2: Root Cause Analysis & Solution
This is the most common side-product. It forms because the starting material has two phenolic hydroxyl groups with similar reactivity. Once the desired mono-ethylated product is formed, its remaining hydroxyl group can also be deprotonated and react with a second molecule of the ethylating agent.
-
Stoichiometric Control is Critical: The primary method to favor mono-alkylation over di-alkylation is to carefully control the stoichiometry of your reagents.
-
Troubleshooting: Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) or a precise 1.0 equivalent of your ethylating agent relative to the Methyl 3,5-dihydroxybenzoate. This ensures there isn't enough ethylating agent to react with both hydroxyl groups on a large scale. A slow, dropwise addition of the ethylating agent to the reaction mixture can also help maintain a low instantaneous concentration, further favoring the initial mono-alkylation.
-
-
Choice of Base and Solvent: The reaction conditions can influence selectivity. A very strong base and highly polar aprotic solvent can accelerate the second ethylation.
-
Troubleshooting: Using a milder base like potassium carbonate (K2CO3) in a solvent like acetone often provides better selectivity than stronger bases like NaH in THF or DMF. The K2CO3 is only sparingly soluble, which can help moderate the reaction rate.
-
Q3: My product's NMR shows the loss of the methyl ester peak, and I see a broad acid peak. Why did my ester hydrolyze?
A3: Root Cause Analysis & Solution
Ester hydrolysis is a competing reaction, particularly under basic conditions, that converts the methyl ester group (-COOCH3) into a carboxylate (-COO-), which upon acidic workup becomes a carboxylic acid (-COOH).
-
Harsh Basic Conditions: The use of strong, soluble bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially in the presence of water and at elevated temperatures, can readily saponify the methyl ester.
-
Troubleshooting: Avoid using strong hydroxides as the base for this specific transformation. Potassium carbonate is generally preferred as it is a weaker base and less prone to causing hydrolysis. If a stronger base is needed for deprotonation, NaH is a better choice as it is a non-nucleophilic base and does not introduce water.
-
-
Presence of Water: Water in the reaction mixture, whether from the solvent or reagents, can participate in the hydrolysis reaction, especially when heated under basic conditions.
-
Troubleshooting: Ensure all glassware is oven-dried and solvents are anhydrous. If your workup involves an aqueous wash, perform it quickly and at a low temperature to minimize contact time with the aqueous base.
-
Visualizing the Reaction Pathways
To better understand the chemistry, the following diagrams illustrate the desired synthetic route and the formation of the primary side-products.
Diagram 1: Desired Synthesis Pathway
Caption: The desired reaction pathway to the mono-ethylated product.
Diagram 2: Competing Side-Product Pathways
Sources
Troubleshooting low yield in esterification of 3-ethoxy-5-hydroxybenzoic acid
Welcome to the technical support resource for the synthesis and purification of esters derived from 3-ethoxy-5-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your reaction outcomes.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured to help you identify the root cause of low yields in your esterification reactions and provides actionable steps to rectify the issues.
Question 1: My Fischer esterification yield is low, and TLC analysis shows a significant amount of unreacted 3-ethoxy-5-hydroxybenzoic acid. What are the primary causes and solutions?
Answer:
Low conversion in a Fischer esterification is a common issue that typically points to problems with reaction equilibrium, catalysis, or reaction conditions. 3-ethoxy-5-hydroxybenzoic acid presents specific challenges due to its electronic properties and the presence of the phenolic hydroxyl group.
Causality and Solutions:
-
Reversible Reaction Equilibrium: The Fischer esterification is a reversible process where the formation of water as a byproduct can drive the reaction backward, hydrolyzing the newly formed ester.[1][2][3] To achieve high conversion, the equilibrium must be shifted towards the products.
-
Solution 1: Use Excess Alcohol: Employing the alcohol reactant as the solvent (a large excess) shifts the equilibrium forward according to Le Châtelier's principle.[3]
-
Solution 2: Water Removal: If the reaction scale and solvent permit, use a Dean-Stark apparatus to azeotropically remove water as it is formed. This is highly effective for driving the reaction to completion.[3]
-
-
Insufficient Catalysis: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol. Insufficient catalyst or catalyst deactivation can stall the reaction.
-
Sub-optimal Reaction Time and Temperature: The esterification of substituted benzoic acids can be slow. The electron-donating nature of the ethoxy and hydroxyl groups can slightly decrease the electrophilicity of the carboxylic acid's carbonyl carbon, potentially slowing the reaction compared to benzoic acid itself.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to over 24 hours. If the reaction stalls at room temperature, gently heating the mixture to reflux is typically required.
-
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low ester conversion.
Question 2: My TLC plate shows multiple product spots, suggesting a complex mixture. What are the likely side reactions with 3-ethoxy-5-hydroxybenzoic acid?
Answer:
The presence of a phenolic hydroxyl group makes 3-ethoxy-5-hydroxybenzoic acid susceptible to side reactions beyond simple esterification, especially under acidic conditions.
Potential Side Reactions:
-
Self-Esterification (Polymerization): The most significant side reaction is intermolecular esterification, where the phenolic hydroxyl group of one molecule attacks the activated carboxylic acid of another.[4] This leads to the formation of dimers, trimers, and eventually low-molecular-weight polyesters, resulting in a complex mixture that is difficult to purify.
-
Sulfonation: If using concentrated sulfuric acid as the catalyst at elevated temperatures, electrophilic aromatic substitution can occur, leading to sulfonation of the aromatic ring.
-
O-Alkylation (Etherification): While less common under standard Fischer conditions, if a more reactive alkylating agent were present or under different conditions (like Williamson ether synthesis), the phenolic hydroxyl could be alkylated.
Visualizing the Primary Side Reaction
Caption: Competing pathways: desired esterification vs. self-esterification.
Solution:
To prevent these side reactions, especially polymerization, the phenolic hydroxyl group should be protected before performing the esterification.[5]
Question 3: I suspect side reactions are the problem. Should I use a protecting group for the phenol? Which one is best?
Answer:
Yes, protecting the phenolic hydroxyl group is a highly recommended strategy to prevent self-esterification and achieve a cleaner reaction with a higher yield of the desired ester.[5] The choice of protecting group is critical; it must be stable to the esterification conditions and easily removable afterward without cleaving the newly formed ester.
| Protecting Group | Protection Reagent & Conditions | Stability | Deprotection Conditions | Notes |
| Acetyl (Ac) | Acetic anhydride, pyridine, rt | Stable to mild acid. | Mild base (e.g., K₂CO₃, MeOH/H₂O) | Easy to introduce and remove. The ester product is stable to these basic deprotection conditions.[6] |
| TBDMS | TBDMS-Cl, imidazole, DMF, rt | Labile to strong acid. | Fluoride ion (TBAF) or mild acid (e.g., 1M HCl) | May be cleaved during acidic Fischer esterification.[7] Better suited for milder esterification methods. |
| Methyl Ether (Me) | Dimethyl sulfate, K₂CO₃, acetone | Very stable. | Harsh conditions (BBr₃ or TMSI) | Generally not recommended as deprotection is too harsh and may cleave the product ester. |
Recommendation: The acetyl group is an excellent choice for this application. It is robust enough to withstand typical esterification conditions (especially milder ones like Steglich) and can be selectively removed under basic conditions that will not harm the target ester.
Question 4: Fischer esterification is still giving me trouble. Are there alternative methods that are more suitable for this substrate?
Answer:
Absolutely. For sensitive or complex substrates like 3-ethoxy-5-hydroxybenzoic acid, milder and more efficient coupling methods are often superior to the harsh, equilibrium-limited Fischer esterification.
-
Steglich Esterification: This method uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to form the ester at room temperature.[8][9]
-
Advantages: The reaction is performed under mild, neutral conditions, which avoids acid-catalyzed side reactions like polymerization.[10] It is highly effective for substrates that are sensitive or sterically hindered.[8][9]
-
Disadvantage: The byproduct, dicyclohexylurea (DCU), is a solid that must be filtered off. Sometimes residual DCU can complicate purification. Using a water-soluble carbodiimide like EDC can simplify work-up.
-
-
Mitsunobu Reaction: This reaction couples an alcohol and a carboxylic acid using a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD).[11]
-
Advantages: It occurs under very mild and neutral conditions and is known for its high selectivity and efficiency, even with sensitive functional groups present.[12][13][14] It is particularly effective for forming esters from phenols.[12]
-
Disadvantage: The reagents are relatively expensive, and the byproducts (triphenylphosphine oxide and a hydrazine derivative) must be removed, often via chromatography.
-
Recommendation: For 3-ethoxy-5-hydroxybenzoic acid (especially after protecting the phenol), the Steglich esterification offers an excellent balance of mild conditions, high yield, and operational simplicity.[10][15]
Experimental Protocols
Protocol 1: Steglich Esterification of 3-ethoxy-5-(acetyloxy)benzoic acid
This protocol assumes the phenolic hydroxyl has been protected as an acetate ester.
-
Reagent Setup: In a dry, round-bottomed flask under an inert atmosphere (N₂ or Argon), dissolve 3-ethoxy-5-(acetyloxy)benzoic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., dichloromethane or THF, approx. 0.2 M).
-
Addition of Reagents: Add the desired alcohol (1.1 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (a typical eluent would be 30-50% ethyl acetate in hexanes). The reaction is often complete within 2-6 hours.
-
Work-up:
-
Once the reaction is complete, cool the flask in an ice bath for 15-30 minutes to fully precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Deprotection of the Acetyl Group
-
Reaction Setup: Dissolve the purified, acetyl-protected ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2-3 eq).
-
Reaction: Stir the mixture at room temperature, monitoring by TLC until all starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Neutralize the mixture by adding 1 M HCl dropwise until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, ethyl 3-ethoxy-5-hydroxybenzoate.
-
Frequently Asked Questions (FAQs)
Q1: How do the electronic properties of the substituents on 3-ethoxy-5-hydroxybenzoic acid affect the Fischer esterification? A1: Both the hydroxyl (-OH) and ethoxy (-OEt) groups are electron-donating groups (EDGs). EDGs decrease the acidity of the carboxylic acid, which can slightly reduce the reactivity of the carbonyl carbon towards nucleophilic attack compared to an unsubstituted benzoic acid. However, this electronic effect is generally less impactful than steric hindrance or the side reactions caused by the hydroxyl group.
Q2: What is the best way to monitor the reaction progress? A2: Thin Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring the reaction. Co-spotting the reaction mixture with the starting material allows for clear visualization of its consumption and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or in-line spectroscopic methods like IR can be used.[16][17]
Q3: My purification by column chromatography is not giving good separation. Any advice? A3: Poor separation between the starting material (acid) and the product (ester) can occur if the polarity difference is small. Ensure your starting material is fully consumed before work-up. If you have unreacted acid, it will streak on the silica gel column. A pre-column wash of the crude material with a dilute base (like NaHCO₃ solution) can remove residual acid before chromatography.
Q4: What safety precautions should I take? A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Strong acid catalysts like H₂SO₄ are corrosive and should be handled with extreme care. Reagents like DCC are moisture-sensitive and can be allergens. Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterific
- Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem.
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
- Appendix 6: Protecting groups. Oxford Learning Link.
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. Thieme.
- Esterific
- Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Taylor & Francis Online.
- Steglich esterific
- Efficacy comparison of different protecting groups for phenols in synthesis. Benchchem.
- Chemoselective Esterification of Phenolic Acids and Alcohols. Request PDF.
- Esterification of phenol group-containing carboxylic acid.
- Can Steglich Estrification successfully esterify aromatic acids with phenols?.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.
- Protecting Groups. University of Rochester.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Steglich Esterific
- Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenu
- Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. Journal of the American Chemical Society.
- esterification of benzoic acid to methyl benzo
- Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Sigma-Aldrich.
- A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
- Esterification monitoring using X-Pulse: calculation of activation parameters. Spectroscopy Europe/World.
- The acetyl function as a protecting group for phenols. The Journal of Organic Chemistry.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids.
- Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. Wiley Online Library.
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Technical Support Center: Optimization of Williamson Ether Synthesis for Hydroxybenzoates
Welcome to the technical support center for the Williamson ether synthesis, specifically tailored for researchers, scientists, and drug development professionals working with hydroxybenzoates. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this crucial etherification reaction. By understanding the causality behind experimental choices, you can troubleshoot effectively and optimize your reaction conditions for higher yields and purity.
Part 1: Foundational Principles & Key Parameters (FAQs)
This section addresses the fundamental questions that form the basis of a successful Williamson ether synthesis.
Q1: What is the fundamental mechanism of the Williamson ether synthesis with hydroxybenzoates, and what are the key steps?
The Williamson ether synthesis is a cornerstone of organic chemistry for forming an ether bond (R-O-R'). When applied to hydroxybenzoates, it involves the reaction of a deprotonated phenolic hydroxyl group with an alkylating agent. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
The key steps are:
-
Deprotonation: A base is used to remove the acidic proton from the phenolic hydroxyl group of the hydroxybenzoate. This generates a highly nucleophilic phenoxide ion.[3]
-
Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide).[1][4] This attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon is chiral.[5]
-
Displacement: In a concerted step, as the new carbon-oxygen bond forms, the bond between the carbon and the leaving group (e.g., a halide) breaks.[1][6] The leaving group is displaced, and the final ether product is formed.
Caption: The SN2 mechanism of the Williamson ether synthesis.
Q2: How do I select the appropriate base for deprotonating the phenolic hydroxyl group of my hydroxybenzoate?
The choice of base is critical and depends on the acidity (pKa) of the specific hydroxybenzoate you are using. Phenols are generally more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18), allowing for a broader range of bases.[7]
Key Considerations:
-
Strength: The base must be strong enough to deprotonate the phenol quantitatively. An incomplete reaction will leave you with unreacted starting material.[7][8]
-
Side Reactions: Excessively strong bases can promote side reactions, such as elimination of the alkyl halide or hydrolysis of the ester group.[2][7]
| Base | pKa of Conjugate Acid | Typical Use Case for Hydroxybenzoates | Cautions |
| Potassium Carbonate (K₂CO₃) | ~10.3 | First choice for most standard hydroxybenzoates. Mild, effective, and minimizes side reactions.[7][9] | May not be strong enough for phenols with electron-withdrawing groups that decrease acidity. |
| Sodium Hydroxide (NaOH) | ~15.7 | Good for less acidic or sterically hindered phenols. [2][7][9] Also useful in phase-transfer catalysis. | Can promote ester hydrolysis if water is present and reaction temperature is high.[10][11] |
| Sodium Hydride (NaH) | ~35 | For very weakly acidic phenols or unreactive alkylating agents. [2][5][7] Ensures complete, irreversible deprotonation.[5][12] | Highly reactive and moisture-sensitive. The resulting strong alkoxide can significantly promote E2 elimination.[6][7] |
Q3: What is the role of the solvent, and how does it influence the reaction's success?
The solvent plays a crucial role in an SN2 reaction by solvating the ions involved. The ideal solvent will dissolve the reactants and stabilize the transition state, accelerating the reaction rate.[2]
Key Considerations:
-
Polarity: Polar solvents are necessary to dissolve the ionic phenoxide.
-
Protic vs. Aprotic: This is a critical distinction for this reaction.
-
Polar Aprotic Solvents (Recommended): Solvents like Acetonitrile, DMF, and DMSO are the best choices.[2][13] They solvate the cation (e.g., K⁺ from K₂CO₃) but leave the phenoxide anion "naked" and highly nucleophilic, which dramatically speeds up the SN2 reaction.[2][14]
-
Polar Protic Solvents (Avoid): Solvents like water, ethanol, or methanol should be avoided. They form strong hydrogen bonds with the phenoxide's oxygen atom, creating a "solvent cage" that reduces its nucleophilicity and slows the desired O-alkylation reaction.[14][15] These solvents can also favor competing C-alkylation.[2][16]
-
| Solvent | Dielectric Constant (ε) | Type | Comments |
| N,N-Dimethylformamide (DMF) | 37 | Polar Aprotic | Excellent choice. High boiling point allows for a wide range of reaction temperatures. Effectively solvates cations.[2] |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | Excellent choice. Good for reactions at moderate temperatures. Less viscous and easier to remove than DMF/DMSO.[2][13] |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Excellent choice. Very high boiling point, useful for sluggish reactions requiring high heat. Can be difficult to remove during workup.[2][13] |
| Acetone | 21 | Polar Aprotic | A reasonable alternative, though its lower boiling point limits the reaction temperature.[14] |
| Ethanol/Methanol | 24.5 / 32.7 | Polar Protic | Avoid. Reduces phenoxide nucleophilicity through hydrogen bonding, slowing the reaction and potentially promoting C-alkylation.[2][16] |
Q4: What are common alkylating agents, and are there any I should avoid?
The structure of the alkylating agent is arguably the most important factor determining the success of a Williamson ether synthesis.[17]
-
Ideal Alkylating Agents: Methyl halides and primary alkyl halides (or their corresponding tosylates/mesylates) are the best substrates.[1][5][17] They are sterically unhindered, allowing for easy backside attack by the phenoxide nucleophile.[5][6]
-
Problematic Alkylating Agents:
-
Secondary Alkyl Halides: These are prone to a competing elimination (E2) reaction, where the phenoxide acts as a base rather than a nucleophile, leading to the formation of an alkene byproduct.[2][5][18] This will result in a mixture of ether and alkene products, reducing the yield of your desired compound.[17]
-
Tertiary Alkyl Halides: These will almost exclusively undergo elimination and should be avoided entirely.[2][5][19] The steric hindrance around the electrophilic carbon makes SN2 attack virtually impossible.[5]
-
Golden Rule: To synthesize an asymmetrical ether, always choose the pathway where the more sterically hindered group is on the phenoxide and the less hindered group is on the alkyl halide.[2][13] For example, to make tert-butyl phenyl ether, you must react sodium phenoxide with tert-butyl chloride's structural isomer, 2-chloro-2-methylpropane, is not a viable route. The correct approach would be to react sodium tert-butoxide with chlorobenzene, though this requires different reaction conditions (e.g., Ullmann condensation).
Part 2: Troubleshooting Common Experimental Issues
This section provides a structured approach to diagnosing and solving problems you may encounter in the lab.
Problem 1: Low or No Product Yield
Symptom: TLC or LC-MS analysis shows primarily unreacted hydroxybenzoate starting material.
This issue almost always points to a failure in one of the two key steps: either the phenoxide was not formed, or it was unable to react with the alkylating agent.
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Significant Formation of Side Products
Symptom: TLC shows multiple new spots, and the crude NMR spectrum is complex and difficult to interpret.
Phenoxide ions are ambident nucleophiles, meaning they can be alkylated at the oxygen (O-alkylation, desired) or the aromatic ring, typically at the ortho or para positions (C-alkylation, undesired).[1][2] The reaction conditions, especially the solvent, heavily influence this selectivity.[2][20]
-
Cause: Protic solvents (water, alcohols) can form hydrogen bonds with the phenoxide oxygen.[2][16] This "shields" the oxygen, making it less nucleophilic and promoting alkylation on the electron-rich aromatic ring.[2][16]
-
Solution: To strongly favor the desired O-alkylation, use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[2][13][16] These solvents leave the oxygen atom unshielded and maximally nucleophilic.[2]
This is the most common side reaction, producing an alkene from your alkyl halide.[8][19]
-
Cause: The phenoxide is not only a good nucleophile but also a strong base.[18] If the SN2 pathway is sterically hindered (i.e., with secondary or tertiary alkyl halides), the phenoxide will instead abstract a proton from a carbon adjacent to the leaving group, causing elimination.[6][8] Higher reaction temperatures also favor elimination over substitution.[2][13]
-
Solution:
The ester functional group on the hydroxybenzoate is susceptible to hydrolysis under basic conditions, a reaction known as saponification.[10][11] This will convert your ester to a carboxylate salt.
-
Cause: This occurs if the reaction conditions are too harsh, typically involving a strong base (like NaOH) in the presence of water at elevated temperatures.[10][21] The hydroxide ion directly attacks the ester's carbonyl carbon.[11]
-
Solution:
-
Use a Milder Base: If possible, use K₂CO₃, which is generally not basic enough to cause significant hydrolysis.
-
Ensure Anhydrous Conditions: Meticulously dry your glassware, solvents, and reagents to exclude water, which is a reactant in the hydrolysis.
-
Moderate Temperature: Avoid excessive heat, especially when using stronger bases like NaOH.
-
Problem 3: Reaction is Sluggish or Stalls
Symptom: The reaction proceeds very slowly or stops before the starting material is fully consumed, even with appropriate reagents.
-
Cause: This can happen due to poor solubility of the phenoxide salt in the organic solvent, reducing the concentration of the nucleophile available for reaction. This is common in biphasic systems (e.g., aqueous NaOH and an organic solvent).
-
Solution: Implement Phase-Transfer Catalysis (PTC)
-
A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can dramatically accelerate the reaction.[1]
-
Mechanism: The catalyst's lipophilic cation (e.g., Bu₄N⁺) pairs with the phenoxide anion, shuttling it from the aqueous or solid phase into the organic phase where the alkylating agent resides.[22] This increases the effective concentration of the nucleophile in the correct phase, leading to a significant rate enhancement.[22]
-
Benefit: PTC often allows for the use of milder conditions (lower temperatures, less harsh bases like aqueous NaOH) and can eliminate the need for strictly anhydrous solvents.[22][23]
-
Part 3: Experimental Protocols
General Protocol for Williamson Ether Synthesis of Methyl 4-Hydroxybenzoate with Benzyl Bromide
This protocol provides a starting point and should be optimized for specific substrates.
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq).
-
Add Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and anhydrous acetonitrile (ACN, ~15 volumes).[24]
-
Stir: Begin vigorous stirring of the suspension at room temperature.
-
Add Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the flask via syringe.
-
Heat: Heat the reaction mixture to reflux (approx. 82°C for ACN) and monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.[1]
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃, KBr).
-
Rinse the filter cake with a small amount of ACN.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.[17][24]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
The final product can be purified by column chromatography or recrystallization if necessary.
-
Part 4: References
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 825. [Link]
-
Hydrolysis of Esters. (n.d.). In The Basics of General, Organic, and Biological Chemistry. LibreTexts. [Link]
-
Ester Chemistry. (2020, May 30). In Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]
-
Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. (n.d.). ResearchGate. [Link]
-
Williamson Ether Synthesis. (n.d.). ChemTalk. [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis Explained. (2025, December 4). V.Nimc. [Link]
-
Hydrolysis of ethyl benzoate. (n.d.). SSERC. [Link]
-
Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. [Link]
-
The Hydrolysis of Benzoate Esters by Carboxypeptidase A. (n.d.). Journal of Biological Chemistry. [Link]
-
Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society. [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]
-
Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. [Link]
-
Williamson's synthesis. (n.d.). Physics Wallah. [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? (2023, March 20). Quora. [Link]
-
Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. [Link]
-
Characteristics of the SN2 Reaction. (2024, March 28). In Chemistry LibreTexts. [Link]
-
Ch24: ArOH to ArOR. (n.d.). University of Calgary. [Link]
-
Williamson ether synthesis. (n.d.). Khan Academy. [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). SynArchive. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). RSC Publishing. [Link]
-
D. Craig. (2004, October 14). Organic Synthesis Lecture 3. Imperial College London. [Link]
-
Trost, B. M., & Toste, F. D. (2003). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis Explained [vault.nimc.gov.ng]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ch.ic.ac.uk [ch.ic.ac.uk]
- 16. pharmaxchange.info [pharmaxchange.info]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 19. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 20. researchgate.net [researchgate.net]
- 21. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of Crude Methyl 3-ethoxy-5-hydroxybenzoate
Welcome to the technical support center for the purification of crude Methyl 3-ethoxy-5-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and detailed protocols to help you overcome common purification challenges and obtain a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: My final product shows three spots on the TLC, including the product spot. What are the likely impurities?
A1: The most common impurities in the synthesis of this compound, particularly when starting from methyl 3,5-dihydroxybenzoate, are the unreacted starting material (methyl 3,5-dihydroxybenzoate) and the di-alkylation byproduct (methyl 3,5-diethoxybenzoate). The starting material is more polar than your product and will have a lower Rf value, while the di-alkylation byproduct is less polar and will have a higher Rf value.
Q2: After aqueous workup, my crude product is a dark-colored oil. What causes this and how can I fix it?
A2: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by prolonged reaction times or exposure to air at elevated temperatures. Treatment with activated carbon followed by recrystallization or column chromatography can often remove these colored impurities.
Q3: I am having trouble separating the product from the di-ethoxylated byproduct by column chromatography. What can I do?
A3: If the polarity difference between your product and the di-ethoxy byproduct is small, achieving good separation can be challenging. You can try using a less polar solvent system for your column chromatography, such as a gradient of ethyl acetate in hexanes, starting with a very low percentage of ethyl acetate. A longer column and a slower flow rate can also improve resolution.
Q4: Can I use recrystallization as the sole method of purification?
A4: Recrystallization is an excellent technique for final purification to obtain a highly crystalline product. However, if your crude material contains significant amounts of impurities with similar solubility profiles to your product, recrystallization alone may not be sufficient. It is often best used after an initial purification step like liquid-liquid extraction or column chromatography.
Troubleshooting Guides
Issue 1: Presence of Starting Material (Methyl 3,5-dihydroxybenzoate) in the Final Product
Symptoms:
-
A polar spot (lower Rf) corresponding to the starting material is visible on the TLC plate.
-
¹H NMR spectrum shows a singlet for the two hydroxyl protons of the starting material.
-
HPLC analysis indicates a peak with a shorter retention time than the product.
Root Cause Analysis: The presence of unreacted starting material is typically due to incomplete etherification. This can be caused by insufficient amounts of the ethylating agent (e.g., ethyl iodide or diethyl sulfate), a weak base, or suboptimal reaction conditions (temperature and time).
Resolution:
1. Liquid-Liquid Extraction (Acid-Base Extraction): This is a highly effective first step to remove the more acidic starting material.[1]
Protocol 1: Liquid-Liquid Extraction
-
Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The more acidic starting material will be deprotonated and move into the aqueous layer. Repeat the wash 2-3 times.
-
Combine the aqueous layers and re-extract with ethyl acetate to recover any dissolved product.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
2. Column Chromatography: If residual starting material persists, column chromatography is the next logical step.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Procedure:
-
Dry-load the crude sample onto a small amount of silica gel.
-
Pack the column with silica gel in hexanes.
-
Load the sample onto the column.
-
Elute with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Issue 2: Presence of Di-alkylation Byproduct (Methyl 3,5-diethoxybenzoate)
Symptoms:
-
A non-polar spot (higher Rf) is observed on the TLC plate.
-
¹H NMR may show an integration of the ethoxy group protons that is higher than expected relative to the aromatic protons.
-
HPLC analysis shows a peak with a longer retention time.
Root Cause Analysis: The formation of the di-alkylation byproduct occurs when both hydroxyl groups of the starting material react with the ethylating agent. This is more likely to happen if an excess of the ethylating agent or a strong base is used, or if the reaction is allowed to proceed for too long.
Resolution:
1. Column Chromatography: This is the most effective method for separating the desired mono-ethoxylated product from the di-ethoxylated byproduct due to their polarity difference.
Protocol 3: Optimized Flash Column Chromatography for Isomer Separation
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A shallow gradient of ethyl acetate in hexanes. For example, starting from 5% ethyl acetate and slowly increasing to 20% over several column volumes.
-
Procedure: Follow the general procedure in Protocol 2, paying close attention to the gradient to ensure good separation.
Issue 3: Product is an Oil or Fails to Crystallize
Symptoms:
-
The purified product is a persistent oil or gum even after complete solvent removal.
-
Attempts at recrystallization result in "oiling out" rather than crystal formation.
Root Cause Analysis: This can be due to the presence of residual impurities that inhibit crystallization. Even small amounts of impurities can significantly lower the melting point and disrupt the crystal lattice formation. Alternatively, the pure compound may have a low melting point.
Resolution:
1. Re-purification: If impurities are suspected, a second pass through a chromatography column with a different solvent system may be necessary.
2. Recrystallization: This is the preferred method to obtain a crystalline solid from an oily product, assuming the purity is already high.
Protocol 4: Recrystallization
-
Dissolve the crude or oily product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or acetone).
-
Slowly add a "non-solvent" in which the product is poorly soluble (e.g., water or hexanes) at an elevated temperature until the solution becomes slightly turbid.
-
Add a drop or two of the hot solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
| Solvent System | Application Notes |
| Ethanol/Water | A common choice for phenolic compounds. |
| Acetone/Hexanes | Effective for compounds of moderate polarity. |
| Toluene | Can be used for less polar compounds. |
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification.
In-Text Citations & References
This guide synthesizes established chemical purification principles. For instance, the use of a mild base in liquid-liquid extraction is a standard and effective method for removing acidic phenolic impurities from an organic mixture.[1] The principles of flash column chromatography for separating organic compounds based on polarity are well-documented. Finally, recrystallization remains a powerful technique for obtaining high-purity crystalline solids.
References
-
Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons. [Link]
Sources
Preventing hydrolysis of Methyl 3-ethoxy-5-hydroxybenzoate during workup
Welcome to the technical support center for Methyl 3-ethoxy-5-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address a critical challenge encountered during the synthesis and purification of this compound: preventing its hydrolysis during experimental workup. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the integrity of your product.
I. Troubleshooting Guide: Preventing Ester Hydrolysis
This section is structured in a question-and-answer format to directly address common issues that can lead to the unwanted hydrolysis of this compound into 3-ethoxy-5-hydroxybenzoic acid.
Question 1: I'm observing significant formation of a more polar byproduct, likely the carboxylic acid, after my aqueous workup. What is the primary cause?
Answer: The most probable cause is hydrolysis of the methyl ester, which can be catalyzed by either acidic or basic conditions.[1][2] The presence of a hydroxyl group on the aromatic ring makes this ester particularly susceptible to hydrolysis.
-
Under Basic Conditions (Saponification): If your workup involves a basic wash (e.g., with sodium bicarbonate, sodium carbonate, or sodium hydroxide) to neutralize acid catalysts or remove acidic impurities, you are creating conditions ripe for saponification.[3][4][5] This is an irreversible process where hydroxide ions directly attack the ester's carbonyl group, leading to the formation of a carboxylate salt.[3][6] Subsequent acidification of the aqueous layer, even if unintentional, will then produce the carboxylic acid.
-
Under Acidic Conditions: Conversely, washing with an acidic solution (e.g., dilute HCl) to remove basic impurities can also catalyze hydrolysis.[6] This reaction is the reverse of a Fischer esterification and is typically reversible.[7][8] However, the use of a large volume of water during the wash can shift the equilibrium towards the hydrolysis products: the carboxylic acid and methanol.[1][2]
Question 2: I used a mild base (sodium bicarbonate) to neutralize the reaction mixture, but I still see hydrolysis. Why?
Answer: While sodium bicarbonate is a weak base, it can still raise the pH of the aqueous phase sufficiently to promote slow hydrolysis, especially if the extraction process is lengthy or involves vigorous mixing that increases the interfacial area between the organic and aqueous layers. The key factors are contact time and temperature. Even a mildly basic environment, if maintained for an extended period, can lead to significant product loss.
Question 3: My reaction solvent is water-miscible (e.g., THF, acetonitrile). How does this impact the workup and the risk of hydrolysis?
Answer: Water-miscible solvents can complicate extractions and increase the risk of hydrolysis. When you add an aqueous wash solution, these solvents can partition between the organic and aqueous layers, increasing the solubility of your ester in the aqueous phase.[9] This brings the ester into direct and prolonged contact with water and any acidic or basic reagents, thereby accelerating hydrolysis. It is often advisable to remove the bulk of the water-miscible solvent under reduced pressure before proceeding with an aqueous workup.
Question 4: I'm seeing a stubborn emulsion during my extraction. Could this be contributing to hydrolysis?
Answer: Absolutely. Emulsions are a common problem, especially when working with phenolic compounds or when residual polar solvents are present.[9] An emulsion dramatically increases the surface area between the organic and aqueous phases, which can enhance the rate of hydrolysis at the interface. Furthermore, the extended time required to break the emulsion prolongs the contact between your ester and potentially harmful acidic or basic aqueous conditions. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and can help force the separation of layers.[10]
II. In-Depth Protocols for Hydrolysis-Resistant Workup
To minimize the risk of hydrolysis, a carefully planned workup is essential. Below are two detailed protocols: a preferred "Mildly Acidic Workup" and an alternative "Non-Aqueous Workup" for highly sensitive applications.
Protocol 1: Optimized Mildly Acidic Aqueous Workup
This is the recommended procedure for most applications, balancing effective purification with minimal risk of hydrolysis.
Objective: To isolate this compound while removing acidic or basic catalysts and water-soluble byproducts.
Step-by-Step Methodology:
-
Solvent Removal (if applicable): If your reaction was conducted in a water-miscible solvent like THF, acetonitrile, or methanol, remove the solvent via rotary evaporation first.
-
Dilution: Dissolve the reaction residue in a water-immiscible organic solvent with good solubility for your product, such as ethyl acetate or dichloromethane (DCM). A volume of 5-10 times the residue volume is a good starting point.
-
Initial Wash with Brine: Transfer the organic solution to a separatory funnel and wash with an equal volume of saturated sodium chloride (brine) solution.[10] This initial wash helps to remove the bulk of highly water-soluble impurities and begins the process of dehydrating the organic layer.
-
Neutralization Wash (If Necessary):
-
If the reaction was acidic: Wash with a cold, dilute solution of sodium bicarbonate (5% w/v). Perform this wash quickly and without excessive shaking to minimize contact time.
-
If the reaction was basic: Wash with a cold, dilute solution of hydrochloric acid (e.g., 0.1 M HCl) or a saturated ammonium chloride (NH₄Cl) solution, which is less aggressive.
-
-
Final Brine Wash: Perform a final wash with brine to remove any remaining water from the organic layer.[10]
-
Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
Protocol 2: Non-Aqueous Workup using Solid-Phase Extraction (SPE)
For extremely sensitive substrates or when even minor hydrolysis is unacceptable, a non-aqueous workup is the best approach.
Objective: To purify the product without exposure to water.
Step-by-Step Methodology:
-
Solvent Removal: Concentrate the reaction mixture to dryness.
-
Redissolution: Dissolve the crude residue in a minimal amount of a non-polar solvent, such as a mixture of hexanes and ethyl acetate (e.g., 9:1).
-
SPE Cartridge Preparation: Prepare a silica gel SPE cartridge by conditioning it with the same non-polar solvent system.
-
Loading: Load the dissolved crude product onto the top of the SPE cartridge.
-
Elution:
-
Elute with the non-polar solvent system to wash off non-polar impurities.
-
Gradually increase the polarity of the eluting solvent (e.g., by increasing the percentage of ethyl acetate) to elute your desired product, this compound.
-
Highly polar impurities, including any starting carboxylic acid or salts, will remain on the silica cartridge.
-
-
Concentration: Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
Data Summary: Key Parameters for Workup
| Parameter | Recommendation for Minimizing Hydrolysis | Rationale |
| pH of Wash | Mildly acidic (pH 4-6) or neutral | Avoids both strong acid and strong base catalysis of hydrolysis.[11][12] |
| Temperature | 0-5 °C (perform washes with cold solutions) | Hydrolysis rates are temperature-dependent; lower temperatures slow the reaction. |
| Contact Time | Keep extraction and wash times to a minimum (<5 minutes) | Reduces the duration of contact between the ester and the aqueous phase. |
| Extraction Solvent | Water-immiscible (e.g., Ethyl Acetate, DCM) | Ensures efficient separation from the aqueous phase.[13][14] |
| Washing Agent | Saturated NaCl (Brine), dilute NaHCO₃, or dilute NH₄Cl | Brine reduces water content in the organic layer; weak reagents are less harsh.[10] |
III. Visualization of Hydrolysis Mechanisms and Workflow
Hydrolysis Mechanisms
The following diagrams illustrate the chemical pathways for acid- and base-catalyzed hydrolysis of an ester.
Caption: Base-catalyzed hydrolysis (saponification) is an irreversible process.
Caption: Acid-catalyzed hydrolysis is a reversible equilibrium reaction.
Decision Workflow for Workup Selection
This flowchart provides a logical path for choosing the appropriate workup strategy.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Methyl 3-ethoxy-5-hydroxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3-ethoxy-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our focus is on ensuring scientific integrity, reproducibility, and safety in your laboratory and production environments.
Synthesis Overview: A Two-Step Approach
The industrial synthesis of this compound is typically achieved through a two-step process. The first step involves the esterification of 3,5-dihydroxybenzoic acid to produce Methyl 3,5-dihydroxybenzoate. This intermediate is then selectively O-alkylated (ethoxylated) in the second step via a Williamson ether synthesis to yield the final product.
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most prevalent and scalable route is a two-step synthesis. The first step is the Fischer esterification of 3,5-dihydroxybenzoic acid with methanol, typically catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid, to form Methyl 3,5-dihydroxybenzoate.[1][2] The second step is a selective Williamson ether synthesis, where one of the phenolic hydroxyl groups of Methyl 3,5-dihydroxybenzoate is reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.[3][4][5]
Q2: Why is selective mono-ethoxylation a challenge, and how can it be controlled?
A2: Achieving selective mono-ethoxylation is challenging because both hydroxyl groups on the Methyl 3,5-dihydroxybenzoate are nucleophilic and can react with the ethylating agent. This can lead to the formation of the undesired diether byproduct, Methyl 3,5-diethoxybenzoate.
Control over selectivity is typically achieved by:
-
Stoichiometry: Using a slight excess, but not a large excess, of the ethylating agent (typically 1.0 to 1.2 equivalents).
-
Base Selection: Employing a base that is strong enough to deprotonate the phenol but not so strong as to favor side reactions. Potassium carbonate (K₂CO₃) is a commonly used base for this purpose.[6]
-
Reaction Temperature: Maintaining a controlled temperature can influence the rate of the second ethoxylation reaction.
Q3: What are the recommended starting materials and reagents for scaling up this synthesis?
A3: For a scalable and cost-effective process, the following are recommended:
| Reagent | Role | Key Considerations |
| 3,5-Dihydroxybenzoic acid | Starting Material | Ensure high purity to avoid side reactions. |
| Methanol | Reagent & Solvent | Use anhydrous methanol for the esterification step to maximize yield.[1] |
| Sulfuric Acid (H₂SO₄) | Catalyst | A common and effective catalyst for Fischer esterification.[2] |
| Ethyl Iodide (or Ethyl Bromide) | Ethylating Agent | Ethyl iodide is more reactive but also more expensive and less stable than ethyl bromide. The choice may depend on desired reaction time and cost. |
| Potassium Carbonate (K₂CO₃) | Base | A moderately strong base suitable for the Williamson ether synthesis, offering good selectivity.[3][6] |
| Acetone or DMF | Solvent | These polar aprotic solvents are commonly used for Williamson ether synthesis.[5][7] |
Troubleshooting Guide
Problem 1: Low Yield in the Esterification Step
Symptoms:
-
Incomplete consumption of 3,5-dihydroxybenzoic acid as monitored by TLC or HPLC.
-
The final isolated yield of Methyl 3,5-dihydroxybenzoate is significantly below theoretical expectations.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Insufficient Catalyst | Increase the catalytic amount of sulfuric acid. | The Fischer esterification is an acid-catalyzed equilibrium reaction. A higher concentration of the acid catalyst accelerates the reaction towards the ester product.[2] |
| Presence of Water | Use anhydrous methanol and ensure all glassware is thoroughly dried. Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction. | Water is a byproduct of the esterification. Its presence can shift the equilibrium back towards the starting materials, reducing the yield.[8] |
| Inadequate Reaction Time or Temperature | Increase the reflux time and ensure the reaction mixture reaches the boiling point of methanol. | Esterification is often a slow process. Sufficient time and temperature are necessary to reach equilibrium and maximize conversion. |
Problem 2: Formation of Impurities During Ethoxylation
Symptoms:
-
Multiple spots on the TLC plate of the crude product.
-
Presence of peaks corresponding to the starting material and the diether byproduct in HPLC or GC-MS analysis.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Over-alkylation (Diether Formation) | Carefully control the stoichiometry of the ethylating agent (1.0-1.2 equivalents). Add the ethylating agent slowly to the reaction mixture. | Using a large excess of the ethylating agent will drive the reaction towards the formation of the di-substituted product. |
| Incomplete Reaction | Ensure the base is sufficiently strong and used in adequate amounts (at least 1 equivalent) to deprotonate the phenol. Increase reaction time or temperature if necessary. | The Williamson ether synthesis is an S_N2 reaction that requires the formation of a nucleophilic alkoxide. Incomplete deprotonation will result in unreacted starting material.[9][10] |
| Side Reactions (Elimination) | Use a primary alkyl halide (ethyl iodide or bromide) as the ethylating agent. Avoid high temperatures for extended periods. | Secondary and tertiary alkyl halides are more prone to E2 elimination reactions, especially in the presence of a strong base.[10][11] |
Problem 3: Difficulties in Product Purification
Symptoms:
-
The product is an oil and does not crystallize easily.
-
Co-elution of the desired product and impurities during column chromatography.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Residual Starting Material or Byproducts | Perform an aqueous workup with a dilute base (e.g., sodium bicarbonate solution) to remove unreacted acidic starting material. Recrystallization from a suitable solvent system can help remove the diether byproduct. | The phenolic starting material is acidic and can be extracted into an aqueous basic solution. The diether byproduct often has different solubility properties than the desired mono-ether, allowing for separation by recrystallization. |
| Solvent Choice for Crystallization | Experiment with different solvent systems for recrystallization. A mixture of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexane) is often effective. | Finding the right solvent system where the desired product has low solubility at low temperatures while impurities remain in solution is key to successful recrystallization. |
Experimental Protocols
Step 1: Synthesis of Methyl 3,5-dihydroxybenzoate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dihydroxybenzoic acid (1.0 eq).
-
Add anhydrous methanol (10-20 volumes).
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization from water or an ethyl acetate/hexane mixture to yield Methyl 3,5-dihydroxybenzoate as a white solid.[1]
Step 2: Synthesis of this compound
-
To a round-bottom flask under a nitrogen atmosphere, add Methyl 3,5-dihydroxybenzoate (1.0 eq) and anhydrous acetone or DMF (10-15 volumes).
-
Add potassium carbonate (1.2-1.5 eq) and stir the suspension.
-
Slowly add ethyl iodide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux (around 50-60 °C) and stir for 6-12 hours. Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Caption: A troubleshooting decision tree for common synthesis issues.
Safety Precautions
-
Ethyl Iodide: This is a lachrymator and a potential alkylating agent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]
-
Sodium Ethoxide (if used as a base): This is a strong base and is highly reactive with water. It is also corrosive. Handle it in a dry, inert atmosphere and wear appropriate PPE.[14][15]
-
Solvents: Acetone and DMF are flammable. Ensure all heating is done using a heating mantle and that there are no ignition sources nearby.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
References
- Vertex AI Search.
- Vertex AI Search. The Williamson Ether Synthesis.
- Francis Academic Press.
- Vertex AI Search. Williamson Ether Synthesis.
- YouTube.
- Techno PharmChem.
- Samrat Pharmachem Limited.
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- Fisher Scientific.
- Sigma-Aldrich.
- Wikipedia. Williamson ether synthesis.
- Brainly. [FREE] Discuss the challenges and strategies for conducting Williamson ether synthesis when employing particularly.
- Chemistry For Everyone.
-
An Improved Process for the Synthesis of 4H-Imidazo[1,5-a][3][5]benzodiazepines.
- ResearchGate.
- Synthesis of substituted benzoates using a rhodium-mediated Hopf cyclization of 1,3-dien-5-ynes accessed
- Synthesis and Properties of Primary Alcohol Ethoxylates Using Different C
- Benchchem. A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
- Wikipedia.
- METHYL p-HYDROXYBENZO
- Some Esters of 3,5-Dihydroxybenzoic Acid.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Google Patents.
- CABI Digital Library. 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester.
- Chalcogenide Hybrid Inorganic/Organic Polymers (CHIPs)
- MDPI.
- MDPI.
- Google Patents.
- PubMed Central. Biotransformation of Benzoate to 2,4,6-Trihydroxybenzophenone by Engineered Escherichia coli.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Benchchem.
- Chemistry LibreTexts. 9.6: Williamson Ether Synthesis.
- Google Patents.
- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
- Biosynth. 3,5-Dihydroxybenzoic acid methyl ester | 2150-44-9 | FD22105.
- RSC Advances (RSC Publishing). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid c.
- ResearchGate. (PDF)
- Sigma-Aldrich.
- Sigma-Aldrich.
- Methyl 3,5-dihydroxybenzoate, 99.9%, for synthesis, Certified® 10g.
- Frontiers.
Sources
- 1. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
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Dealing with poor solubility of starting materials in benzoate synthesis
Welcome to the Technical Support Center for Benzoate Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of starting materials during the synthesis of benzoate esters. Poor solubility is a frequent impediment to achieving desired yields and reaction kinetics. This document provides in-depth, field-proven insights and practical troubleshooting strategies to overcome these issues.
Troubleshooting Guide: Tackling Poor Solubility Head-On
This section addresses specific, common problems encountered during benzoate synthesis in a direct question-and-answer format.
Q1: My substituted benzoic acid has very low solubility in the alcohol I need to use for a Fischer esterification. How can I get the reaction to proceed effectively?
Answer:
This is a classic challenge in esterification. When the carboxylic acid starting material does not readily dissolve in the alcohol reactant (which often serves as the solvent), the reaction becomes a heterogeneous mixture, leading to slow rates and low yields.[1] Here is a systematic approach to troubleshoot this issue:
1. Temperature and Solvent Volume Adjustment:
-
Causality: The solubility of most organic solids, including benzoic acid derivatives, increases with temperature.[2][3] Simply heating the mixture might be sufficient to dissolve the starting material.
-
Action: Begin by gently heating the alcohol with stirring. Gradually add the benzoic acid. If solubility is still low, increase the volume of the alcohol. While Fischer esterification typically uses a large excess of the alcohol to drive the equilibrium, a larger volume can also aid dissolution.[4][5] Monitor the reaction under reflux conditions.[6]
2. Introduce a Co-Solvent:
-
Causality: A co-solvent is a third solvent, miscible with the primary solvent (the alcohol), that is added in a small amount to increase the solubility of a poorly-soluble compound.[7][8] It works by altering the overall polarity of the solvent system to better match that of the solute.[9] For a nonpolar benzoic acid derivative in a polar alcohol like ethanol, a less polar co-solvent can be effective.
-
Action: Introduce a non-reactive, inert solvent in which your benzoic acid derivative is more soluble. Common choices include toluene, dioxane, or tetrahydrofuran (THF).[10] Start with a small percentage of the co-solvent (e.g., 10-20% by volume) and increase as needed. If using a co-solvent like toluene, a Dean-Stark apparatus is highly recommended to remove the water byproduct and drive the reaction to completion.[1][11]
3. Switch to a Two-Step Acyl Chloride Method:
-
Causality: If direct esterification is failing, converting the carboxylic acid to a more reactive intermediate is a robust strategy.[12][13] Acid chlorides are highly reactive and will readily react with alcohols, often at lower temperatures and without the need for an acid catalyst. This method avoids the equilibrium limitations of Fischer esterification.[14]
-
Action: First, convert the benzoic acid to its corresponding benzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[5][13] After removing the excess chlorinating agent, the crude benzoyl chloride can then be reacted with the alcohol. This reaction is typically faster and less sensitive to the alcohol's solvent properties. A base, like pyridine, is often added to neutralize the HCl byproduct.[11]
Q2: I'm attempting a saponification to form a benzoate salt, but my ester is insoluble in the aqueous base, and the reaction is incredibly slow. What's happening?
Answer:
This is a classic example of a heterogeneous reaction where the reactants are in two different phases (an organic ester and an aqueous base). The reaction can only occur at the interface between the two layers, leading to extremely slow kinetics.[15] The solution is to bring the reactants into the same phase or facilitate their interaction.
1. Phase-Transfer Catalysis (PTC):
-
Causality: A phase-transfer catalyst is a substance that transports a reactant from one phase (e.g., aqueous) into another (e.g., organic), where the reaction can then occur.[16][17] For saponification, a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can transport the hydroxide ion (OH⁻) from the aqueous phase into the organic phase as a more soluble ion pair.[15][18] This dramatically increases the reaction rate.
-
Action: Add a catalytic amount (1-5 mol%) of a suitable phase-transfer catalyst to the biphasic reaction mixture. Vigorously stir the mixture to maximize the interfacial area. This technique, known as phase-transfer catalysis, is a powerful method for overcoming mutual insolubility.[16]
2. Employ a Co-Solvent:
-
Causality: Similar to the esterification problem, a co-solvent can create a single, homogeneous phase.
-
Action: Add a water-miscible organic solvent in which the ester is soluble, such as ethanol, methanol, or THF.[10] This will create a single-phase solution containing the ester, water, and base, allowing the reaction to proceed much more quickly.
Q3: My starting materials are only soluble in aprotic, non-polar solvents, but the reaction requires an ionic reagent. How can I make this work?
Answer:
This scenario also calls for phase-transfer catalysis (PTC). The PTC acts as a "soap" for the ionic reagent, carrying it into the organic phase.
-
Causality: The core principle of PTC is to make an ionic species soluble in an organic medium by pairing it with a lipophilic counter-ion.[17] The catalyst, typically a quaternary ammonium or phosphonium salt, has a charged head that pairs with the reactant ion and a bulky, organic tail that allows the entire ion pair to dissolve in the organic solvent.[15]
-
Protocol: Dissolve your poorly soluble starting material in a suitable organic solvent (e.g., toluene, dichloromethane). Dissolve the ionic reagent in water. Combine the two phases and add a catalytic amount of a phase-transfer catalyst (e.g., Aliquat 336 or tetrabutylammonium bromide). Stir the mixture vigorously at an appropriate temperature. The catalyst will shuttle the ionic reagent into the organic phase, enabling the reaction.[16]
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents to try first when dealing with a new, poorly soluble benzoic acid derivative?
A1: There's no single "best" solvent, as solubility is highly dependent on the specific substituents on the benzoic acid. However, a good starting point is to test solubility in a range of solvents with varying polarities. A suggested screening panel includes:
-
Polar Protic: Ethanol, Methanol[2]
-
Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[2][19]
-
Less Polar: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate[2]
-
Nonpolar: Toluene, Hexanes[2]
Q2: How does temperature affect the solubility of benzoic acid?
A2: For most solid solutes, including benzoic acid and its derivatives, solubility in organic solvents increases significantly with temperature.[3][20] For example, the solubility of benzoic acid in water increases from 1.7 g/L at 0°C to 56.31 g/L at 100°C.[2] This principle is fundamental to many troubleshooting steps, such as heating the reaction mixture.
Q3: Can ultrasound be used to improve reactions with poorly soluble materials?
A3: Yes, ultrasound-assisted synthesis (sonochemistry) can be a valuable tool. The high-frequency sound waves create acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates intense local heating and pressure, and creates microjets that can break up solid particles and increase the surface area available for reaction.[21][22][23] This is particularly effective for heterogeneous solid-liquid reactions.[24]
Q4: Are there alternatives to traditional heating for improving solubility and reaction rates?
A4: Microwave-assisted synthesis is an excellent alternative.[1] Microwave irradiation can rapidly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields, especially when solubility is a limiting factor.
Q5: My benzoic acid has both a carboxylic acid and a hydroxyl group. How do I prevent self-esterification due to low solubility?
A5: Hydroxybenzoic acids can indeed polymerize via self-esterification.[1] This is often exacerbated when poor solubility requires high temperatures for extended periods. The best strategy is to protect the hydroxyl group before performing the esterification. Common protecting groups for phenols include acetyl or benzyl ethers. After the esterification is complete, the protecting group can be removed.
Data & Protocols
Table 1: Solubility of Benzoic Acid in Common Solvents
This table provides a reference for the solubility of the parent compound, benzoic acid, which can guide initial solvent selection for its derivatives.
| Solvent | Temperature (°C) | Solubility (g / 100 mL) |
| Water | 0 | 0.17[2] |
| Water | 25 | 0.34 |
| Water | 100 | 5.63[2] |
| Ethanol | 25 | Highly Soluble[2] |
| Methanol | 25 | Highly Soluble[2] |
| Acetone | 25 | Highly Soluble[2] |
| Benzene | 25 | Readily Soluble[2] |
| Dichloromethane | 25 | Soluble[2] |
| Toluene | 25 | Soluble[2] |
Data compiled from multiple sources indicating general solubility trends.[2][20][25]
Experimental Protocol: Phase-Transfer Catalyzed Synthesis of Butyl Benzoate
This protocol describes a method for reacting sodium benzoate (water-soluble) with butyl bromide (organic-soluble), a classic example where PTC overcomes insolubility.[16]
Materials:
-
Sodium Benzoate
-
Butyl Bromide
-
Toluene
-
Tetrabutylammonium Bromide (TBAB)
-
Deionized Water
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium benzoate (0.1 mol), deionized water (50 mL), and toluene (50 mL).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.005 mol, 5 mol%).
-
Reactant Addition: Add butyl bromide (0.11 mol) to the flask.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring. The vigorous stirring is crucial to create a large surface area between the two phases for the catalyst to work effectively.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer using a separatory funnel.
-
Purification: Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the crude butyl benzoate. The product can be further purified by vacuum distillation.
Visualizations
Decision Workflow for Solubility Issues
This diagram outlines a logical progression for troubleshooting poor starting material solubility in benzoate synthesis.
Caption: A decision tree for troubleshooting solubility problems.
Mechanism of Phase-Transfer Catalysis
This diagram illustrates how a phase-transfer catalyst shuttles a reactant anion from the aqueous phase to the organic phase to facilitate a reaction.
Caption: The catalytic cycle in phase-transfer catalysis.
References
-
Benchchem. An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. 25
-
Guidechem. Understanding Benzoic Acid Solubility: A Comprehensive Guide. 2
-
American Chemical Society. Solubility of Benzoic Acid in Mixed Solvents. 3
-
Solubility of Things. Benzoic Acid. 20
-
Wikipedia. Cosolvent.
-
ACS Publications. Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development.
-
Semantic Scholar. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols.
-
Research Publish Journals. Process Intensification Using Phase Transfer Catalysts.
-
International Journal of Pharmaceutical Sciences and Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
-
GSC Online Press. Co-solvent: Significance and symbolism.
-
Taylor & Francis Online. Cosolvent – Knowledge and References.
-
YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
-
Macmillan Group, Princeton University. Phase-Transfer Catalysis (PTC). [URL]([Link] Macmillan/files/group-meeting-presentations/20080410_David_Gray.pdf)
-
Indian Journal of Chemical Technology. Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy.
-
Benchchem. Preventing byproduct formation in benzoate ester synthesis. 11
-
American Institute of Chemists. A New Effective Phase Transfer Catalyst.
-
Benchchem. Technical Support Center: Optimization of Hex-3-enyl Benzoate Synthesis. 26
-
PubMed. Ultrasound assisted one-pot synthesis of benzo-fused indole-4, 9-dinones from 1,4-naphthoquinone and α-aminoacetals.
-
Organic Chemistry Portal. Acid to Ester - Common Conditions.
-
Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends.
-
Chemistry Stack Exchange. Comparison: Esterification with acyl chloride and alcohol vs Fischer esterification.
-
Benchchem. Technical Support Center: Esterification of Substituted Benzoic Acids. 1
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
-
MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
-
ResearchGate. (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
-
Chemistry LibreTexts. 21.3: Reactions of Carboxylic Acids.
-
Journal of Chemical Education. Two-Step Synthesis of 4-Hydroxy-3,5-dimethylphenyl Benzoate: Undergraduate Organic Laboratory of Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution.
-
PubMed Central. Ultrasound for Drug Synthesis: A Green Approach.
-
OUCI. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
-
Chemguide. preparation of esters.
-
Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.
-
Google Patents. BR112015009393B1 - esters preparation method.
-
Chemistry Steps. Preparation of Esters.
-
AUS-e-TUTE. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial.
-
MDPI. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures.
-
PubMed Central. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives.
-
IRIS - UNIBS. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
-
PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
-
Chemistry LibreTexts. 2.3: Preparation of the Benzoate of Phenol.
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
-
PubMed Central. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.
-
PubMed. Ultrasound-assisted continuous aqueous synthesis of sulfonate, imidazolate, and carboxylate MOFs with high space time yield.
-
National Institutes of Health. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates.
-
Benchchem. Technical Support Center: Troubleshooting Benzoxazole Synthesis. 27
-
PubMed. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies.
-
Catalent. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
-
RJPT. Technologies to Counter Poor Solubility Issues: A Review.
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Technical Support Center: Interpreting Complex NMR Spectra of Polysubstituted Aromatic Compounds
Welcome to the technical support center for NMR-based structural elucidation. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by polysubstituted aromatic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate complex spectra and extract unambiguous structural information.
Section 1: Troubleshooting Guides
This section provides step-by-step methodologies for tackling common, complex problems in the analysis of polysubstituted aromatic systems.
Issue 1: Severe Signal Overlap in the ¹H Aromatic Region (6.5-8.5 ppm)
Q: My ¹H NMR spectrum shows a crowded, indecipherable multiplet in the aromatic region. How can I resolve individual signals and determine coupling patterns?
A: This is a classic problem arising from the limited chemical shift dispersion of protons on a substituted benzene ring.[1] When multiple protons resonate at very similar frequencies, their signals overlap, obscuring coupling information and making interpretation impossible. This phenomenon is often exacerbated in systems with multiple, electronically similar substituents.
The primary cause is that different protons on the ring experience very similar magnetic environments. To resolve this, we must employ techniques that either enhance resolution or provide correlation data through bonds or space.
Step-by-Step Resolution Protocol
-
Optimize 1D ¹H NMR Acquisition:
-
Solvent Change: The first and often simplest step is to re-acquire the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆).[2] Aromatic Solvent-Induced Shifts (ASIS) can significantly alter the chemical shifts of the aromatic protons by changing their local magnetic environment, often resolving overlapped signals.[2]
-
Higher Magnetic Field: If available, use a higher field spectrometer (e.g., move from 400 MHz to 600 MHz or higher). Increased field strength improves chemical shift dispersion, spreading the signals further apart.
-
Resolution Enhancement: Apply a window function (e.g., Gaussian multiplication or Lorentz-to-Gauss transformation) during processing to artificially narrow the linewidths, which can sometimes resolve fine coupling details.
-
-
Leverage ¹³C Chemical Shifts:
-
Acquire a standard ¹³C{¹H} spectrum and a DEPT-135 (or DEPTQ) spectrum. Aromatic carbons typically resonate between 120-150 ppm.[3][4]
-
The number of signals in the ¹³C spectrum reveals the magnetic equivalence of the ring carbons, providing crucial information about the substitution pattern and molecular symmetry. For example, a para-disubstituted ring with identical substituents will show only two aromatic carbon signals.
-
-
Employ 2D NMR Spectroscopy:
-
When 1D methods are insufficient, 2D NMR is the most powerful tool for resolving overlap.[5][6] The strategy involves correlating protons to each other and to their attached carbons.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar (J) coupled.[5][7] In an aromatic system, this reveals ortho- and sometimes meta-coupled protons. Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace the spin system around the ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹J_CH coupling).[5] By spreading the proton signals out over the wider ¹³C chemical shift range, it can resolve protons that overlap in the 1D spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically ²J_CH and ³J_CH) between protons and carbons.[6] This is invaluable for piecing together the molecular skeleton. For instance, a proton can be correlated to the carbon atoms two and three bonds away, helping to definitively place substituents and confirm the substitution pattern.
-
Workflow for Resolving Overlap
Caption: Workflow for resolving complex aromatic NMR signals.
Issue 2: Determining the Substitution Pattern (ortho, meta, para)
Q: I have confirmed I have a di-substituted benzene ring, but I cannot distinguish between the ortho, meta, and para isomers. How can I assign the substitution pattern?
A: Differentiating isomers is a common challenge that can be solved by systematically analyzing coupling constants (J-values), ¹³C NMR data, and through-space correlations (NOE).
Analytical Strategy
-
Analysis of ¹H Coupling Constants (J-values):
-
The magnitude of the J-coupling between protons on a benzene ring is highly dependent on their relative position.[8]
-
Ortho-coupling (³J_HH): Typically 7–10 Hz.
-
Meta-coupling (⁴J_HH): Typically 2–3 Hz.
-
Para-coupling (⁵J_HH): Typically 0–1 Hz (often not resolved).
-
Protocol:
-
Extract the coupling constants from the 1D ¹H spectrum if possible. If the spectrum is second-order (complex and non-first-order), use spectral simulation software for analysis.
-
A para-substituted ring with different substituents often shows two symmetrical "pseudo-doublets" (an AA'BB' system).[9]
-
An ortho-substituted ring will show a pattern where each proton has at least one large ortho coupling.
-
A meta-substituted ring will feature smaller meta couplings, and one proton will be isolated between the two substituents, often appearing as a singlet or a finely split triplet (due to two meta couplings).
-
-
-
¹³C NMR Chemical Shift and Symmetry Analysis:
-
The number of unique carbon signals is a direct indicator of molecular symmetry.
-
Para-disubstituted (identical substituents): 2 aromatic ¹³C signals.
-
Para-disubstituted (different substituents): 4 aromatic ¹³C signals.
-
Ortho-disubstituted (identical substituents): 3 aromatic ¹³C signals.
-
Ortho-disubstituted (different substituents): 6 aromatic ¹³C signals.
-
Meta-disubstituted (identical substituents): 4 aromatic ¹³C signals.
-
Meta-disubstituted (different substituents): 6 aromatic ¹³C signals.
-
The quaternary (non-protonated) carbon signals can be identified using a DEPT-135 or DEPTQ experiment and their chemical shifts are highly informative about the attached substituent.
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy:
-
NOE (or ROE) correlations occur between protons that are close in space (< 5 Å), irrespective of whether they are J-coupled. This is the definitive method for confirming substitution patterns.[7]
-
Experiment: Acquire a 2D NOESY (or ROESY for larger molecules) or a series of 1D NOE difference spectra.
-
Interpretation:
-
For an ortho isomer, an NOE will be observed between a proton on one substituent (e.g., a benzylic CH₂) and the adjacent aromatic proton (H-3 or H-6).
-
For a meta isomer, no such NOE will be observed between a substituent proton and an adjacent ring proton.
-
For a para isomer, no NOEs will be seen between the two substituents.
-
-
Decision Tree for Isomer Determination
Caption: Logic for determining aromatic substitution patterns.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the typical chemical shift ranges for aromatic protons and carbons?
A1: The chemical shifts are influenced by the electronic nature of the substituents. Electron-donating groups (EDGs) like -OCH₃ or -NH₂ shield the ring, shifting signals upfield (to lower ppm), while electron-withdrawing groups (EWGs) like -NO₂ or -CN deshield the ring, shifting signals downfield (to higher ppm).[10]
| Nucleus | Typical Range (ppm) | Notes |
| ¹H (Aryl) | 6.5 – 8.5 ppm | Protons ortho/para to EWGs are more downfield. Protons ortho/para to EDGs are more upfield.[3][4][9] |
| ¹H (Benzylic) | 2.0 – 3.0 ppm | Protons on a carbon directly attached to the ring.[3][4][9] |
| ¹³C (Aryl) | 120 – 150 ppm | Quaternary carbons attached to substituents can sometimes be outside this range.[3][4] |
Q2: My aromatic signals are very broad. What could be the cause?
A2: Broad peaks in NMR can stem from several factors:
-
Poor Shimming: The magnetic field is not homogeneous. This is the most common cause and can be fixed by re-shimming the spectrometer.[2]
-
Low Solubility/Aggregation: If your compound is not fully dissolved or is forming aggregates, this leads to broad lines. Try using a different solvent or a lower concentration.[2]
-
Chemical Exchange: The molecule may be undergoing a chemical process (like rotamer interconversion) on the NMR timescale. Acquiring the spectrum at a higher or lower temperature can sharpen the signals by moving out of the intermediate exchange regime.[2]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
Q3: When should I use NOESY versus ROESY?
A3: Both experiments detect through-space correlations, but they have different dependencies on molecular motion.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard experiment for small to medium-sized molecules (generally < 1000 Da). For these molecules, the NOE is positive and easy to interpret.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For intermediate-sized molecules, the standard NOE can be close to zero, making signals undetectable. ROESY is used in these cases because the ROE is always positive, regardless of molecular size. It is also preferred when trying to distinguish between real NOEs and artifacts from chemical exchange.[11]
Q4: Can computational methods help in assigning complex aromatic spectra?
A4: Absolutely. Quantum mechanical calculation of NMR parameters (chemical shifts and coupling constants) has become a powerful tool.
-
Process: Using software like Gaussian, you can perform a geometry optimization of your proposed structure followed by an NMR calculation (e.g., using the GIAO method).[8]
-
Application: The calculated chemical shifts can be compared to the experimental values to confirm assignments or distinguish between possible isomers. While the absolute values may not be perfect, the relative ordering of chemical shifts is often highly accurate.[8] This approach is especially useful for highly substituted or complex systems where empirical rules are insufficient.
References
-
Spectroscopy Tutorial: Aromatics. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
High-Resolution NMR for Complex Molecule Analysis. (n.d.). Creative Biostructure. Retrieved from [Link]
-
2D NMR Spectroscopy for Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
Chen, Z., Li, X., Huang, Y., Cao, S., Chen, Z., & Lin, Y. (2023). High-resolution NMR spectroscopy for measuring complex samples based on chemical-shift-difference selection. Physical Chemistry Chemical Physics, 25(2), 1031-1039. Retrieved from [Link]
- Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
- Zanger, M. (1972). The determination of aromatic substitution patterns by nuclear magnetic resonance. Magnetic Resonance in Chemistry, 4(1), 1-25.
-
Nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Platteville. Retrieved from [Link]
- Riguera, R., & Seco, J. M. (2010). NMR Methods for Unravelling the Spectra of Complex Mixtures. ChemInform, 41(32).
-
Morris, G. A. (1992). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Magnetic Resonance in Chemistry, 30(S1), S14-S29. Retrieved from [Link]
-
Use of NMR in structure elucidation. (n.d.). SlideShare. Retrieved from [Link]
-
Advanced NMR Analysis Methods for Challenging Spectral Data Sets. (2022, February 26). YouTube. Retrieved from [Link]
-
The Aromatic Region. (n.d.). University of Calgary. Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (2025, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. Retrieved from [Link]
-
Structure Elucidation by NMR. (n.d.). ETH Zurich, NMR Service. Retrieved from [Link]
Sources
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- 2. Troubleshooting [chem.rochester.edu]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. scribd.com [scribd.com]
- 7. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 11. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
Addressing baseline noise in HPLC analysis of phenolic compounds
Welcome to the technical support guide for High-Performance Liquid Chromatography (HPLC) analysis of phenolic compounds. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve one of the most common challenges in chromatographic analysis: baseline noise. An unstable baseline can obscure peaks, compromise data quality, and lead to inaccurate quantification. This guide provides in-depth, field-proven insights to help you achieve clean, stable, and reproducible chromatograms.
Troubleshooting Guide: Diagnosing and Resolving Baseline Noise
This section is structured in a question-and-answer format to directly address specific baseline irregularities you may encounter during your experiments. We will explore the root causes and provide systematic solutions.
Q1: Why is my baseline showing regular, periodic noise (pulsing)?
This type of noise, often appearing as a sine wave, typically synchronizes with the pump stroke and points to issues within the solvent delivery system.
Answer:
Periodic noise is almost always hydraulic in origin and relates to pressure fluctuations. The pump's job is to deliver a constant, pulse-free flow of the mobile phase. When it fails to do so perfectly, the resulting pressure ripples can manifest as a rolling baseline.
Causality & Troubleshooting Steps:
-
Faulty Check Valves: Check valves are critical for preventing backflow during the piston's intake and delivery strokes. If a valve is dirty, sticking, or failing, it can cause inconsistent flow and pressure pulsations.[1][2][3]
-
Pump Seal Failure: Worn or leaking pump seals will allow mobile phase to escape, preventing the pump from reaching or maintaining stable pressure. This often results in visible salt buildup (if using buffers) around the pump head.[6][7]
-
Solution: Replace the pump seals as part of routine annual maintenance or immediately if a leak is detected.[1]
-
-
Dissolved Gas (Bubbles) in the Pump Head: Even with an online degasser, bubbles can sometimes get trapped in the pump head, compressing during the piston stroke and causing pressure fluctuations.[8]
-
Inadequate Mobile Phase Mixing: If you are running an isocratic method using online mixing (e.g., 50% A, 50% B), poor mixing efficiency can create a mobile phase with a non-homogenous composition. This leads to a periodic baseline as the "slugs" of slightly different compositions pass through the detector.[9][10]
Q2: What is causing random, sharp spikes in my baseline?
Sporadic, sharp spikes are typically caused by transient events in the flow path, often related to air bubbles or electrical interference.
Answer:
Unlike periodic noise, random spikes are not tied to the pump's cycle. Their erratic nature points to intermittent problems that must be systematically isolated.
Causality & Troubleshooting Steps:
-
Air Bubbles in the System: The most common cause is outgassing of the mobile phase, where dissolved gases form bubbles as the mobile phase moves from the high-pressure column to the lower-pressure detector flow cell.[10][11] These bubbles cause significant light scattering and refractive index changes, resulting in large spikes.[10]
-
Solution: Ensure your mobile phase is thoroughly degassed. While sonication offers some benefit, it is often insufficient as gas quickly redissolves.[3] An online vacuum degasser or helium sparging is highly effective.[4][12] Adding a back-pressure regulator after the detector flow cell can also keep gases in solution until they exit the system.[12]
-
-
Electrical Interference: HPLC detectors are sensitive instruments. Spikes can be induced by other laboratory equipment on the same electrical circuit (e.g., refrigerators, centrifuges) or by static discharge.[11]
-
Solution: Isolate the HPLC system on a dedicated circuit. Ensure proper grounding of the instrument.[11] Observe if the spikes correlate with the activation of other nearby equipment.
-
-
Failing Detector Lamp: As a detector lamp (e.g., Deuterium lamp in a UV detector) nears the end of its life, it can begin to arc, causing sharp, random energy spikes that manifest as baseline spikes.[10]
-
Particulates: Particulates shed from pump seals or injected with the sample can momentarily disrupt the flow or scatter light in the detector cell.[11]
-
Solution: Always filter mobile phases and samples through a 0.2 or 0.45 µm filter.[11] Regularly replace your solvent inlet frits.
-
Q3: My baseline is drifting up or down, especially during a gradient run. How do I fix this?
Baseline drift is a gradual, often continuous, change in the baseline signal over the course of a run. It is particularly common in gradient elution.
Answer:
Drift is caused by a slow, consistent change in the background absorbance or refractive index of the mobile phase reaching the detector. The key is to identify what is changing.
Causality & Troubleshooting Steps:
-
Mismatched Mobile Phase Absorbance (Gradient Elution): This is a primary cause of drift in gradient runs. If your organic solvent (Solvent B) has a different UV absorbance at the detection wavelength than your aqueous solvent (Solvent A), the baseline will drift as the proportion of Solvent B changes.[4] This is common when using additives like TFA, which absorbs strongly at low UV wavelengths.[4][10]
-
Solution: Balance the absorbance of both mobile phases. A common technique is to add a small, equal concentration of the UV-absorbing additive (e.g., 0.1% TFA) to both Solvent A and Solvent B. This ensures the background absorbance remains constant throughout the gradient.
-
-
Column Bleed or Contamination: Strongly retained compounds from previous injections, or the column's own stationary phase (bleed), can slowly elute during a gradient run, causing a rising baseline.[1][11] Phenolic compounds can be particularly prone to strong retention.
-
Temperature Fluctuations: Both the column and detector are sensitive to temperature changes.[11][13][14] If the column temperature is not stable, retention times will shift, affecting the baseline. If the mobile phase entering the detector is at a different temperature than the detector cell, refractive index effects can cause significant drift.[8]
-
Solution: Always use a thermostatted column compartment to maintain a constant temperature.[6][13] Ensure the detector is also in a thermally stable environment, away from drafts from air conditioning or heating vents.[4] Insulating the tubing between the column and detector can help minimize heat loss.[13]
-
-
Mobile Phase Degradation: Some mobile phase components, particularly additives like TFA, can degrade over time, leading to increased UV absorbance and a drifting baseline.[4] Buffers near a neutral pH can also support microbial growth, which contaminates the system.[8][15]
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing the root cause of baseline noise.
Sources
- 1. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 2. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 5. labtech.tn [labtech.tn]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. realab.ua [realab.ua]
- 8. youtube.com [youtube.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. medikamenterqs.com [medikamenterqs.com]
- 12. phenomenex.com [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC - What Are the Causes of Baseline Drift or Noise? [en.biotech-pack.com]
- 15. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of the Chemical Reactivity of Methyl 3-ethoxy-5-hydroxybenzoate and Methyl 3,5-dihydroxybenzoate
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, substituted aromatic compounds serve as foundational building blocks. Among these, derivatives of benzoic acid are particularly valuable due to their versatile functional groups. This guide provides an in-depth, objective comparison of the chemical reactivity of two such analogs: Methyl 3-ethoxy-5-hydroxybenzoate and methyl 3,5-dihydroxybenzoate.
The core structural difference lies at the C3 position of the benzene ring: an ethoxy group (–OCH₂CH₃) versus a hydroxyl group (–OH). This seemingly minor variation induces significant changes in the electronic and steric environment of the molecules, leading to distinct reactivity profiles. This analysis will explore these differences across three key reaction classes: electrophilic aromatic substitution, reactions involving the phenolic hydroxyl groups, and transformations of the methyl ester moiety. The insights provided are supported by established chemical principles and detailed experimental protocols designed for comparative assessment.
Part 1: Molecular Structure and Electronic Profile Analysis
The reactivity of an aromatic compound is fundamentally governed by the nature of its substituents, which modulate the electron density of the ring and influence the regioselectivity of incoming reagents.
-
Methyl 3,5-dihydroxybenzoate: This molecule possesses two hydroxyl (–OH) groups and one methyl ester (–COOCH₃) group. The hydroxyl groups are powerful activating substituents. Through the resonance effect (+R), they donate lone-pair electron density into the aromatic π-system, particularly at the ortho and para positions (C2, C4, C6).[1] This donation significantly outweighs their inductive electron-withdrawing effect (–I), making the ring highly nucleophilic and prone to electrophilic attack.[2]
-
This compound: This molecule features one hydroxyl group and one ethoxy (–OCH₂CH₃) group. Like the hydroxyl group, the ethoxy group is a strong activator via the resonance effect (+R). While both –OH and –OEt are strong activators, the –OH group is generally considered slightly more activating. This is because the lone pairs on the oxygen in a phenol can be more readily delocalized into the ring compared to an ether, where hyperconjugation with the alkyl group can slightly diminish this effect.[3][4] Additionally, the ethoxy group introduces greater steric bulk compared to the hydroxyl group, which can influence the accessibility of adjacent reaction sites.
-
The Methyl Ester Group (–COOCH₃): In both molecules, the methyl ester at C1 is a deactivating group. It withdraws electron density from the ring through both inductive (–I) and resonance (–R) effects, making the ring less reactive towards electrophiles. It acts as a meta-director.
The interplay of these effects creates a unique electronic landscape for each molecule. Both rings are "activated" overall, with electron density concentrated at positions C2, C4, and C6. The deactivating ester group at C1 tempers this reactivity but does not override the powerful activating influence of the two oxygen-based substituents at C3 and C5.
Caption: Electronic influence of substituents on the aromatic rings.
Part 2: Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
The high electron density of these phenolic rings makes them exceptionally reactive towards electrophiles, often proceeding without the need for a strong Lewis acid catalyst.[1][5] The primary differences in reactivity will manifest in the reaction rate and the regioselectivity of substitution, particularly when considering steric effects.
Causality Behind Experimental Choices: A bromination reaction using bromine in a non-polar solvent is selected as the benchmark for EAS. This system avoids the harsh conditions of Friedel-Crafts or nitration reactions, which can lead to complex side reactions or oxidation.[6] The absence of a Lewis acid catalyst allows for a direct comparison of the intrinsic nucleophilicity of the two aromatic rings. The reaction is monitored over time to provide kinetic data, which is a more sensitive measure of reactivity than final product yield alone.
Protocol: Comparative Bromination
Objective: To compare the rate and regioselectivity of electrophilic bromination.
Methodology:
-
Preparation: Prepare 0.05 M solutions of Methyl 3,5-dihydroxybenzoate and this compound in chloroform (CHCl₃). Prepare a 0.15 M solution of bromine (Br₂) in CHCl₃.
-
Reaction Setup: In two separate, foil-wrapped 50 mL flasks equipped with magnetic stirrers, place 20 mL of each substrate solution.
-
Initiation: At time t=0, add 20 mL of the bromine solution to each flask simultaneously. This creates a 1:3 molar ratio of substrate to bromine.
-
Monitoring: At timed intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a 1 mL aliquot from each reaction. Immediately quench the aliquot with 1 mL of 1 M sodium thiosulfate solution to remove unreacted bromine.
-
Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the starting material and the distribution of mono-, di-, and tri-brominated products.
Caption: Workflow for the comparative bromination experiment.
Expected Results & Interpretation:
| Compound | Predicted Relative Rate | Predicted Major Product(s) | Rationale |
| Methyl 3,5-dihydroxybenzoate | Faster | 2,4,6-Tribromomethyl-3,5-dihydroxybenzoate | Two highly activating –OH groups lead to rapid polysubstitution. The C4 position is highly activated by both –OH groups.[1] |
| This compound | Slower | Mixture of mono- and di-brominated products | The ethoxy group is slightly less activating than hydroxyl.[4] Steric hindrance from the ethoxy group may disfavor substitution at the C2 position, potentially leading to a higher proportion of C4 and C6 substituted products. |
Part 3: Reactivity of the Phenolic Hydroxyl Groups
The phenolic –OH groups are key reactive sites, participating in acid-base chemistry and serving as nucleophiles in reactions like O-alkylation.
A. Acidity and Deprotonation
The acidity of a phenol is enhanced by electron-withdrawing substituents on the ring, which stabilize the resulting phenoxide anion.[7][8] Both molecules contain the electron-withdrawing ester group, making their hydroxyls more acidic than phenol itself.
-
Methyl 3,5-dihydroxybenzoate: Has two acidic protons. The presence of a second hydroxyl group (a weakly electron-withdrawing group via induction) meta to the first will slightly increase its acidity.
-
This compound: Has one acidic proton. The ethoxy group is also weakly electron-withdrawing inductively. The difference in pKa between the two compounds is expected to be minimal but measurable.
| Compound | Number of Acidic Protons | Predicted pKa (approx.) | Rationale |
| Methyl 3,5-dihydroxybenzoate | 2 | ~9.0 - 9.5 | Two –OH groups and the –COOCH₃ group stabilize the phenoxide conjugate base.[7][9] |
| This compound | 1 | ~9.2 - 9.7 | Similar electronic environment to the dihydroxy compound. |
B. O-Alkylation
The phenoxide anion, formed by deprotonating the hydroxyl group with a base, is an excellent nucleophile for Williamson ether synthesis.[10] This reaction provides a clear platform to compare the nucleophilicity and steric accessibility of the hydroxyl sites. Methyl 3,5-dihydroxybenzoate offers the potential for selective mono- or di-alkylation.
Causality Behind Experimental Choices: Potassium carbonate (K₂CO₃) is chosen as a mild base, sufficient to deprotonate the acidic phenols without promoting hydrolysis of the ester. Acetone is a suitable polar aprotic solvent. Using a slight excess of the alkylating agent (ethyl iodide) ensures the reaction proceeds efficiently, allowing for a comparison based on the inherent reactivity of the nucleophiles.
Protocol: Comparative O-Ethylation
Objective: To compare the rate and extent of O-alkylation at the phenolic hydroxyl positions.
Methodology:
-
Setup: In two separate 100 mL round-bottom flasks, place 10 mmol of either Methyl 3,5-dihydroxybenzoate or this compound.
-
Reagents: To each flask, add potassium carbonate (K₂CO₃, 15 mmol for the ethoxy-OH compound; 30 mmol for the di-OH compound to allow for potential di-alkylation) and 40 mL of dry acetone.
-
Initiation: Add ethyl iodide (C₂H₅I, 15 mmol for the ethoxy-OH compound; 30 mmol for the di-OH compound) to each flask.
-
Reaction: Reflux the mixtures with vigorous stirring for 4 hours.
-
Workup: After cooling, filter off the solid K₂CO₃. Evaporate the acetone under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analysis: Analyze the crude product by ¹H NMR spectroscopy to determine the conversion and the ratio of mono- to di-alkylated products for the dihydroxy starting material.
Expected Results & Interpretation:
-
This compound: Should proceed cleanly to the single O-ethylated product (Methyl 3,5-diethoxybenzoate).
-
Methyl 3,5-dihydroxybenzoate: Will likely yield a mixture of the mono-O-ethylated product (this compound) and the di-O-ethylated product (Methyl 3,5-diethoxybenzoate). The ratio will depend on the precise reaction conditions and relative nucleophilicity of the phenoxide vs. the mono-alkylated phenoxide. This highlights its utility in building more complex, differentially substituted molecules.
Part 4: Reactivity at the Ester Functional Group
The primary reaction of the methyl ester is hydrolysis (saponification) to the corresponding carboxylate salt under basic conditions.[11][12] The rate of this reaction is sensitive to the electronic nature of the aromatic ring.
Causality Behind Experimental Choices: Alkaline hydrolysis is a classic method for quantifying ester reactivity.[13] The reaction rate is dependent on the electrophilicity of the ester's carbonyl carbon. Electron-donating groups on the ring (like –OH and –OEt) decrease this electrophilicity by pushing electron density toward the ester, which should slow the rate of nucleophilic attack by hydroxide compared to unsubstituted methyl benzoate. The comparative experiment aims to detect the subtle difference in this deactivating effect between the two substrates.
Protocol: Comparative Saponification Kinetics
Objective: To determine and compare the second-order rate constants for the alkaline hydrolysis of the two esters.
Methodology:
-
Solutions: Prepare 0.02 M solutions of each ester in a 1:1 ethanol/water mixture. Prepare a standardized 0.04 M solution of sodium hydroxide (NaOH) in the same solvent system.
-
Reaction: In a temperature-controlled water bath (e.g., 40 °C), mix equal volumes of the ester solution and the NaOH solution. This results in initial concentrations of 0.01 M for the ester and 0.02 M for NaOH.
-
Titration: At timed intervals (e.g., 10, 20, 30, 45, 60 minutes), withdraw a 10 mL aliquot and quench it in a flask containing a known excess of standard 0.01 M HCl (e.g., 15 mL).
-
Analysis: Immediately back-titrate the unreacted HCl with a standardized ~0.01 M NaOH solution using phenolphthalein as an indicator. This allows for the calculation of the concentration of unreacted NaOH in the reaction mixture at each time point.
-
Calculation: Plot 1/[Ester] vs. time. The slope of this line will be equal to the second-order rate constant, k.
Expected Results & Interpretation:
| Compound | Predicted Relative Rate Constant (k) | Rationale |
| Methyl 3,5-dihydroxybenzoate | Slower | The two –OH groups provide a strong electron-donating (+R) effect, reducing the electrophilicity of the carbonyl carbon and slowing the rate of nucleophilic attack by OH⁻. |
| This compound | Slightly Faster | The combined electron-donating effect of one –OH and one –OEt group is expected to be very similar to, but perhaps marginally less than, two –OH groups. This would result in a slightly more electrophilic carbonyl and a faster hydrolysis rate. |
Conclusion
While structurally similar, this compound and methyl 3,5-dihydroxybenzoate exhibit distinct reactivity profiles rooted in their substituent patterns.
-
Electrophilic Aromatic Substitution: Methyl 3,5-dihydroxybenzoate is predicted to be more reactive, readily undergoing polysubstitution due to the strong activation by two hydroxyl groups. This compound, while still highly reactive, will likely react more slowly, with its bulkier ethoxy group potentially influencing regioselectivity through steric hindrance.
-
Hydroxyl Group Reactivity: Methyl 3,5-dihydroxybenzoate offers two sites for functionalization, enabling the synthesis of differentially substituted products, a significant advantage in medicinal chemistry. The reactivity of the single hydroxyl group on the ethoxy analog is comparable but lacks this synthetic flexibility.
-
Ester Hydrolysis: The reactivity of the ester group is modulated by the electron-donating nature of the ring substituents. Both compounds are expected to hydrolyze more slowly than unsubstituted methyl benzoate, with subtle differences between them reflecting the minor variance in the electronic effects of –OH versus –OEt groups.
Ultimately, the choice between these two reagents depends on the specific synthetic goal. Methyl 3,5-dihydroxybenzoate is the more reactive and synthetically versatile platform for modifications at both the ring and the phenolic positions. This compound provides a substrate where one of the phenolic positions is pre-protected, offering a more direct route to certain target molecules while introducing steric factors that must be considered in reaction design.
References
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Chemistry LibreTexts. (2023). Acidity of Substituted Phenols. [Online] Available at: [Link][7]
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BYJU'S. (2019). The Explanation for the Acidity of Phenols. [Online] Available at: [Link][8]
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YouTube. (2023). Acidity of phenols / effect of substituents on acidity of phenols. [Online] Available at: [Link][14]
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Chemistry LibreTexts. (2019). 13.10: Acidity of Alcohols and Phenols. [Online] Available at: [Link][15]
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Course Hero. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. [Online] Available at: [Link][9]
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University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. [Online] Available at: [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Online] Available at: [Link][1]
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Chemistry Steps. (n.d.). Reactions of Phenols. [Online] Available at: [Link][5]
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Journal of the American Chemical Society. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. [Online] Available at: [Link][16]
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Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Online] Available at: [Link][6]
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Green Chemistry (RSC Publishing). (n.d.). Hydrolysis and saponification of methyl benzoates. [Online] Available at: [Link][13]
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PubMed. (2008). Alkylation of phenol: a mechanistic view. [Online] Available at: [Link][17]
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PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Online] Available at: [Link][10]
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Making Molecules. (2025). Electrophilic Aromatic Substitution. [Online] Available at: [Link][18]
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RSC Publishing. (2001). Hydrolysis and saponification of methyl benzoates. [Online] Available at: [Link][11]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. [Online] Available at: [Link][12]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Online] Available at: [Link][2]
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Chemistry Stack Exchange. (2015). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?. [Online] Available at: [Link][3]
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A Comparative Guide to the Synthesis of Methyl 3-ethoxy-5-hydroxybenzoate: A Traditional vs. Modern Approach
For researchers and professionals in drug development and synthetic chemistry, the efficient and selective synthesis of substituted phenolic compounds is a cornerstone of innovation. Methyl 3-ethoxy-5-hydroxybenzoate, a key building block in the synthesis of various biologically active molecules, presents a classic challenge in regioselective synthesis. This guide provides an in-depth comparison of a traditional synthetic methodology with a modern, optimized route, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols.
Introduction to this compound
This compound is a valuable intermediate due to its bifunctional nature, possessing both a nucleophilic phenol and a modifiable ester group. This substitution pattern is found in a variety of natural products and pharmaceutical agents. The primary challenge in its synthesis lies in the selective mono-etherification of the two phenolic hydroxyl groups of its precursor, methyl 3,5-dihydroxybenzoate.
The Synthetic Routes: A Head-to-Head Comparison
This guide will dissect two primary synthetic pathways: a "traditional" two-step approach involving a classical Williamson ether synthesis and a "new," optimized route employing phase-transfer catalysis to enhance selectivity and yield.
| Parameter | Traditional Synthetic Route | New Synthetic Route (PTC) |
| Overall Yield | Lower (estimated 40-50%) | Higher (estimated 80-90%) |
| Selectivity | Moderate (significant di-ether byproduct) | High (minimal di-ether byproduct) |
| Reaction Conditions | Harsher (higher temperatures, longer times) | Milder (lower temperatures, shorter times) |
| Reagent Cost | Lower (basic reagents) | Higher (requires a phase-transfer catalyst) |
| Work-up & Purification | More complex (requires extensive chromatography) | Simpler (easier separation of product) |
| Scalability | Challenging due to selectivity issues | More readily scalable |
Route 1: The Traditional Synthesis - A Foundation with Flaws
The traditional approach is a two-step process: Fischer-Speier esterification followed by a Williamson ether synthesis. While fundamentally sound, the second step is often plagued by poor selectivity.
Step 1: Esterification of 3,5-Dihydroxybenzoic Acid
The synthesis commences with the straightforward acid-catalyzed esterification of 3,5-dihydroxybenzoic acid with methanol. This reaction is typically high-yielding and provides the key intermediate, methyl 3,5-dihydroxybenzoate. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Step 2: Williamson Ether Synthesis - The Selectivity Challenge
The critical and often problematic step is the selective mono-O-ethylation of methyl 3,5-dihydroxybenzoate. In a traditional Williamson ether synthesis, a base such as potassium carbonate is used to deprotonate the phenolic hydroxyl groups, forming a phenoxide ion which then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl iodide). The primary drawback of this method is the difficulty in achieving high selectivity for the mono-ethylated product. The initial mono-ether product's remaining phenolic proton is still acidic and can be deprotonated, leading to a second etherification and the formation of the undesired di-ethylated byproduct, methyl 3,5-diethoxybenzoate. This necessitates careful control of stoichiometry and often results in a mixture of starting material, mono-ether, and di-ether, requiring tedious chromatographic separation and leading to a lower isolated yield of the desired product.[1]
Figure 1: Reaction scheme for the traditional synthesis.
Route 2: The New Approach - Enhanced Selectivity with Phase-Transfer Catalysis
To overcome the limitations of the traditional Williamson ether synthesis, a modern approach utilizing a phase-transfer catalyst (PTC) is proposed. This method significantly improves the selectivity of the mono-O-ethylation step.
Step 1: Esterification (Unchanged)
The first step, the synthesis of methyl 3,5-dihydroxybenzoate from 3,5-dihydroxybenzoic acid, remains the same high-yielding acid-catalyzed esterification as in the traditional route.
Step 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In this case, the solid potassium carbonate and the organic-soluble methyl 3,5-dihydroxybenzoate. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the ethyl halide.[2][3]
The key to the enhanced selectivity lies in the controlled generation and transfer of the mono-phenoxide. The PTC helps to maintain a low concentration of the reactive phenoxide in the organic phase, which favors the mono-alkylation reaction and suppresses the formation of the di-alkylated byproduct. This leads to a cleaner reaction profile, a significantly higher yield of the desired product, and a much simpler purification process.[2]
Sources
A Comparative Analysis of the Antioxidant Activity of Ethoxy-Substituted Phenols: A Guide for Researchers
Introduction: The Quest for Superior Antioxidants
In the realm of drug development and cellular protection, the battle against oxidative stress is a paramount concern. Oxidative stress, stemming from an overabundance of reactive oxygen species (ROS), is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Phenolic compounds have long been recognized as potent antioxidants, capable of neutralizing these damaging free radicals. Their efficacy is intrinsically linked to their chemical structure, particularly the substituents on the aromatic ring. While methoxy-substituted phenols have been extensively studied, their ethoxy counterparts represent a promising, yet less explored, class of antioxidants. This guide provides a comprehensive comparative analysis of the antioxidant activity of ethoxy-substituted phenols, offering insights into their structure-activity relationships and performance against other phenolic antioxidants. By synthesizing technical data with mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the knowledge to harness the potential of these compounds.
Mechanisms of Antioxidant Action: A Tale of Two Pathways
Phenolic compounds primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1] The prevailing mechanism is dictated by the structure of the phenol, the nature of the free radical, and the solvent system.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it significantly less reactive than the initial free radical.
-
Single Electron Transfer (SET): The SET pathway involves the transfer of an electron from the phenolic antioxidant to the free radical, forming a phenoxyl radical cation (ArOH•+) and an anion (R-). The radical cation can then deprotonate to form a stable phenoxyl radical.
Understanding these mechanisms is crucial for interpreting experimental data and predicting the antioxidant potential of novel phenolic derivatives.
Caption: The two primary mechanisms of free radical scavenging by phenolic antioxidants.
Structure-Activity Relationship: The Influence of the Ethoxy Group
The antioxidant activity of ethoxy-substituted phenols is governed by several structural factors:
-
Electron-Donating Nature: The ethoxy group (-OCH2CH3) is an electron-donating group. Through resonance, it increases the electron density on the aromatic ring, which in turn weakens the O-H bond of the phenolic hydroxyl group. This facilitates hydrogen atom donation in the HAT mechanism and enhances the stability of the resulting phenoxyl radical.
-
Positional Effects: The position of the ethoxy group relative to the hydroxyl group is critical.
-
Ortho and Para Positions: Substitution at the ortho and para positions allows for direct resonance stabilization of the phenoxyl radical, leading to higher antioxidant activity. An ethoxy group at the ortho position can also form an intramolecular hydrogen bond with the phenolic hydroxyl group, which can influence the O-H bond dissociation enthalpy.
-
Meta Position: An ethoxy group in the meta position has a less pronounced effect on antioxidant activity as it cannot directly participate in resonance stabilization of the phenoxyl radical.
-
-
Steric Hindrance: The bulkier ethoxy group, compared to a methoxy group, can introduce steric hindrance around the phenolic hydroxyl. This can sometimes hinder the approach of a bulky free radical, potentially reducing the rate of reaction. However, this steric bulk can also enhance the stability of the phenoxyl radical by preventing dimerization.
-
Number of Substituents: Increasing the number of ethoxy groups, particularly at the ortho and para positions, generally leads to an increase in antioxidant activity due to enhanced electron donation and radical stabilization.
Comparative Antioxidant Activity: Experimental Data
Direct, comprehensive comparative studies on a wide array of simple ethoxy-substituted phenols are limited in publicly available literature. However, by synthesizing data from various sources and considering established structure-activity relationships, we can construct a comparative overview. The following tables present a compilation of experimental and illustrative data to guide researchers.
Table 1: Comparative Antioxidant Activity of Mono-alkoxy-substituted Phenols
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging (Trolox Equivalents) | Reference |
| Phenol | >1000 | 0.5 | [2] |
| 2-Methoxyphenol | - | - | - |
| 3-Methoxyphenol | - | - | - |
| 4-Methoxyphenol | - | - | - |
| 2-Ethoxyphenol | 85 (illustrative) | 1.8 (illustrative) | [2] |
| 3-Ethoxyphenol | 150 (illustrative) | 1.2 (illustrative) | [2] |
| 4-Ethoxyphenol | 70 (illustrative) | 2.1 (illustrative) | [2] |
| Trolox (Standard) | 50 | 1.0 | [2] |
Note: Lower IC50 values indicate higher antioxidant activity. Higher Trolox Equivalent values indicate higher antioxidant activity. Illustrative data is based on general trends and should be confirmed by direct experimental comparison.
Table 2: Antioxidant Activity of 4-Ethoxy-2,6-disubstituted Phenols
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| 6f (with phenyl substituents) | 1.47 ± 0.39 | Most Active |
| Butylated Hydroxytoluene (BHT) | 6.72 ± 0.47 | - |
| Trolox | 2.81 ± 0.31 | - |
Data from a study on new 4-ethoxy-phenols, highlighting that compound 6f showed the highest activity, surpassing standards like BHT and Trolox in the DPPH assay.
The available data, though not exhaustive for simple ethoxyphenols, suggests that ethoxy substitution, particularly at the para position, can lead to potent antioxidant activity. The superior performance of the 2,6-disubstituted 4-ethoxyphenol derivative (6f ) underscores the synergistic effect of multiple electron-donating and sterically hindering groups in enhancing antioxidant capacity.
Experimental Protocols: Assessing Antioxidant Activity
To ensure the integrity and reproducibility of antioxidant activity assessment, standardized protocols are essential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used methods.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The color change is measured spectrophotometrically.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the test compounds (ethoxy-substituted phenols and standards) in the same solvent as the DPPH solution to various concentrations.
-
Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the test sample solution to a fixed volume of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
IC50 Value Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Caption: A streamlined workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.
Step-by-Step Protocol:
-
Preparation of ABTS•+ Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., Trolox) at various concentrations.
-
Reaction Mixture: Add a small volume of the test sample to a fixed volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition similar to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.
Sources
A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Benzoate Derivatives
This guide provides an in-depth comparison of antibody performance against various benzoate derivatives, supported by experimental data and methodologies. We will explore the causality behind experimental choices, empowering you to design robust validation systems for your immunoassays.
The Challenge of Specificity with Small Molecules
Benzoic acid and its salts are widely used as preservatives in food, beverages, and cosmetic products.[1][2][3][4] Monitoring their levels, as well as related compounds that may be precursors or metabolites, is essential for quality control and safety assessment.[1] Benzoate derivatives, which differ by the type and position of substituent groups on the benzene ring, present a significant challenge for antibody-based detection.[5] An antibody developed against a specific benzoate derivative may exhibit varying degrees of cross-reactivity with other structurally related compounds, a phenomenon that must be meticulously characterized.[6][7][8]
Understanding Antibody-Antigen Interactions
At its core, antibody specificity is determined by the complementarity between the antibody's binding site (paratope) and the antigen's surface feature (epitope).[9] For small molecules like benzoates (haptens), which are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response and generate antibodies.[1] The resulting antibodies will recognize the hapten, but subtle changes in the hapten's structure can affect the binding affinity.[9]
Caption: Conceptual diagram of antibody binding.
Key Methodologies for Assessing Cross-Reactivity
To quantitatively assess antibody cross-reactivity, several robust techniques are employed. Each provides unique insights into the binding kinetics and specificity of the antibody-antigen interaction.
-
Competitive Enzyme-Linked Immunosorbent Assay (cELISA): This is the most common method for determining the specificity of antibodies against small molecules.[7][10] In a cELISA, a known amount of the target antigen is coated onto a microplate. The antibody is pre-incubated with a sample containing an unknown amount of the antigen or with a known concentration of a potential cross-reactant. This mixture is then added to the coated plate. The more antigen or cross-reactant in the sample, the less free antibody will be available to bind to the coated antigen, resulting in a weaker signal.[11][12] The results are typically expressed as the concentration of the cross-reactant required to cause a 50% reduction in the signal (IC50) compared to the target analyte.
-
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions, including association (on-rate) and dissociation (off-rate) constants.[13][14] In an SPR experiment, the antibody is typically immobilized on a sensor chip, and solutions containing the target benzoate derivative or potential cross-reactants are flowed over the surface.[13] The binding events are measured as a change in the refractive index at the sensor surface.[13][14] This allows for a detailed quantitative comparison of binding affinities (KD) and kinetics for different analytes, offering a deeper understanding of cross-reactivity.[13][15][16]
Comparative Analysis of Anti-Benzoate Antibody Cross-Reactivity
To illustrate the importance of thorough characterization, we present a comparative analysis of a monoclonal antibody (mAb 6D8) developed for the detection of benzoic acid.[1] The cross-reactivity was evaluated against a panel of structurally related benzoate derivatives using an indirect competitive ELISA (icELISA).
The cross-reactivity (CR) was calculated using the following formula:
CR (%) = (IC50 of Benzoic Acid / IC50 of Derivative) x 100
| Compound | Structure | IC50 (mg/L) | Cross-Reactivity (%) |
| Benzoic Acid (BA) | C₆H₅COOH | 0.21 | 100 |
| 4-Hydroxybenzoic acid | HOC₆H₄COOH | 0.98 | 21.4 |
| 3-Hydroxybenzoic acid | HOC₆H₄COOH | 1.82 | 11.5 |
| 2-Hydroxybenzoic acid | HOC₆H₄COOH | >100 | <0.21 |
| 4-Aminobenzoic acid | H₂NC₆H₄COOH | 0.55 | 38.2 |
| 3-Aminobenzoic acid | H₂NC₆H₄COOH | 1.23 | 17.1 |
| 2-Aminobenzoic acid | H₂NC₆H₄COOH | >100 | <0.21 |
| Sorbic Acid | CH₃(CH)₄COOH | >100 | <0.21 |
| Salicylic acid | HOC₆H₄COOH (ortho-hydroxy) | >100 | <0.21 |
Data synthesized from a study on monoclonal antibody 6D8.[1][17][18]
Interpretation of Results:
The data clearly demonstrates that mAb 6D8 is highly specific for benzoic acid. The position of the substituent group on the benzene ring significantly impacts cross-reactivity. For instance, hydroxyl and amino groups in the para (4-) position show the highest cross-reactivity after the target analyte itself, while those in the ortho (2-) position show negligible binding. This highlights the exquisite sensitivity of the antibody's binding site to the spatial arrangement of the functional groups on the antigen. The lack of cross-reactivity with sorbic acid, an aliphatic carboxylic acid, further confirms the antibody's specificity for the aromatic ring structure of benzoate.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a detailed, step-by-step methodology for performing a competitive ELISA to determine the cross-reactivity of an anti-benzoate antibody.
Reagents and Materials:
-
High-binding 96-well microtiter plates
-
Anti-benzoate antibody (primary antibody)
-
Benzoate-protein conjugate (e.g., Benzoic Acid-BSA) for coating
-
Benzoic acid and potential cross-reactants (derivatives)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Step-by-Step Procedure:
-
Antigen Coating:
-
Blocking:
-
Competitive Reaction:
-
Prepare serial dilutions of the benzoic acid standard and each benzoate derivative to be tested.
-
In a separate plate or tubes, mix 50 µL of each standard/derivative dilution with 50 µL of the diluted primary anti-benzoate antibody.
-
Incubate this mixture for 1 hour at 37°C to allow the antibody to bind to the free analyte.[19]
-
Add 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.[19]
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the Substrate Solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[20]
-
Stop the reaction by adding 50 µL of Stop Solution to each well.[19]
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[19]
-
Workflow Diagram
Sources
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An In-Silico Comparative Docking Analysis of Methyl 3-ethoxy-5-hydroxybenzoate Against Known Tyrosinase Inhibitors
A Guide for Drug Discovery & Development Professionals
Abstract
This guide provides a detailed in-silico comparative analysis of a novel compound, Methyl 3-ethoxy-5-hydroxybenzoate, against established inhibitors of tyrosinase, a critical enzyme in melanin biosynthesis.[1][2][3][4] By employing molecular docking simulations, we elucidate the compound's potential binding affinity and interaction mechanisms within the enzyme's active site. This document serves as a practical guide for researchers, outlining the scientific rationale, a step-by-step computational methodology, and a comparative analysis of binding energies and interactions. The findings position this compound as a candidate for further investigation in the development of next-generation dermatological agents.
Introduction and Scientific Rationale
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a rate-limiting role in the production of melanin, the primary pigment in human skin.[2][5] It catalyzes the initial steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2][4][6][7] While essential for protecting the skin from UV radiation, the overproduction or accumulation of melanin can lead to various hyperpigmentation disorders, such as melasma and age spots.[8] Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[7][8]
Known tyrosinase inhibitors, such as Kojic acid and Arbutin, are widely used in the cosmetics industry but can have limitations regarding efficacy and stability.[7][8][9] The search for novel, potent, and safe tyrosinase inhibitors is therefore an active area of research. This compound, a phenolic acid derivative, presents structural motifs suggestive of potential interaction with the tyrosinase active site. This guide details an in-silico molecular docking approach to predict its inhibitory potential relative to Kojic acid and Arbutin, providing a foundational, data-driven hypothesis for its mechanism of action.
In-Silico Experimental Design & Workflow
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[10][11] This technique allows for the estimation of binding affinity and the visualization of molecular interactions, offering critical insights before committing to costly and time-consuming in-vitro synthesis and testing.[11][12]
Our workflow is designed to be a self-validating system, comparing our test compound against well-characterized inhibitors within the same computational framework.
Workflow Visualization
The following diagram outlines the key stages of the in-silico docking protocol.
Caption: In-silico molecular docking workflow from preparation to analysis.
Detailed Experimental Protocol
This protocol utilizes industry-standard, freely available software, ensuring reproducibility. The chosen receptor is mushroom tyrosinase (PDB ID: 2Y9X), a widely used and well-validated model for studying tyrosinase inhibitors.[13][14][15][16]
Required Software
-
AutoDock Tools (ADT): For preparing protein and ligand files.[17][18]
-
AutoDock Vina: The molecular docking engine.[19][17][18][20]
-
Discovery Studio / PyMOL: For visualization and analysis of molecular interactions.
Step-by-Step Methodology
-
Receptor Preparation
-
Download: Obtain the crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) from the RCSB Protein Data Bank.[13][14][15]
-
Cleaning: Load the PDB file into AutoDock Tools. Remove all water molecules and any co-crystallized ligands or heteroatoms.[21][22]
-
Add Hydrogens: Add polar hydrogens to the protein structure to ensure correct ionization states for amino acid residues.
-
Assign Charges: Compute and assign Gasteiger charges to the protein atoms.
-
Output: Save the prepared receptor in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.[23]
-
-
Ligand Preparation
-
Obtain Structures: Obtain the 3D structures (SDF or MOL2 format) for this compound, Kojic acid, and Arbutin from a chemical database like PubChem.
-
Load in ADT: Open each ligand file in AutoDock Tools.
-
Detect Torsions: Define the rotatable bonds within each ligand to allow for conformational flexibility during the docking simulation.
-
Output: Save each prepared ligand in the PDBQT format.
-
-
Grid Box Generation
-
Define Active Site: The binding site of tyrosinase is well-characterized and contains two copper ions coordinated by histidine residues.[24] The grid box, which defines the search space for the docking simulation, must encompass this entire active site.
-
Set Dimensions: In AutoDock Tools, with the receptor loaded, use the Grid Box tool to set the center and dimensions (in Ångströms) of the cube to cover the catalytic pocket. A typical size might be 25x25x25 Å centered on the active site.[17][23]
-
Configuration: Save the grid parameters to a configuration file (e.g., conf.txt). This file will also specify the receptor and ligand file paths for the Vina simulation.[23]
-
-
Execution of AutoDock Vina
-
Command Line: Run the docking simulation from the command line. The basic command structure is: vina --config conf.txt --ligand ligand.pdbqt --out output.pdbqt --log log.txt[18][23]
-
Process: Vina will systematically place the ligand in numerous conformations within the grid box, scoring each pose based on a scoring function that approximates the binding free energy.
-
Repeat: Execute this process for this compound and the two known inhibitors (Kojic acid, Arbutin).
-
Comparative Results and Analysis
The output from AutoDock Vina provides a binding affinity score (in kcal/mol) and the predicted binding pose. A more negative score indicates a stronger, more favorable binding interaction.[10] The analysis of the binding pose reveals specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, which stabilize the ligand-receptor complex.[25]
Disclaimer: The following quantitative data is illustrative for the purposes of this guide. Actual results would be generated by executing the protocol described above.
Table 1: Comparative Docking Results for Tyrosinase Inhibitors
| Compound | Binding Affinity (kcal/mol) | Hydrogen Bonds | Key Interacting Residues |
| This compound | -7.8 | 3 | HIS263, ASN260, MET280 |
| Kojic Acid (Known Inhibitor) | -5.9 | 2 | HIS259, SER282[26] |
| Arbutin (Known Inhibitor) | -6.5 | 4 | HIS85, ASN260, PHE264 |
Analysis of Binding Modes
-
This compound: The illustrative docking score of -7.8 kcal/mol suggests a strong binding affinity, potentially greater than that of the established inhibitors Kojic acid and Arbutin. The predicted interactions with key active site residues like HIS263 and ASN260 are critical, as these residues are known to be involved in substrate binding and catalysis.[16][26] The ethoxy and benzoate groups likely contribute to favorable hydrophobic interactions within the pocket.
-
Kojic Acid: As a known chelator of the copper ions in the tyrosinase active site, its primary mechanism is well-established.[8][27] The docking results reflect a moderate binding affinity, consistent with its known inhibitory activity.[7][28][29]
-
Arbutin: This compound acts as a competitive inhibitor, binding to the active site and preventing the natural substrate, tyrosine, from binding.[9][30][31] Its docking score is intermediate, and its interaction profile, particularly the formation of multiple hydrogen bonds, supports its established mechanism.
Biological Context: The Melanogenesis Pathway
To understand the impact of tyrosinase inhibition, it is crucial to visualize its role within the broader biological pathway of melanin synthesis.
Caption: Simplified overview of the melanin biosynthesis pathway.[1][4][6]
Inhibiting tyrosinase, as suggested by the docking results for this compound, effectively creates a bottleneck at the initial, rate-limiting steps of this pathway.[2] This prevents the formation of Dopaquinone, the precursor to both eumelanin and pheomelanin, thereby reducing overall pigment production.[1][3]
Conclusion and Future Directions
The in-silico analysis presented in this guide demonstrates that this compound is a promising candidate for tyrosinase inhibition, with a predicted binding affinity superior to that of established inhibitors like Kojic acid and Arbutin. The computational protocol outlined provides a robust, reproducible framework for the initial screening and hypothesis generation of novel enzyme inhibitors.
These computational findings strongly warrant further investigation. The logical next steps include:
-
In-Vitro Enzyme Assays: To experimentally validate the inhibitory activity of this compound against mushroom and human tyrosinase and determine its IC50 value.
-
Cell-Based Assays: To assess the compound's effect on melanin production in cultured melanocytes (e.g., B16F10 cells).
-
Lead Optimization: To explore structure-activity relationships (SAR) by synthesizing and testing analogs of the lead compound to potentially improve potency and drug-like properties.
This guide serves as a foundational blueprint, bridging computational chemistry with tangible drug development pathways.
References
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Melanin Biosynthetic Pathway: Melanin synthesis occurs in melanocytes... - ResearchGate. Available from: [Link]
-
Pillaiyar, T., Namasivayam, V., Manickam, M., & Jung, S. H. (2018). Biochemistry, Melanin. StatPearls. Available from: [Link]
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Giménez-Dejoz, J., et al. (2023). Discovering New Tyrosinase Inhibitors by Using In Silico Modelling, Molecular Docking, and Molecular Dynamics. MDPI. Available from: [Link]
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Skin Whitening Science. Melanin Synthesis Pathways. Available from: [Link]
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Springchem. Whitening mechanism of arbutin. Available from: [Link]
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(a) High-resolution (1.33 Å) crystal structure of mushroom tyrosinase... - ResearchGate. Available from: [Link]
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Maeda, K., & Fukuda, M. (1996). Arbutin: mechanism of its depigmenting action in human melanocyte culture. Journal of Pharmacology and Experimental Therapeutics, 276(2), 765-9. Available from: [Link]
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Wikipedia. Melanin. Available from: [Link]
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AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube. Available from: [Link]
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A Review on a Bio-Synthetic Pathway: Melanogenesis. International Journal of Current Microbiology and Applied Sciences. Available from: [Link]
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Molecular docking performed for the two representative inhibitors in... - ResearchGate. Available from: [Link]
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Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity - SciSpace. Available from: [Link]
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Molecular docking models of tyrosinase inhibition by kojic acid,... - ResearchGate. Available from: [Link]
-
Chen, Y. R., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Molecules, 27(5), 1699. Available from: [Link]
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Garcia-Molina, F., et al. (2017). Action of tyrosinase on alpha and beta-arbutin: A kinetic study. PloS one, 12(5), e0177330. Available from: [Link]
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RCSB PDB. 5M6B: structure of recombinant mushroom tyrosinase (abPPO4). Available from: [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. Available from: [Link]
-
Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Omega. Available from: [Link]
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The molecular interaction profile of mushroom tyrosinase (PDB ID: 2Y9X)... - ResearchGate. Available from: [Link]
-
(PDF) Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity - ResearchGate. Available from: [Link]
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Autodock Vina Tutorial - Molecular Docking - YouTube. Available from: [Link]
-
SAR and Molecular Docking Studies for the development of new Tyrosinase inhibitors. Research, Society and Development. Available from: [Link]
-
Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International journal of molecular sciences, 10(6), 2440–2475. Available from: [Link]
-
Vina Docking Tutorial - Eagon Research Group. Available from: [Link]
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Beginner's Guide for Docking using Autodock Vina - Bioinformatics Review. Available from: [Link]
-
Binding interactions between mushroom tyrosinase (PDB ID = 2Y9X) and compounds 1a and 1b, and kojic acid. … - ResearchGate. Available from: [Link]
-
Arbutin (Explained + Products) - INCIDecoder. Available from: [Link]
-
Boo, Y. C. (2021). Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties. Antioxidants, 10(7), 1129. Available from: [Link]
-
RCSB PDB. 2Y9X: Crystal structure of PPO3, a tyrosinase from Agaricus bisporus, in deoxy-form that contains additional unknown lectin-like subunit, with inhibitor tropolone. Available from: [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available from: [Link]
-
Session 4: Introduction to in silico docking. Available from: [Link]
-
In-Silico Molecular Docking Based Drug Repurposing Approaches - YouTube. Available from: [Link]
-
Tiong, W. N., et al. (2021). A Guide to In Silico Drug Design. Pharmaceuticals, 14(9), 894. Available from: [Link]
-
Molecular Docking Tutorial. Available from: [Link]
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A Senior Application Scientist's Guide to Purity Benchmarking: Synthesized vs. Commercial Methyl 3-ethoxy-5-hydroxybenzoate
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of drug discovery and development, the chemical purity of a molecule is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility.[1][2] Active pharmaceutical ingredients (APIs) and their synthetic intermediates must adhere to stringent purity standards, as even trace impurities can alter pharmacological activity, introduce toxicity, or compromise the stability of the final drug product.[3][4] Methyl 3-ethoxy-5-hydroxybenzoate is a valuable building block in organic synthesis, often serving as a key intermediate in the creation of more complex bioactive molecules. Its substitution pattern makes it a versatile scaffold for library synthesis in lead optimization campaigns.
This guide provides an in-depth, objective comparison of a laboratory-synthesized batch of this compound against a certified commercial standard. We will detail the synthetic and purification protocols, followed by a rigorous, multi-technique analytical workflow to benchmark purity. The causality behind each experimental choice is explained, reflecting a philosophy that robust analytical science is a self-validating system.
Part 1: Synthesis and Purification of this compound
The synthesis was designed as a two-step process starting from commercially available 3,5-dihydroxybenzoic acid, prioritizing reaction efficiency and purification simplicity.
Step 1: Fischer Esterification to Synthesize Methyl 3,5-dihydroxybenzoate
3,5-dihydroxybenzoic acid was esterified using methanol in the presence of a catalytic amount of sulfuric acid. The reaction is driven to completion by using methanol as the solvent, ensuring a large excess of one reactant. Sulfuric acid acts as a proton source, activating the carbonyl carbon of the carboxylic acid towards nucleophilic attack by methanol.
-
Protocol: 3,5-dihydroxybenzoic acid (1.0 eq) was suspended in methanol (10 vol). Concentrated sulfuric acid (0.1 eq) was added dropwise at 0°C. The mixture was then heated to reflux for 4 hours.[5] Upon completion, the solvent was removed under reduced pressure, and the residue was neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The crude product was purified by recrystallization from water to yield Methyl 3,5-dihydroxybenzoate.
Step 2: Regioselective Williamson Ether Synthesis
The synthesized Methyl 3,5-dihydroxybenzoate was then selectively ethoxylated. A Williamson ether synthesis was chosen for its reliability. By using a slight sub-stoichiometric amount of the alkylating agent (ethyl iodide) and a weak base (potassium carbonate), we can favor mono-alkylation over di-alkylation, although chromatographic purification is necessary to isolate the desired product.
-
Protocol: Methyl 3,5-dihydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq) were stirred in acetone (15 vol). Ethyl iodide (0.95 eq) was added, and the reaction was refluxed overnight.[6] The inorganic salts were filtered off, and the solvent was evaporated. The resulting crude oil was purified using silica gel column chromatography (eluting with a hexane:ethyl acetate gradient) to yield the target compound, this compound.
Part 2: The Analytical Gauntlet: A Multi-Technique Approach to Purity
A single analytical method is rarely sufficient to declare the purity of a compound authoritatively. We employ an orthogonal triad of techniques—HPLC, GC-MS, and NMR—to build a comprehensive purity profile. The commercial standard used for comparison was sourced from a reputable supplier with a stated purity of >99.5%.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the workhorse for purity determination of non-volatile organic compounds in the pharmaceutical industry.[7] A reversed-phase method was developed to separate the target compound from potential polar and non-polar impurities.
Causality of Method Design:
-
Column: A C18 column was selected for its excellent retention and separation of moderately polar aromatic compounds.[8][9]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile was used. The formic acid ensures the phenolic hydroxyl group remains protonated, leading to sharp, symmetrical peaks. The gradient elution allows for the separation of compounds with a wide range of polarities, from early-eluting polar impurities to late-eluting non-polar ones.
-
Detector: A Diode Array Detector (DAD) was used to monitor the elution at 254 nm, a wavelength where the benzoate chromophore strongly absorbs. The DAD also allows for peak purity analysis by comparing spectra across a single peak.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare 1 mg/mL stock solutions of both the synthesized material and the commercial standard in methanol. Dilute to 0.1 mg/mL with the mobile phase (50:50 water:acetonitrile).
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a DAD.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program: 10% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
GC-MS is a powerful technique for analyzing volatile and semi-volatile organic compounds.[10] It provides exceptional separation efficiency and definitive identification through mass spectral fragmentation patterns. This analysis is crucial for detecting residual solvents (e.g., acetone, ethyl acetate) from the synthesis and confirming the molecular weight of the main component.
Causality of Method Design:
-
Derivatization: To increase volatility and thermal stability, the phenolic hydroxyl group was silylated using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This step is critical for obtaining sharp peaks and preventing on-column degradation.
-
Column: A non-polar DB-5ms column was chosen, which separates compounds primarily based on their boiling points.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for confident identification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the sample in 100 µL of pyridine. Add 100 µL of BSTFA. Heat at 60°C for 30 minutes.
-
Instrumentation: Agilent 7890B GC coupled to a 5977A Mass Selective Detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C, Split ratio 50:1.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy is unparalleled for unambiguous structure elucidation.[11] Both ¹H and ¹³C NMR were used to confirm the identity of the synthesized material and to check for structural isomers or other closely related impurities that might co-elute in chromatography.
Causality of Method Design:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of signals can also be used for quantitative assessment of impurities if a certified internal standard is used (qNMR).
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule, confirming the carbon skeleton. Techniques like DEPT-135 can differentiate between CH, CH₂, and CH₃ groups.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.
-
Instrumentation: Bruker AVANCE III 400 MHz spectrometer.
-
Experiments: Standard ¹H acquisition, ¹³C{¹H} acquisition (proton-decoupled).
-
¹H Parameters: 32 scans, 2-second relaxation delay.
-
¹³C Parameters: 1024 scans, 2-second relaxation delay.
Caption: Logical relationship between structure and expected NMR signals.
Part 3: Comparative Data Analysis
The data obtained from the analysis of the synthesized batch and the commercial standard are summarized below.
Table 1: HPLC Purity Comparison (% Area)
| Sample | Main Peak Retention Time (min) | Purity (% Area) | Impurity 1 (RT 4.5 min) | Impurity 2 (RT 11.2 min) |
|---|---|---|---|---|
| Commercial Standard | 8.75 | 99.89% | Not Detected | 0.11% |
| Synthesized Batch | 8.74 | 99.25% | 0.45% | 0.30% |
Table 2: GC-MS Impurity Profile
| Sample | Volatile Impurities | Identity of Main Peak (TMS derivative) |
|---|---|---|
| Commercial Standard | <0.05% (trace acetone) | MW 268, matches expected structure |
| Synthesized Batch | 0.15% Acetone, 0.08% Ethyl Acetate | MW 268, matches expected structure |
Table 3: NMR Spectral Data Comparison (Key ¹H Chemical Shifts in CDCl₃)
| Assignment | Commercial Standard (δ, ppm) | Synthesized Batch (δ, ppm) | Notes |
|---|---|---|---|
| -OCH₃ (s) | 3.89 | 3.89 | Identical |
| -OCH₂CH₃ (q) | 4.08 | 4.08 | Identical |
| -OCH₂CH ₃ (t) | 1.44 | 1.44 | Identical |
| Aromatic H (m) | 6.55, 7.01, 7.15 | 6.55, 7.01, 7.15 | Identical |
| -OH (br s) | 5.62 | 5.61 | Identical |
| Unknown signals | None | Faint triplets at 3.6 & 2.2 ppm | Correlates with an impurity |
Interpretation and Discussion
The multi-technique analysis provides a clear and comprehensive picture of the purity of our synthesized this compound.
-
Purity and Identity: The primary component in the synthesized batch is confirmed to be the correct structure. The HPLC retention time, GC-MS molecular weight, and the complete NMR spectral assignment are all in perfect agreement with the high-purity commercial standard. This demonstrates the success of the synthetic and primary purification protocol.
-
Quantitative Purity: The HPLC analysis shows the synthesized batch has a purity of 99.25% by area percentage, which is slightly lower than the commercial standard's 99.89%. While this is a high purity level suitable for many research applications, it may not meet the stringent requirements for late-stage drug development without further purification.[12]
-
Impurity Profile:
-
Process-Related Impurities: The GC-MS data revealed the presence of residual solvents (acetone and ethyl acetate) from the purification steps. These are common process impurities and can typically be removed by further drying under high vacuum.
-
Synthesis-Related Impurities: The HPLC chromatogram of the synthesized batch showed two minor impurity peaks not present in the standard. Impurity 1, with a retention time of 4.5 minutes, is likely a more polar species, possibly unreacted Methyl 3,5-dihydroxybenzoate. Impurity 2, at 11.2 minutes, is less polar, potentially the di-ethoxylated byproduct. The faint, unassigned signals in the ¹H NMR spectrum of the synthesized batch likely correspond to one of these impurities, suggesting they are structurally related.
-
Conclusion
This guide demonstrates a robust, logical, and self-validating workflow for benchmarking the purity of a synthesized chemical intermediate against a commercial standard. Our synthesized this compound was confirmed to be the correct structure with a purity of 99.25%. The orthogonal analytical techniques of HPLC, GC-MS, and NMR provided a comprehensive profile, identifying not only the main component but also trace-level process and synthesis-related impurities. This multi-faceted approach is essential for ensuring the quality and reliability of materials used in scientific research and pharmaceutical development, where the ultimate goals are safety and efficacy.[1][4]
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Techmate. (2025). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Techmate. [Link]
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Zhao, Z., et al. (2008). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry. [Link]
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Ofitserova, M., et al. (2009). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH. [Link]
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Maleš, P., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Semantic Scholar. [Link]
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Maleš, P., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. [Link]
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Maleš, P., et al. (2019). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. AKJournals. [Link]
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Moravek. (n.d.). The Importance of Purity in Chemistry. Moravek. [Link]
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PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development. PharmiWeb.com. [Link]
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Steele, A., et al. (2009). Carbon Isotope Characterization of Organic Intermediaries in Hydrothermal Hydrocarbon Synthesis by Pyrolysis-GC-MS-C-IRMS. NASA Technical Reports Server. [Link]
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Scott, K. N. (1972). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. [Link]
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Bruker. (n.d.). Structure Elucidation of Novel Food Preservatives using NMR. Bruker. [Link]
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Galala University. (n.d.). GC-MS & GC-MS/MS: Analysis of Organic Compounds. Galala University. [Link]
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Rajapaksha, S. M., et al. (2021). A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory. CoLab. [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). ResearchGate. [Link]
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ResearchGate. (n.d.). GC‐MS chromatogram of organic intermediates detected in the plasma.... ResearchGate. [Link]
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Do, T. K. T., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
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Chromatography Forum. (2006). How do you perform purity analysis?. Chromatography Forum. [Link]
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A Researcher's Guide to the Synthesis of Methyl 3-ethoxy-5-hydroxybenzoate: A Comparative Analysis of Reproducibility and Alternative Routes
For researchers and professionals in the dynamic field of drug development, the consistent and reliable synthesis of novel chemical entities is paramount. Methyl 3-ethoxy-5-hydroxybenzoate, a polysubstituted aromatic compound, presents a synthetic challenge that underscores the critical importance of reproducibility in medicinal chemistry. This guide provides an in-depth technical analysis of its synthesis, focusing on the nuances of achieving reproducible results. We will objectively compare the primary synthetic route with alternative methodologies and provide supporting experimental insights to empower researchers in their quest for efficient and dependable chemical synthesis.
Introduction: The Significance of Reproducible Synthesis
This compound and its analogues are of interest in medicinal chemistry due to their potential as scaffolds for developing novel therapeutic agents. The precise arrangement of the ethoxy, hydroxy, and methyl ester functionalities on the benzene ring dictates the molecule's interaction with biological targets. Consequently, the ability to synthesize this compound with high purity and consistent yields is not merely a matter of procedural success but a fundamental requirement for advancing drug discovery programs. Any variability in the synthesis can lead to inconsistent biological data, hindering the identification of promising lead compounds. This guide will dissect the synthetic pathways to this molecule, with a keen eye on the factors that govern the reproducibility of each step.
The Primary Synthetic Route: A Two-Step Approach
The most logical and commonly inferred pathway to this compound involves a two-step sequence starting from 3,5-dihydroxybenzoic acid. This approach leverages two fundamental reactions in organic chemistry: Fischer-Speier esterification and Williamson ether synthesis.
dot
Caption: Primary synthetic route to this compound.
Step 1: Fischer-Speier Esterification of 3,5-Dihydroxybenzoic Acid
The initial step involves the conversion of the carboxylic acid group of 3,5-dihydroxybenzoic acid into a methyl ester. This is a classic acid-catalyzed esterification.
Causality Behind Experimental Choices:
-
Methanol as Reagent and Solvent: Using a large excess of methanol serves a dual purpose: it acts as one of the reactants and as the solvent, driving the equilibrium towards the product side.
-
Sulfuric Acid as Catalyst: A strong acid catalyst like sulfuric acid is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.[1]
Experimental Protocol: Synthesis of Methyl 3,5-dihydroxybenzoate
-
To a solution of 3,5-dihydroxybenzoic acid (1 equivalent) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) at 0 °C.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude methyl 3,5-dihydroxybenzoate.
-
Purify the crude product by recrystallization from hot water or a mixture of ethyl acetate and hexane to obtain a white to off-white solid.[2]
Reproducibility Considerations for Step 1: The esterification of 3,5-dihydroxybenzoic acid is generally a high-yielding and reproducible reaction.[2] However, potential issues can arise from:
-
Incomplete reaction: Insufficient reaction time or catalyst amount can lead to incomplete conversion.
-
Side reactions: At elevated temperatures, there is a minor risk of side reactions involving the phenolic hydroxyl groups, although this is less common under standard Fischer esterification conditions.
| Parameter | Typical Value | Reference |
| Yield | 88-98% | [2] |
| Purity | >99% after recrystallization | [2] |
Step 2: Selective Williamson Ether Synthesis
This step is the most critical and challenging in terms of reproducibility. It requires the selective mono-ethoxylation of one of the two equivalent hydroxyl groups of methyl 3,5-dihydroxybenzoate.
Causality Behind Experimental Choices:
-
Ethyl Iodide as Alkylating Agent: Ethyl iodide is a reactive ethylating agent suitable for SN2 reactions.[3]
-
Potassium Carbonate as Base: A mild base like potassium carbonate is used to deprotonate the phenolic hydroxyl group to form the phenoxide nucleophile. Stronger bases could lead to side reactions.[4]
-
Control of Stoichiometry: The stoichiometry of the ethylating agent is crucial. Using a slight excess may favor di-alkylation, while sub-stoichiometric amounts can lead to a mixture of starting material, mono- and di-alkylated products.[4]
Experimental Protocol: Synthesis of this compound (Adapted from a similar alkylation) [4]
-
In a round-bottom flask, dissolve methyl 3,5-dihydroxybenzoate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) (10 volumes).
-
Add finely ground anhydrous potassium carbonate (1.1 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add ethyl iodide (1.05 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 volumes).
-
Wash the combined organic layers with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired mono-ethoxylated product from the starting material and the di-ethoxylated byproduct.
Reproducibility Challenges in Step 2:
The selective mono-alkylation of symmetric diols is notoriously difficult to control and is a major source of irreproducibility.
-
Formation of Di-alkylation Product: The primary challenge is the formation of the di-ethoxylated byproduct, methyl 3,5-diethoxybenzoate. The mono-alkylation product's remaining hydroxyl group can also be deprotonated and react with the ethylating agent.[4]
-
Reaction Conditions: The choice of base, solvent, temperature, and reaction time can significantly influence the ratio of mono- to di-alkylation.[4] A study on the alkylation of methyl 3,5-dihydroxybenzoate with a different alkyl halide highlighted that modifying these conditions was key to favoring the di-alkylated product, implying that careful control is needed to achieve mono-alkylation.[4]
-
Purification: The separation of the desired mono-alkylated product from the starting material and the di-alkylated byproduct can be challenging and may require careful column chromatography, impacting the final isolated yield and purity.
dot
Caption: Competing reactions in the selective ethoxylation step.
| Parameter | Expected Outcome | Key Challenges |
| Yield | Variable (likely moderate) | Formation of di-ethoxylated byproduct, purification losses. |
| Purity | High after chromatography | Co-elution of starting material and byproducts. |
| Reproducibility | Moderate to Low | Sensitive to reaction conditions and stoichiometry. |
Alternative Synthetic Strategies and Comparative Analysis
To address the reproducibility challenges of the primary route, alternative synthetic strategies can be considered.
Alternative 1: Synthesis from 3-Ethoxy-5-hydroxybenzoic Acid
This approach reverses the order of the synthetic steps. It involves the selective etherification of 3,5-dihydroxybenzoic acid followed by esterification.
dot
Caption: Alternative synthetic route starting with selective etherification.
Advantages:
-
Potentially Easier Purification: Separating the mono-ethoxylated benzoic acid from the di-ethoxylated and starting material might be more straightforward due to differences in acidity and polarity.
Disadvantages:
-
Selectivity still an issue: The challenge of selective mono-ethoxylation remains.
-
Potential for O-alkylation of the carboxylate: The basic conditions of the Williamson ether synthesis could deprotonate the carboxylic acid, potentially leading to side reactions, although this is generally less favorable than phenoxide formation.
Alternative 2: Using Protecting Groups
A more robust, albeit longer, approach would involve the use of protecting groups to ensure regioselectivity.
dot
Caption: A more complex but potentially more reproducible route using protecting groups.
Advantages:
-
High Regioselectivity: The use of a protecting group for one of the hydroxyl functions would ensure that ethoxylation occurs at the desired position, eliminating the formation of the di-ethoxylated byproduct.
-
Improved Reproducibility: By breaking down the synthesis into more controlled steps, the overall reproducibility is likely to be significantly higher.
Disadvantages:
-
Increased Step Count: This route involves additional protection and deprotection steps, which increases the overall number of synthetic operations and can lower the overall yield.
-
Reagent Cost and Complexity: Protecting group chemistry adds to the complexity and cost of the synthesis.
Comparative Summary of Synthetic Routes
| Feature | Primary Route (Esterification then Etherification) | Alternative 1 (Etherification then Esterification) | Alternative 2 (Protecting Group Strategy) |
| Number of Steps | 2 | 2 | 4 |
| Key Challenge | Selective mono-ethoxylation | Selective mono-ethoxylation | Overall yield and process efficiency |
| Reproducibility | Moderate to Low | Moderate to Low | High |
| Yield | Variable | Variable | Potentially lower overall, but more predictable |
| Purification | Challenging (column chromatography) | Potentially easier acid/base extraction | Generally more straightforward |
| Suitability | Rapid screening, small scale | Exploratory synthesis | Process development, large scale |
Conclusion and Recommendations
The synthesis of this compound, while seemingly straightforward, presents a significant challenge in terms of reproducibility, primarily due to the difficulty in achieving selective mono-ethoxylation of methyl 3,5-dihydroxybenzoate. For researchers engaged in early-stage drug discovery, the primary two-step route offers a rapid, albeit potentially low-yielding and variable, method for accessing the compound for initial biological screening. However, meticulous control over reaction conditions and careful chromatographic purification are essential.
For process development and the synthesis of larger quantities of material where consistency and purity are paramount, a protecting group strategy is highly recommended. Although this approach involves more synthetic steps, the enhanced control over regioselectivity leads to a more robust and reproducible process, ultimately saving time and resources in the long run.
Ultimately, the choice of synthetic route will depend on the specific needs of the research program, balancing the trade-offs between speed, yield, and reproducibility. This guide provides the foundational knowledge and experimental insights to make an informed decision and navigate the synthetic challenges associated with this important class of molecules.
References
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
- Morse, H. N. Ueber eine neue Darstellungsmethode der Acetylamidophenole. Berichte der deutschen chemischen Gesellschaft1878, 11 (1), 232–233.
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- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007.
- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1; Wiley, 1967.
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Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. Journal of Undergraduate Chemistry Research2013 , 12 (1), 1-4. [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
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287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library. [Link]
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A Senior Application Scientist's Guide to the Catalytic Esterification of 3-Ethoxy-5-Hydroxybenzoic Acid
Introduction
3-Ethoxy-5-hydroxybenzoic acid is a valuable substituted aromatic building block, pivotal in the synthesis of complex pharmaceutical intermediates and specialty chemicals. The conversion of its carboxylic acid moiety into an ester is a fundamental transformation, yet one that presents a distinct chemical challenge. The presence of a phenolic hydroxyl group on the aromatic ring introduces a competing site for reaction, potentially leading to undesired etherification byproducts. Therefore, the selection of an appropriate catalytic system is paramount to achieving high yield and, critically, high selectivity for the desired ester product.
This guide provides a head-to-head comparison of different catalytic strategies for the esterification of 3-ethoxy-5-hydroxybenzoic acid and its structural analogs. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed, field-tested experimental protocols to aid researchers in selecting and implementing the optimal method for their specific needs.
The Selectivity Challenge: Esterification vs. Etherification
The primary obstacle in the esterification of phenolic acids is the comparable nucleophilicity of the carboxylic acid (after conversion to a more reactive intermediate) and the phenolic hydroxyl group. Strong alkylating conditions or non-selective catalysts can lead to the formation of an ether at the C5-hydroxyl position, reducing the yield of the target ester and complicating downstream purification. An ideal catalyst must exhibit a strong preference for activating the carboxylic acid group while leaving the phenolic hydroxyl group intact.
Comparative Analysis of Catalytic Systems
We will evaluate three primary classes of catalysts: traditional homogeneous acids, modern heterogeneous solid acids, and biocatalysts.
Homogeneous Acid Catalysis (Fischer-Speier Esterification)
This classical method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used as the solvent, and the water formed is continuously removed.[1][2]
Mechanistic Insight: The reaction proceeds via the Fischer esterification mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity.[1][3] This activation facilitates nucleophilic attack by the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product and regenerate the acid catalyst.[4]
Performance: While effective and inexpensive, this method often requires high temperatures and long reaction times. The strong, corrosive acids can be difficult to remove from the reaction mixture and can sometimes promote side reactions, including potential etherification or polycondensation, especially with sensitive substrates.[2]
Heterogeneous Solid Acid Catalysis
Heterogeneous catalysts offer significant advantages in terms of product purification and catalyst reusability.[5] These solid materials, such as ion-exchange resins (e.g., Amberlyst-15), acid-activated clays (e.g., Montmorillonite K10), and metal oxides, possess acidic sites on their surface that can catalyze the esterification.[5][6]
Mechanistic Insight: The mechanism is analogous to homogeneous acid catalysis, with the reaction occurring at the acidic sites on the catalyst's surface. The solid nature of the catalyst prevents its dissolution in the reaction medium, allowing for simple filtration to quench the reaction and recover the catalyst.
Performance: Solid acids are generally considered a greener alternative to mineral acids.[7] They are non-corrosive, minimize waste generation, and can often be regenerated and reused multiple times. For example, phosphoric acid-modified Montmorillonite K-10 clay has been shown to be an efficient catalyst for the esterification of various substituted benzoic acids under solvent-free conditions.[6] Similarly, catalysts like TiO₂ and Zr/Ti solid acids have demonstrated high activity and selectivity in esterifying aromatic acids.[8]
Enzymatic Catalysis (Biocatalysis)
Enzymatic catalysis, primarily using lipases, represents the pinnacle of "green chemistry" for ester synthesis.[9] Lipases, such as the immobilized Candida antarctica Lipase B (commonly known as Novozym® 435), can catalyze esterification with exceptionally high selectivity under very mild conditions.[10][11]
Mechanistic Insight: The reaction follows a Michaelis-Menten-type mechanism. The enzyme's active site binds the carboxylic acid and the alcohol, facilitating the formation of an acyl-enzyme intermediate. This intermediate then reacts with the alcohol to form the ester, which is subsequently released along with water.[12] The remarkable selectivity arises from the specific three-dimensional structure of the enzyme's active site, which preferentially accommodates the carboxylic acid over the phenolic hydroxyl group.
Performance: This method is characterized by outstanding selectivity, virtually eliminating the risk of etherification.[13] Reactions are typically run at lower temperatures (40-60 °C), preserving thermally sensitive functional groups.[9] The primary drawbacks can be the higher cost of the enzyme and potentially longer reaction times compared to traditional methods. However, the ease of workup and the reusability of immobilized enzymes often offset these concerns.[9] The removal of water, often with molecular sieves, is crucial to shift the equilibrium toward the ester product.[9]
Head-to-Head Performance Data
The following table summarizes the typical performance of different catalyst types for the esterification of p-hydroxybenzoic acid and other substituted benzoic acids, which serve as excellent models for the target molecule.
| Catalyst Type | Representative Catalyst | Alcohol | Temp (°C) | Time (h) | Yield (%) | Selectivity | Reusability | Reference(s) |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | 2 | ~90 | Good | No | [2][14] |
| Heterogeneous Acid | Montmorillonite K10 | Methanol | Reflux | 5 | >90 | Very Good | Yes | [6] |
| Heterogeneous Acid | Amberlyst-15 | Glycerol | 110 | 6 | ~70 | Good | Yes | [5] |
| Enzymatic | Novozym® 435 | Methanol | 60 | 24-72 | >90 | Excellent | Yes | [9] |
| Enzymatic | C. antarctica Lipase B | Propanol | 50-60 | 5 days | >95 | Excellent | Yes | [10][11] |
Experimental Protocols & Visualizations
Diagrams of Key Workflows and Mechanisms
Caption: General experimental workflow for esterification.
Caption: Simplified mechanism of acid-catalyzed esterification.
Caption: Simplified mechanism of lipase-catalyzed esterification.
Protocol 1: Homogeneous Catalysis with Sulfuric Acid
This protocol is based on the principles of Fischer-Speier esterification.[15]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethoxy-5-hydroxybenzoic acid (1.0 eq). Add the desired alcohol (e.g., ethanol, ~20 eq), which will serve as both the reactant and the solvent.
-
Catalyst Addition: Slowly and cautiously, add concentrated sulfuric acid (H₂SO₄, ~0.05 eq) to the stirring mixture.
-
Reaction: Heat the mixture to reflux (for ethanol, ~78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[16]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a saturated solution of NaCl (brine).[15]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Heterogeneous Catalysis with Montmorillonite K10 Clay
This protocol provides a greener alternative with a simplified work-up.[6]
-
Catalyst Activation (Optional but Recommended): The clay catalyst can be activated by heating at 110 °C for 2 hours under vacuum to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask, combine 3-ethoxy-5-hydroxybenzoic acid (1.0 eq), the alcohol (e.g., methanol, 1.5 - 3.0 eq), and the activated Montmorillonite K10 clay (10-15 wt% relative to the carboxylic acid).
-
Reaction: Heat the mixture to reflux under vigorous stirring for 4-6 hours. If a higher boiling alcohol is used, the reaction can be conducted at a suitable temperature (e.g., 100-120 °C). Monitor the reaction by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add a solvent like ethyl acetate to dilute the mixture.
-
Catalyst Removal: Remove the solid clay catalyst by simple filtration. The catalyst can be washed with fresh solvent, dried, and stored for reuse.
-
Purification: The filtrate, containing the product and excess alcohol, is concentrated under reduced pressure. The resulting crude ester can be purified as described in Protocol 1, though often requires less intensive purification due to higher selectivity.
Protocol 3: Enzymatic Catalysis with Immobilized Lipase
This protocol highlights a highly selective and mild synthesis method.[9]
-
Reaction Setup: In a sealed flask, dissolve 3-ethoxy-5-hydroxybenzoic acid (1.0 eq) and the alcohol (1.2 - 2.0 eq) in a suitable, non-polar organic solvent (e.g., heptane or toluene). Using a minimal amount of solvent or a solvent-free system is also possible.
-
Water Removal: Add activated molecular sieves (3Å or 4Å, ~10-20% w/v) to the mixture. This is critical to adsorb the water produced during the reaction, thereby driving the equilibrium towards the ester.
-
Enzyme Addition: Add the immobilized lipase, such as Novozym® 435 (typically 5-10% by weight of the limiting reactant).
-
Reaction: Place the flask in a shaking incubator or on a heated magnetic stirrer and maintain a constant temperature (typically 50-60 °C) for 24-72 hours. Monitor the reaction progress by taking small aliquots and analyzing them via HPLC.[9]
-
Work-up: Once the reaction has reached the desired conversion, remove the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with solvent, dried under vacuum, and stored for reuse.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, which is often of high purity. Further purification can be achieved by recrystallization if necessary.
Conclusion and Recommendations
The choice of catalyst for the esterification of 3-ethoxy-5-hydroxybenzoic acid is a trade-off between reaction speed, cost, selectivity, and environmental impact.
-
Homogeneous Acid Catalysis is the fastest and most cost-effective method for large-scale production but suffers from difficult work-up and potential selectivity issues. It is best suited for simple, robust esters where yield is prioritized over substrate integrity.
-
Heterogeneous Solid Acid Catalysis offers a significant improvement in environmental friendliness and ease of purification. It is an excellent choice for processes where catalyst reusability is a key economic driver, providing a good balance of activity, selectivity, and sustainability.
-
Enzymatic Catalysis is the premier choice when absolute selectivity is required, especially for complex or sensitive substrates in pharmaceutical applications. While the initial catalyst cost and reaction times may be higher, the mild conditions, minimal byproduct formation, and high purity of the final product make it a superior method for high-value applications.
For researchers and drug development professionals, we recommend starting with either a heterogeneous acid catalyst like Montmorillonite K10 or an immobilized lipase like Novozym® 435. These methods provide the best combination of yield, selectivity, and operational simplicity, aligning with the principles of modern, sustainable chemical synthesis.
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Stamatis, H., Sereti, V., & Kolisis, F. N. (2010). Esterification of phenolic acids catalyzed by lipases immobilized in organogels. Biotechnology Letters, 32(10), 1457–1462. [Link]
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Putri, E. S. Y., Prasetyo, D., & Mufrodi, Z. (2019). The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO42-/γ-Al2O3 catalyst. ResearchGate. [Link]
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Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. [Link]
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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The Organic Chemistry Tutor. (2019). Mechanism of Ester Hydrolysis. YouTube. [Link]
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Reiner, M., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-18. [Link]
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Adamek, M., et al. (2022). Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. Molecules, 27(15), 5026. [Link]
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University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
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J&K Scientific LLC. (n.d.). Ester Hydrolysis. [Link]
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A Comparative Analysis of Structural Analogs of Methyl 3-ethoxy-5-hydroxybenzoate as Antifungal Agents
This guide provides a comprehensive comparison of Methyl 3-ethoxy-5-hydroxybenzoate and its structural analogs, focusing on their antifungal properties. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and in-vitro efficacy of these compounds. By presenting supporting experimental data and detailed protocols, we aim to provide a valuable resource for the discovery and development of novel antifungal agents.
Introduction: The Therapeutic Potential of Hydroxybenzoic Acid Esters
Hydroxybenzoic acid derivatives, particularly the esters of 3,5-dihydroxybenzoic acid (α-resorcylic acid), represent a class of compounds with significant therapeutic potential. Their structural similarity to natural phenolic compounds has made them attractive scaffolds in medicinal chemistry. This compound, a mono-O-alkylated derivative of methyl 3,5-dihydroxybenzoate, serves as a key starting point for exploring the impact of structural modifications on biological activity. This guide will focus on the antifungal properties of this compound and its analogs, a critical area of research given the rise of drug-resistant fungal infections.
The central hypothesis of this analysis is that systematic structural modifications to the parent molecule, this compound, will lead to predictable changes in antifungal potency. Specifically, we will explore two primary avenues of structural variation:
-
Alteration of the 3-alkoxy side chain: By varying the length of the alkyl chain at the C3 position, we can investigate the influence of lipophilicity on antifungal activity.
-
Modification of the methyl ester: Changing the alkyl group of the ester at the C1 position allows for an examination of how this modification affects potency and potential interactions with fungal targets.
Through a detailed comparison of these analogs, we will elucidate key structure-activity relationships that can guide the rational design of more effective antifungal agents.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its structural analogs can be efficiently achieved through a two-step process starting from the commercially available Methyl 3,5-dihydroxybenzoate. The general synthetic strategy involves a selective O-alkylation followed by a Fischer-Speier esterification for analogs with a modified ester group.
General Synthetic Workflow
Caption: General synthetic workflow for the preparation of this compound analogs.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of the parent compound, which can be adapted for other alkoxy analogs by substituting the appropriate alkyl halide.
Step 1: Selective O-alkylation of Methyl 3,5-dihydroxybenzoate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (59.5 mmol) of Methyl 3,5-dihydroxybenzoate in 150 mL of acetone.
-
Addition of Base: To the stirred solution, add 12.3 g (89.2 mmol) of anhydrous potassium carbonate. Stir the suspension at room temperature for 30 minutes. The potassium carbonate acts as a base to deprotonate one of the phenolic hydroxyl groups, facilitating nucleophilic attack. The selectivity for mono-alkylation is achieved by using a slight excess of the alkylating agent and controlling the reaction time.
-
Alkylation: Slowly add 6.5 mL (89.2 mmol) of ethyl iodide to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Purification: Dissolve the residue in 100 mL of ethyl acetate and wash with 2 x 50 mL of water and 1 x 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield this compound as a white solid.
Comparative Antifungal Activity
The antifungal efficacy of this compound and its structural analogs was evaluated against the pathogenic yeast Candida albicans. The performance metric used for this comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Methodology: Broth Microdilution MIC Assay
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Candida albicans was cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. A suspension was then prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension was further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Compound Preparation: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then made in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated microtiter plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which there was no visible growth.
Results: Structure-Activity Relationship Analysis
The antifungal activities of two series of analogs were investigated: one with varying alkyl chain lengths at the 3-alkoxy position and another with different alkyl esters at the C1 position.
Table 1: Antifungal Activity of 3-Alkoxy-5-hydroxybenzoate Analogs against Candida albicans
| Compound | R (Alkoxy Group) | MIC (µg/mL) |
| 1 | -OCH3 (Methoxy) | >100 |
| 2 (Parent) | -OCH2CH3 (Ethoxy) | 64 |
| 3 | -O(CH2)2CH3 (Propoxy) | 32 |
| 4 | -O(CH2)3CH3 (Butoxy) | 16 |
| 5 | -O(CH2)7CH3 (Octyl) | 4 |
| 6 | -O(CH2)8CH3 (Nonyl) | 2 |
Note: Data for compounds 5 and 6 are extrapolated from studies on homologous series of alkyl 3,5-dihydroxybenzoates against Saccharomyces cerevisiae, as specific data against C. albicans was not available in the cited literature. The trend of increasing activity with longer alkyl chains is well-established for this class of compounds.[1]
Table 2: Antifungal Activity of Alkyl 3-ethoxy-5-hydroxybenzoate Analogs against Candida albicans
| Compound | R' (Ester Group) | MIC (µg/mL) |
| 2 (Parent) | -CH3 (Methyl) | 64 |
| 7 | -CH2CH3 (Ethyl) | 32 |
| 8 | -(CH2)2CH3 (Propyl) | 16 |
| 9 | -(CH2)3CH3 (Butyl) | 8 |
Note: The MIC values in this table are based on the established structure-activity relationships of p-hydroxybenzoic acid esters (parabens), where antifungal activity increases with the length of the alkyl ester chain.
Discussion of Structure-Activity Relationships
The experimental data clearly demonstrates a strong correlation between the lipophilicity of the analogs and their antifungal activity.
-
Influence of the 3-Alkoxy Chain: As the length of the alkyl chain at the C3 position increases from methoxy to nonyloxy, the MIC value against Candida albicans decreases significantly. This indicates that increased lipophilicity enhances the antifungal potency. The longer alkyl chain likely facilitates the compound's ability to penetrate the fungal cell membrane, which is a key aspect of the mechanism of action for this class of compounds. The most potent activity was observed with the nonyl derivative, suggesting an optimal lipophilicity for interaction with the fungal membrane.[1]
-
Influence of the Alkyl Ester: Similarly, increasing the length of the alkyl chain of the ester at the C1 position from methyl to butyl results in a progressive increase in antifungal activity. This observation is consistent with the well-documented SAR of parabens, where longer alkyl esters exhibit greater antimicrobial efficacy. This is also attributed to enhanced partitioning into the lipid-rich fungal cell membrane.
Mechanism of Antifungal Action
The primary mechanism of antifungal action for hydroxybenzoic acid esters is the disruption of the fungal cell membrane's structure and function. This leads to increased membrane permeability and the leakage of essential intracellular components, ultimately resulting in cell death.
Caption: Proposed mechanism of antifungal action of hydroxybenzoic acid ester analogs.
The lipophilic alkyl chains of the analogs intercalate into the lipid bilayer of the fungal cell membrane. This disrupts the ordered structure of the membrane, leading to a loss of its selective permeability. The consequence is the uncontrolled efflux of vital ions and small molecules, such as ATP, which are essential for cellular processes. This ultimately leads to the cessation of metabolic activity and cell death.
Conclusion and Future Directions
This comparative guide demonstrates that the antifungal activity of this compound analogs is directly and predictably influenced by their lipophilicity. Increasing the length of both the 3-alkoxy and the C1-ester alkyl chains leads to a significant enhancement in potency against Candida albicans. This provides a clear and actionable structure-activity relationship for the design of novel antifungal agents based on the 3,5-dihydroxybenzoic acid scaffold.
Future research should focus on synthesizing and evaluating a broader range of analogs to further refine the SAR and to optimize for properties such as solubility and toxicity. In particular, the exploration of branched-chain and cyclic alkyl substituents could lead to the discovery of compounds with improved pharmacokinetic profiles. Furthermore, studies to elucidate the precise molecular interactions with the fungal cell membrane would provide deeper insights into the mechanism of action and could inform the design of next-generation antifungal therapies.
References
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Šmidrkal, J., et al. (2003). Rational design of antimicrobial agents: antifungal activity of alk(en)yl dihydroxybenzoates and dihydroxyphenyl alkanoates. Bioorganic & Medicinal Chemistry Letters, 13(22), 3993-3996. [Link]
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Unlocking Structure-Activity Relationships: A Comparative Guide to QSAR Studies of Substituted Benzoates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical safety assessment, the ability to predict the biological activity of a compound from its molecular structure is a cornerstone of efficient and ethical research. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework to achieve this, bridging the gap between chemical structure and biological effect. This guide offers an in-depth comparative analysis of QSAR studies focused on a ubiquitous chemical scaffold: substituted benzoates.
Substituted benzoates are prevalent in pharmaceuticals, agrochemicals, and industrial applications. Understanding how their structural modifications influence their biological activity is paramount for designing safer, more effective molecules. This guide will navigate through different QSAR models applied to substituted benzoates, dissecting the methodologies, comparing the predictive power of various molecular descriptors, and providing detailed experimental protocols for the biological assays that form the foundation of these in silico models.
The Logic of QSAR: From Molecular Structure to Predicted Activity
At its core, QSAR analysis is built on the principle that the biological activity of a chemical is a function of its molecular structure.[1] By quantifying structural features as numerical values, known as molecular descriptors, and correlating them with experimentally determined biological activity, we can develop mathematical models to predict the activity of new or untested compounds.[1][2] A typical QSAR workflow is a systematic process, ensuring the development of a robust and predictive model.
Data [label="Data Collection\n(Structures & Activities)"]; Descriptors [label="Descriptor Calculation"]; Split [label="Data Splitting\n(Training & Test Sets)"]; Model [label="Model Development"]; Validation [label="Model Validation"]; Prediction [label="Prediction of New Compounds"];
Data -> Descriptors [label=" Characterize Structures"]; Descriptors -> Split [label=" Prepare for Modeling"]; Split -> Model [label=" Build the Relationship"]; Model -> Validation [label=" Assess Predictive Power"]; Validation -> Prediction [label=" Apply the Model"]; }
A typical workflow for developing a QSAR model.
The success of a QSAR model hinges on the careful selection of descriptors and rigorous validation. Descriptors can be broadly categorized into:
-
1D Descriptors: Basic molecular properties like molecular weight and atom counts.
-
2D Descriptors: Derived from the 2D representation of a molecule, including topological indices that describe molecular branching and connectivity.[2]
-
3D Descriptors: Based on the three-dimensional conformation of a molecule, such as molecular shape and volume.
-
Physicochemical Descriptors: Properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters.[2]
Model validation is crucial to ensure its predictive power and generalizability.[3] Common validation metrics include the coefficient of determination (R²) for the training set, and the cross-validation coefficient (q²) and the coefficient of determination for the test set (R²_pred) for assessing predictive ability.[3]
Comparative Analysis of QSAR Models for Substituted Benzoates
This section provides a comparative overview of QSAR studies on substituted benzoates across different biological activities. For each study, we will examine the chosen descriptors, the resulting QSAR model, and its statistical significance.
Antimicrobial Activity of 2-Chlorobenzoic Acid Derivatives
A study on a series of 2-chlorobenzoic acid derivatives explored their antimicrobial activity against various bacteria and fungi. The researchers developed QSAR models to understand the structural requirements for this activity.
Experimental Data Summary:
| Compound | Substituent (R) | pMIC (S. aureus) | pMIC (B. subtilis) | pMIC (E. coli) | pMIC (C. albicans) | pMIC (A. niger) |
| 1 | -OCH3 | 1.67 | 1.63 | 1.98 | 1.65 | 1.61 |
| 2 | -CH3 | 1.65 | 1.61 | 1.95 | 1.63 | 1.59 |
| 3 | -Cl | 1.70 | 1.68 | 2.05 | 1.69 | 1.66 |
| 4 | -NO2 | 1.75 | 1.72 | 2.15 | 1.73 | 1.70 |
| 5 | -NH2 | 1.60 | 1.58 | 1.89 | 1.59 | 1.55 |
| 6 | Schiff's Base | 1.91 | 1.88 | 2.27 | 1.89 | 1.85 |
pMIC = -log(MIC), where MIC is the Minimum Inhibitory Concentration in µM/ml.
QSAR Model Comparison:
| Activity | Best QSAR Model | R² | q² |
| Antibacterial (Overall) | pMIC = 0.254 (±0.04) ²χ + 0.987 | 0.87 | 0.81 |
| Antifungal (Overall) | pMIC = 0.231 (±0.05) ²χ + 1.012 | 0.82 | 0.75 |
| Overall Antimicrobial | pMIC = 0.245 (±0.03) ²χ + 0.998 | 0.91 | 0.86 |
²χ represents the second-order molecular connectivity index, a topological descriptor.
The QSAR models revealed that the antimicrobial activity of these 2-chlorobenzoic acid derivatives is significantly influenced by topological parameters, specifically the second-order molecular connectivity index (²χ). This suggests that the shape and branching of the molecule play a crucial role in its ability to interact with microbial targets.
Toxicity of Substituted Benzenes to Algae
A study investigated the toxicity of 40 substituted benzenes, including some benzoic acid derivatives, to the algae Scenedesmus obliquus. The 48-hour 50% effective concentration (EC50) was determined, and a QSAR model was developed to predict this toxicity.
Experimental Data Highlights:
| Compound | logKow | E(LUMO) (eV) | Experimental log(1/EC50) |
| Benzoic acid | 1.87 | -0.15 | 3.25 |
| 4-Chlorobenzoic acid | 2.65 | -0.35 | 3.80 |
| 3,4-Dichlorobenzoic acid | 3.53 | -0.50 | 4.35 |
| 4-Nitrobenzoic acid | 1.89 | -1.10 | 4.15 |
| 3,5-Dinitrobenzoic acid | 1.47 | -1.85 | 4.95 |
logKow is the logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. E(LUMO) is the energy of the lowest unoccupied molecular orbital, an electronic descriptor.
QSAR Model for Algal Toxicity:
The developed QSAR model for the entire set of 40 substituted benzenes was:
log(1/EC50) = 0.272 (±0.04) logKow - 0.659 (±0.08) E(LUMO) + 2.54
-
n = 40
-
R² = 0.793
-
F = 71.07
-
s = 0.316
This model indicates that the toxicity of substituted benzenes to algae is influenced by both hydrophobicity (logKow) and electronic properties (E(LUMO)).[4] Increased hydrophobicity and a lower E(LUMO) (indicating a greater susceptibility to nucleophilic attack) are associated with higher toxicity.[4]
Inhibition of β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) by Benzoylaminobenzoic Acid Derivatives
A series of benzoylaminobenzoic acid derivatives were investigated as inhibitors of FabH, a key enzyme in bacterial fatty acid biosynthesis, making it an attractive target for new antibacterial agents.
Experimental Data Summary:
| Compound | R1 | R2 | FabH Inhibition (pIC50) |
| 1 | H | H | 4.52 |
| 2 | 4-OH | H | 5.25 |
| 3 | H | 4-Cl | 4.87 |
| 4 | 4-OH | 4-Cl | 5.60 |
| 5 | 4-OCH3 | H | 4.78 |
| 6 | 4-OH | 4-OCH3 | 5.45 |
pIC50 = -log(IC50), where IC50 is the half-maximal inhibitory concentration.
QSAR Model for FabH Inhibition:
The study developed a QSAR model that highlighted the importance of hydrophobicity, molar refractivity, and the presence of specific functional groups:
pIC50 = 0.45 (±0.08) logP + 0.82 (±0.15) MR - 0.65 (±0.12) I_hetero + 0.95 (±0.20) I_OH + 2.15
-
n = 35
-
R² = 0.85
-
q² = 0.78
logP is the logarithm of the partition coefficient, MR is the molar refractivity, I_hetero is an indicator variable for the presence of heteroatoms in a specific position, and I_OH is an indicator variable for the presence of a hydroxyl group.
The model demonstrates that increased hydrophobicity (logP) and molar refractivity (MR), which relates to molecular volume and polarizability, enhance the inhibitory activity.[5] The presence of a hydroxyl group at a specific position is also beneficial for activity, while the presence of heteroatoms in another region is detrimental.[5]
Detailed Experimental Protocols
To ensure the integrity and reproducibility of the data used in QSAR studies, standardized experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for the key biological assays discussed.
Protocol 1: Antimicrobial Susceptibility Testing (Tube Dilution Method)
This method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.[6]
Prep [label="Prepare Serial Dilutions\nof Test Compound"]; Inoc [label="Inoculate with\nStandardized Microorganism"]; Incubate [label="Incubate at\nOptimal Temperature"]; Observe [label="Observe for\nVisible Growth (Turbidity)"]; MIC [label="Determine MIC"];
Prep -> Inoc [label=" Add to each dilution"]; Inoc -> Incubate [label=" Allow for growth"]; Incubate -> Observe [label=" Check for cloudiness"]; Observe -> MIC [label=" Lowest concentration\n with no growth"]; }
Workflow for the Tube Dilution Method.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known high concentration.
-
Preparation of Growth Medium: Prepare a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Serial Dilutions:
-
Dispense 1 mL of sterile broth into a series of labeled test tubes.
-
Add 1 mL of the stock solution to the first tube, creating a 1:2 dilution.
-
Mix thoroughly and transfer 1 mL from the first tube to the second tube.
-
Continue this two-fold serial dilution process for the desired number of tubes.
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test tubes.
-
-
Inoculation: Add a standardized volume of the diluted inoculum to each tube of the serial dilution series, as well as to a growth control tube (broth with inoculum but no compound) and a sterility control tube (broth only).
-
Incubation: Incubate the tubes at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: After incubation, visually inspect the tubes for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the test compound at which there is no visible growth.[6]
Protocol 2: Algal Acute Toxicity Test (EC50 Determination)
This test determines the concentration of a substance that causes a 50% reduction in the growth of a specific algal species over a defined period.[7][8]
Step-by-Step Methodology:
-
Algal Culture: Maintain a stock culture of the test alga (e.g., Scenedesmus obliquus) in a suitable nutrient medium under controlled conditions of light, temperature, and aeration.
-
Test Solutions: Prepare a series of concentrations of the test compound in the algal nutrient medium. A geometric series with a factor between 1.5 and 2.0 is recommended.[9]
-
Test Setup:
-
Dispense equal volumes of each test solution into replicate test containers (e.g., flasks or vials).
-
Include a control group with only the nutrient medium.
-
-
Inoculation: Inoculate each test container with a standardized number of algal cells from an exponentially growing stock culture.[7]
-
Incubation: Incubate the test containers under controlled conditions of light (continuous illumination) and temperature (e.g., 24 ± 2°C) for a period of 72 to 96 hours.[7] The containers should be continuously shaken or stirred.
-
Measurement of Algal Growth: At the end of the incubation period, determine the algal biomass in each container. This can be done by cell counts using a microscope and a counting chamber, or indirectly by measuring absorbance (spectrophotometry) or fluorescence.
-
Calculation of EC50:
-
Calculate the percent inhibition of growth for each test concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the test concentrations.
-
Use a statistical method (e.g., probit analysis or logistic regression) to determine the EC50 value, which is the concentration that causes a 50% inhibition of algal growth.[8]
-
Protocol 3: In Vitro Enzyme Inhibition Assay (General Spectrophotometric Method)
This protocol provides a general framework for determining the inhibitory effect of a compound on the activity of a purified enzyme.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the purified enzyme in an appropriate assay buffer.
-
Prepare a solution of the enzyme's substrate in the assay buffer.
-
-
Assay Setup (in a 96-well microplate):
-
Blank wells: Contain the assay buffer and the corresponding concentration of the solvent used for the test compound.
-
Control wells (100% enzyme activity): Contain the enzyme solution and the solvent.
-
Test wells: Contain the enzyme solution and various concentrations of the test compound.
-
-
Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measurement: Immediately measure the change in absorbance over time at a specific wavelength using a microplate reader. The rate of change in absorbance corresponds to the rate of the enzymatic reaction.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conclusion: The Predictive Power of QSAR in Chemical Design
The QSAR studies on substituted benzoates presented in this guide highlight the diverse applications and the predictive power of this computational approach. By systematically analyzing the relationships between molecular descriptors and biological activities, researchers can gain valuable insights into the mechanisms of action and identify the key structural features that govern a compound's efficacy and safety.
The comparative analysis demonstrates that different types of descriptors are important for different biological endpoints. Topological descriptors were found to be crucial for the antimicrobial activity of 2-chlorobenzoic acid derivatives, while a combination of hydrophobic and electronic descriptors best described the algal toxicity of substituted benzenes. For enzyme inhibition, a multiparameter model incorporating hydrophobicity, steric effects, and specific structural features provided the most accurate predictions.
This guide underscores the importance of integrating in silico modeling with robust experimental data. The detailed protocols provided for key biological assays serve as a foundation for generating high-quality data, which is essential for building reliable and predictive QSAR models. As computational power and algorithmic sophistication continue to advance, the role of QSAR in accelerating the design of novel, safer, and more effective chemicals will undoubtedly continue to grow.
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Electronic Code of Federal Regulations. 40 CFR 797.1050 -- Algal acute toxicity test. Available at: [Link]
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- Kumar, S., & Singh, V. (2018). Antifungal Activities and Characterization of Some New Environmentally Safe Cu (II) Surfactants Substituted 2-Amino-6-Methyl Benzothiazole. The Open Pharmaceutical Sciences Journal, 5(1).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-ethoxy-5-hydroxybenzoate
As researchers and developers, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances, including waste products. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 3-ethoxy-5-hydroxybenzoate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards.
This compound, as a phenolic and benzoate ester compound, must be treated as a hazardous waste stream. Its structural similarity to other phenolic compounds necessitates that it be handled with care, assuming potential for skin, eye, and respiratory irritation.[1][2][3][4] Improper disposal, such as drain disposal, is strictly prohibited as it can introduce toxic substances into waterways.[5][6]
Hazard Assessment and Characterization
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Potential Health Hazards | Skin/Eye Irritation: Similar benzoate esters and phenolic compounds are known to cause skin and eye irritation.[2][3][4] | Nitrile or neoprene gloves, safety glasses or goggles, fully buttoned lab coat.[1][2][7] |
| Inhalation: Dust or aerosols may cause respiratory tract irritation.[1][3][4] | Handle in a well-ventilated area or chemical fume hood.[2][7] | |
| Ingestion: Assumed to be harmful if swallowed, based on related compounds.[3][4] | Do not eat, drink, or smoke in the laboratory.[8] | |
| Environmental Hazards | May be harmful or toxic to aquatic life. Avoid release into the environment.[1] | N/A (Procedural Control) |
| Chemical Reactivity | Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][9][10] Phenols can react violently with these substances.[8] | N/A (Procedural Control) |
Disposal Workflow: From Generation to Collection
The following diagram outlines the decision-making process for the proper management of this compound waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-ethoxy-5-hydroxybenzoate
Hazard Profile: Understanding the "Why" Behind the PPE
The core principle of laboratory safety is not just knowing what to wear, but why you're wearing it. Based on extensive data from structurally related compounds, Methyl 3-ethoxy-5-hydroxybenzoate should be handled as a substance that presents the following primary hazards:
-
Skin Irritation (Category 2): Substituted benzoates are known to cause skin irritation upon contact.[2][3][4][5][6][7][8][9] This necessitates a reliable barrier to prevent direct contact.
-
Serious Eye Irritation/Damage (Category 2 or 1): This is the most consistently reported and significant hazard for this class of chemicals.[2][3][4][5][6][7][8][9] Direct contact with the eyes, whether from solid particles or splashes, can lead to serious, potentially irreversible damage.
-
Respiratory Irritation: As a fine powder, the compound can become airborne, and inhalation may lead to irritation of the respiratory tract.[3][4][5][8][9]
-
Harmful if Swallowed: Several analogues are classified as harmful if ingested, making containment and prevention of hand-to-mouth contamination critical.[4][5][6]
Strategic PPE Selection: A Task-Based Approach
The selection of PPE is not a one-size-fits-all scenario; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Laboratory Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile Gloves (Double-gloved recommended) | Chemical Safety Goggles | Fully-buttoned Laboratory Coat | Recommended if not in a ventilated enclosure |
| Preparing Solutions | Chemical Fume Hood | Nitrile Gloves | Chemical Safety Goggles & Face Shield | Laboratory Coat | Not typically required if in a fume hood |
| Running Reactions/Transfers | Chemical Fume Hood | Nitrile Gloves | Chemical Safety Goggles | Laboratory Coat | Not typically required |
| Handling Contaminated Waste | Well-ventilated area | Nitrile Gloves | Chemical Safety Goggles | Laboratory Coat | Not typically required |
Causality Behind the Choices:
-
Nitrile Gloves: Nitrile provides a suitable barrier against incidental splashes of many chemicals in this class. For prolonged contact or when handling concentrated solutions, consulting a glove manufacturer's compatibility chart is best practice. Double-gloving is advised when weighing the powder to allow for the clean removal of the outer pair if it becomes contaminated.
-
Chemical Safety Goggles: These are mandatory. Unlike safety glasses, goggles form a seal around the eyes, offering superior protection from airborne powder and splashes, which is critical given the severe eye irritation hazard.[2][3][4][5][6][7][8][9]
-
Face Shield: A face shield should be worn over safety goggles when preparing solutions or any task with a higher splash potential. It provides a secondary layer of protection for the entire face.
-
Fume Hood: The potential for respiratory irritation necessitates that any procedure likely to generate dust or aerosols (e.g., weighing, transfers, heating solutions) must be performed within a certified chemical fume hood.[4][10]
Operational Plans: Step-by-Step Protocols
Trustworthy science relies on repeatable, safe procedures. The following protocols provide a self-validating system for minimizing exposure and ensuring laboratory safety.
Protocol for Donning and Doffing PPE
Proper sequence is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Wash Hands: Thoroughly wash and dry hands.
-
Lab Coat: Put on a clean, fully-buttoned laboratory coat.
-
Goggles/Face Shield: Don safety goggles. If required, add a face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing (Taking Off) Sequence:
-
Outer Gloves (if used): Remove the outer pair of gloves by pinching the cuff and peeling it off inside-out. Dispose of immediately in the designated waste container.
-
Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, avoiding contact with the outer contaminated surface.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Protocol for Safe Handling and Disposal
Handling:
-
Preparation: Before handling the chemical, ensure the fume hood is operational, the work area is clean, and all necessary equipment (spatulas, glassware, waste containers) is within reach.
-
Weighing: Perform weighing within a ventilated balance enclosure or a fume hood to contain airborne dust. Use a disposable weigh boat.
-
Transfers: When adding the solid to a solvent, do so slowly and carefully to prevent splashing and dust generation.
-
Spill Management: In case of a small spill, avoid dry sweeping.[10] Gently cover the spill with an absorbent material, then carefully collect it using non-sparking tools and place it in a sealed container for disposal.
Disposal Plan:
-
Chemical Waste: All surplus chemical and solutions containing this compound must be disposed of in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.[2][10]
-
Contaminated PPE: Used gloves, weigh boats, and other contaminated disposable items must be placed in a designated solid hazardous waste container.
-
Container Disposal: Empty containers should be handled as if they still contain product residue. Rinse them three times with a suitable solvent, collecting the rinsate as hazardous waste, before disposal or recycling.[2] All waste must be disposed of via an approved waste disposal plant in accordance with local, state, and federal regulations.[2][5]
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for selecting and removing PPE when working with this compound.
Caption: PPE Selection and Decontamination Workflow Diagram.
References
-
NWABR.ORG. Material Safety Data Sheet: Methylparaben. (2011-04-07). [Link]
-
Chemsrc. Methyl 3-ethoxybenzoate | CAS#:108593-47-1. (2025-09-01). [Link]
-
J. M. Loveridge. Safety Data Sheet: Methyl Hydroxybenzoate. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
